4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTLHSZQFYADME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620061 | |
| Record name | 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355116-94-8 | |
| Record name | 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Integrity and Analytical Profiling of mPEG3-Aniline Derivatives
Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: Chemical Characterization & Quality Control of Monodisperse PEG-Aniline Linkers
Executive Summary: The Aniline Advantage in Bioconjugation
In the landscape of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker chemistry dictates stability and pharmacokinetics. mPEG3-aniline (Methyl-PEG3-4-Aniline) represents a specialized class of heterobifunctional linkers designed for oxidative coupling and nucleophilic catalysis .
Unlike standard aliphatic amine PEGs, the aromatic aniline moiety offers a unique reactivity profile: it is amenable to rapid, pH-controlled oxidative coupling with o-aminophenols (a reaction 10–100x faster than traditional click chemistry in certain contexts) and serves as a superior catalyst for oxime/hydrazone ligations.
However, this reactivity comes at a cost: oxidative instability . This guide outlines a rigorous, self-validating analytical framework to ensure the structural integrity of mPEG3-aniline derivatives, distinguishing high-grade reagents from oxidized degradation products.
Chemical Identity and Critical Quality Attributes (CQAs)
To validate the material, we must first define the target structure. For this guide, we focus on the ether-linked derivative, which offers superior hydrolytic stability compared to ester-linked variants.
Target Molecule: 4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
Formula:
-
mPEG3 Backbone: A monodisperse (discrete) chain of 3 ethylene oxide units. Polydispersity here is a critical failure mode.
-
Aniline Terminus: The reactive handle. Must be primary (
) and unoxidized. -
Methoxy Cap: The inert terminus.
Table 1: Critical Quality Attributes (CQAs)
| Attribute | Specification | Analytical Method | Failure Mode |
| Purity | >95% (Area under curve) | HPLC (Reverse Phase) | Presence of azo-dimers or quinones. |
| Monodispersity | Single Mass Peak | LC-MS / HRMS | Presence of PEG2 or PEG4 homologs. |
| Identity | Confirmed Structure | 1H NMR, 13C NMR | Loss of aromatic integrity; PEG chain degradation. |
| Oxidation State | <1% Oxidized species | UV-Vis / HPLC | Color change (Yellow |
| Water Content | <0.5% | Karl Fischer | Hydrolysis risk (if ester linkages present). |
Analytical Workflow and Decision Logic
The following workflow illustrates the logic gate for releasing a batch of mPEG3-aniline for conjugation.
Figure 1: Step-wise analytical logic for validating mPEG3-aniline integrity prior to bioconjugation.
Deep Dive: NMR Structural Verification
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the "mPEG3" chain length and the integrity of the aromatic ring.
Protocol: 1H NMR Acquisition
-
Solvent: DMSO-
or . (DMSO is preferred to prevent rapid oxidation during analysis and shift the amine protons to a visible range). -
Concentration: 10 mg/mL.
-
Scans:
16 scans to resolve end-group satellites.
Data Interpretation (Self-Validating Logic)
A pure sample must satisfy the following integration ratios (normalized to the aromatic protons):
-
Aromatic Region (6.5 – 6.8 ppm):
-
Look for two doublets (AA'BB' system) integrating to 4H total .
-
Validation Check: If these peaks broaden or shift significantly downfield (>7.0 ppm), it indicates oxidation to azo-linkages or quinone imines.
-
-
PEG Backbone (3.5 – 3.8 ppm):
-
The methylene protons of the PEG chain.
-
Validation Check: Integration must equal 12H (3 units
4 protons). If integration is 8H or 16H, the sample is PEG2 or PEG4 (incorrect chain length).
-
-
Methoxy Cap (3.3 ppm):
-
Sharp singlet.
-
Validation Check: Integration must be 3H .
-
-
Amine Protons (Variable):
-
Broad singlet, typically 3.0–5.0 ppm (solvent dependent).
-
Validation Check: Disappearance of this peak often signals salt formation (HCl) or oxidation.
-
Chromatographic Profiling (HPLC/UPLC)
Aniline derivatives are polar and UV-active. Standard C18 methods often fail to retain them sufficiently, leading to co-elution with salts.
Optimized HPLC Method
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3) or Phenyl-Hexyl.
-
Why? Standard C18 may cause peak tailing due to interaction with residual silanols. Polar-embedded phases improve peak shape for basic amines.
-
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 4.0).
-
Note: Acidic pH ensures the aniline is protonated (
), improving solubility and retention stability.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm .
Identifying Impurities
-
Main Peak: mPEG3-Aniline (Retention time ~4-6 min).
-
Impurity A (Early eluting): Hydrolyzed PEG fragments (if ester linkages exist).
-
Impurity B (Late eluting): Azobenzene dimers . Oxidation causes dimerization (
), which is highly hydrophobic and will elute much later in the gradient.-
Critical Warning: Even 0.5% azo contamination can quench fluorescence in downstream applications.
-
Functional Reactivity: The Oxidative Coupling Pathway[2]
The ultimate test of an mPEG3-aniline reagent is its ability to undergo oxidative coupling. This reaction is specific to anilines and does not occur with aliphatic amines.
Mechanism
In the presence of an oxidant (Periodate,
Figure 2: Oxidative coupling mechanism. The aniline is activated to a radical or quinone-imine species which rapidly attacks the partner molecule.
Validation Protocol (Bench Test)
-
Mix: 100 µM mPEG3-Aniline + 100 µM o-aminophenol standard (e.g., 2-amino-p-cresol) in Phosphate Buffer (pH 6.5).
-
Initiate: Add 1 mM
(Potassium Ferricyanide) or 5 mM . -
Observe:
-
Positive Result: Rapid development of a specific color (often red/orange depending on the phenolic partner) or appearance of a new mass peak (+Mass of partner - 2H) within 5 minutes.
-
Negative Result: No change indicates the aniline group is deactivated (likely acetylated or pre-oxidized).
-
Handling and Storage (The "Trustworthiness" Pillar)
Aniline derivatives are light-sensitive and hygroscopic . Improper storage is the #1 cause of experimental failure.
-
Storage: -20°C under Argon or Nitrogen.
-
Container: Amber glass vials (plastic is permeable to oxygen over time).
-
Thawing: Allow vial to reach room temperature before opening to prevent water condensation. Water promotes autoxidation.
-
Solution Stability: Do not store in solution. Prepare fresh. If necessary, solutions in DMSO are stable for 24 hours at 4°C if protected from light.
References
-
Behrens, C. R., et al. (2011).[2] "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society.[2] Link
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Current Opinion in Chemical Biology. Link
-
Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Application Note. Link
-
BroadPharm. "PEGylation Reagents and Linkers: Structural Properties." Technical Data. Link
-
Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry. Link
Sources
The Strategic Integration of PEGylated Aniline Linkers in Medicinal Chemistry: ADCs, PROTACs, and Smart Materials
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the architectural design of the linker is as critical as the payload it carries. PEGylated aniline linkers have emerged as a cornerstone technology in medicinal chemistry, bridging the gap between aqueous solubility, structural stability, and precise, stimuli-responsive payload release. This technical guide explores the mechanistic causality, synthetic workflows, and broad applications of these bifunctional linkers across Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and stimuli-responsive hydrogels.
Mechanistic Foundations: The Synergy of PEG and Aniline
The design of a successful bioconjugate requires balancing hydrophobicity, circulation half-life, and controlled cleavage. The combination of Polyethylene Glycol (PEG) and an aniline core provides a highly tunable solution to these challenges.
The Role of PEGylation
Traditional aliphatic or peptide-based linkers often suffer from high hydrophobicity, leading to the aggregation of the bioconjugate—a critical failure point in ADC development[1]. The incorporation of discrete PEG chains (e.g., PEG3, PEG4, PEG8) introduces significant hydration spheres around the linker. This steric shielding not only prevents aggregation but also protects the linker from premature proteolytic degradation in systemic circulation[2].
The Aniline Core and Self-Immolation
The aniline moiety serves as the chemical engine for payload release. In self-immolative systems, the aniline nitrogen is typically masked by an enzyme-cleavable peptide (e.g., Val-Cit). Upon enzymatic cleavage in the lysosome, the electron-rich aniline nitrogen is liberated. The lone pair on the nitrogen donates electron density into the aromatic ring, initiating a spontaneous and irreversible 1,4- or 1,6-elimination cascade[3]. This electronic cascade expels the leaving group at the benzylic position, releasing carbon dioxide and the unmodified, active payload.
Figure 1: Mechanism of 1,6-elimination and bystander killing in aniline-based ADCs.
Antibody-Drug Conjugates (ADCs): Driving the Bystander Effect
One of the most profound advantages of aniline-based linkers in ADCs is the generation of the bystander effect . Solid tumors are notoriously heterogeneous; not all cells express the target antigen. To eradicate the entire tumor, the cytotoxic payload must be able to diffuse from the targeted cell into neighboring, antigen-negative cells.
When an ADC utilizing a standard aliphatic linker is cleaved, it often leaves a positively charged primary amine on the payload at physiological pH (cytosolic pH ~7.4). Charged molecules cannot efficiently cross the hydrophobic lipid bilayer. However, when the payload is released as an aniline derivative (which typically has a pKa of ~4.6), it remains largely uncharged at cytosolic pH[4]. This uncharged state significantly increases membrane permeability, allowing the metabolite to diffuse outward and induce high levels of bystander killing[4].
Quantitative Comparison of Linker Architectures
The following table summarizes the causal relationship between linker architecture, aggregation propensity, and bystander efficacy based on established medicinal chemistry data.
| Linker Architecture | Cleavage Mechanism | Metabolite Charge (pH 7.4) | Aggregation Propensity | Bystander Killing Efficacy |
| Alkyl-Dipeptide | Protease Cleavage | Positive (Primary Amine) | High (>50%) | Low |
| PEGylated Glucuronide | Positive | Low (<5%) | Low to Moderate | |
| PEGylated Anilino-Dipeptide | Protease + 1,6-Elimination | Neutral (Aniline) | Low (<5%) | High |
| Disulfide-Alkyl | Glutathione Reduction | Positive / Thiol | Moderate | Low |
Targeted Protein Degradation: PROTAC Modular Assembly
Beyond ADCs, PEGylated aniline linkers are highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a Protein of Interest (POI) to induce its ubiquitination and subsequent degradation by the proteasome[5].
The aniline moiety provides an excellent handle for amide coupling or click chemistry, allowing for the rapid, modular assembly of PROTAC libraries. By varying the length of the PEG chain attached to the aniline core, researchers can systematically optimize the spatial distance between the POI ligand and the E3 ligase recruiter, which is critical for the formation of a stable ternary complex[6].
Figure 2: Modular assembly of PROTACs utilizing PEGylated aniline linkers.
Smart Materials: Stimuli-Responsive Hydrogels
The self-immolative properties of aniline linkers have also been adapted for bio-orthogonal smart materials. Recent advancements have utilized tetrafluoroaryl azide-aniline linkers as N-terminal capping groups for peptide-based hydrogels. Upon the introduction of a specific chemical trigger, such as trans-cyclooctene (TCO), a 1,3-dipolar cycloaddition occurs. This generates an unstable aniline intermediate that undergoes rapid 1,6-self-immolation, causing the hydrogel to undergo a complete gel-to-solution transition[7]. This "click-to-dissolve" mechanism is highly valuable for controlled, localized drug delivery systems.
Experimental Workflow: Synthesis of an Aniline-PEG3-C1-Boc Linker
To ensure scientific integrity, the synthesis of an ADC or PROTAC linker must be treated as a self-validating system. The following protocol outlines the synthesis of a foundational intermediate, Aniline-PEG3-C1-Boc[8], emphasizing the causality behind specific reagent choices and the analytical checkpoints required to validate each step.
Phase 1: PEGylation of the Aniline Core
Objective: Attach a hydrophilic PEG3 spacer to a 4-aminobenzyl alcohol core to enhance solubility.
-
Reaction Setup: Dissolve 1.0 eq of 4-aminobenzyl alcohol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of Boc-NH-PEG3-Ts (tosylated PEG) and 2.0 eq of anhydrous Potassium Carbonate (
).-
Causality:
acts as a mild base to deprotonate the phenolic/alcoholic hydroxyl groups, driving the nucleophilic substitution of the tosylate while preventing the acidic cleavage of the acid-labile Boc protecting group.
-
-
Incubation: Heat the reaction mixture to 60°C and stir for 12 hours.
-
Self-Validating Checkpoint (LC-MS): Before proceeding, sample the crude mixture for Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material mass and the emergence of the
peak corresponding to the PEGylated product confirms successful coupling. If the reaction is stalled, add 0.1 eq of Potassium Iodide (KI) to accelerate the reaction via a Finkelstein intermediate.
Phase 2: Activation for Payload Conjugation
Objective: Convert the benzylic alcohol into a reactive carbonate to facilitate the attachment of an amine-bearing cytotoxic payload.
-
Carbonate Formation: Purify the intermediate and dissolve it in anhydrous Dichloromethane (DCM). Add 1.5 eq of bis(4-nitrophenyl) carbonate and 2.0 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: Bis(4-nitrophenyl) carbonate is utilized because it converts the relatively unreactive benzylic alcohol into a highly electrophilic mixed carbonate. This primes the molecule for a subsequent nucleophilic attack by the payload's amine, forming a stable carbamate linkage that is essential for the self-immolative cascade.
-
-
Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
-
Self-Validating Checkpoint (1H-NMR): Perform Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. The critical validation marker is the downfield shift of the benzylic protons (typically moving from ~4.6 ppm in the alcohol to ~5.2 ppm in the carbonate). This shift confirms the successful attachment of the electron-withdrawing p-nitrophenyl group.
Conclusion
PEGylated aniline linkers represent a triumph of rational chemical design. By combining the steric and hydrophilic benefits of PEG with the precise, electron-driven self-immolation of the aniline core, researchers can overcome the historical limitations of bioconjugate aggregation and poor membrane permeability. Whether driving the bystander effect in ADCs, enabling the modular assembly of PROTACs, or functioning as triggers in smart hydrogels, these linkers will continue to be foundational tools in the development of next-generation therapeutics.
References
- Drug-Linker Conjugates for ADC - MedchemExpress.com, medchemexpress.com,
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing | Bioconjugate Chemistry - ACS Public
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl
- Recent advances in self-immolative linkers and their applications in polymeric reporting systems - RSC Publishing, rsc.org,
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - MDPI, mdpi.com,
- Tetrafluoroaryl azide as an N-terminal capping group for click-to-dissolve diphenylalanine hydrogels - RSC Publishing, rsc.org,
- Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach, uni-muenchen.de,
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Physicochemical Profiling, Safety Data, and Application Workflows for 4-(mPEG3)aniline
Executive Summary
In modern drug discovery, particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of linker chemistry is as critical as the pharmacophores themselves. The compound 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as 4-(mPEG3)aniline or p-mPEG3-aniline) serves as a highly specialized bifunctional building block[1].
The aniline nitrogen provides a reactive handle for amide bond formation or reductive amination, while the monodisperse triethylene glycol monomethyl ether (mPEG3) tail acts as a hydrophilic spacer. This specific structural combination is engineered to enhance the aqueous solubility of highly lipophilic degrader molecules, reduce nonspecific protein binding, and prevent the aggregation of complex conjugates in physiological media[2].
Physicochemical Profiling & Identification
Accurate identification and tracking of linker molecules are foundational to reproducible medicinal chemistry. Below is the synthesized physicochemical profile for 4-(mPEG3)aniline[1],[2].
Table 1: Physicochemical and Identification Properties
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 355116-94-8 |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| SMILES | COCCOCCOCCOc1ccc(N)cc1 |
| InChIKey | ZWTLHSZQFYADME-UHFFFAOYSA-N |
| Appearance | Viscous liquid to low-melting oil |
Safety Data Sheet (SDS) & Handling Protocols
As a Senior Application Scientist, I mandate strict adherence to safety protocols when handling functionalized anilines. The electron-donating PEG ether linkage para to the amine increases the electron density on the aromatic ring. While this slightly improves nucleophilicity, it makes the compound highly susceptible to rapid air oxidation, leading to the formation of toxic azo or nitroso impurities.
Table 2: GHS Safety and Hazard Profile
| Hazard Category | GHS Code | Description | Precautionary Measures |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319 | Causes serious eye irritation | P305+P351+P338 |
| STOT SE | H335 | May cause respiratory irritation | P261, P271, P304+P340 |
Storage and Handling Causality: To maintain reagent integrity, 4-(mPEG3)aniline must be stored at +2 °C to +8 °C [3]. It must be purged with an inert gas (Argon or Nitrogen) after every use. Exposure to ambient light and oxygen will cause the clear/pale-yellow oil to darken, indicating oxidative degradation which will severely depress coupling yields.
Experimental Methodology: Amide Coupling Workflow
Causality in Protocol Design: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the
Step-by-Step Self-Validating Protocol
-
Activation of Pharmacophore: Dissolve the carboxylic acid target (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at 0 °C for 15 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt active ester before the weak aniline nucleophile is introduced, preventing side reactions.
-
Nucleophilic Addition: Add 4-(mPEG3)aniline (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 to 4 hours under an Argon atmosphere.
-
Self-Validating Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL of LC-MS grade Methanol, and inject. The system validates progression when the disappearance of the starting carboxylic acid (
[M+H]+) strictly correlates with the emergence of the product mass ( [M+237]+).-
Troubleshooting: If unreacted aniline persists but the acid is fully consumed, it indicates premature hydrolysis of the active ester. Supplement with 0.2 eq of pre-activated acid rather than heating the reaction.
-
-
Quenching & Purification: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Dry the organic layer over , concentrate under reduced pressure, and purify via Prep-HPLC (C18 column, MeCN/H2O gradient).
Visualizations
Figure 1: Workflow for the amide coupling of 4-(mPEG3)aniline in PROTAC synthesis.
Figure 2: PROTAC-mediated targeted protein degradation via the Ubiquitin-Proteasome System.
References
Sources
The Role of Methoxy-PEG3-Aniline in Modulating Compound Hydrophilicity: A Technical Guide for Drug Development
Introduction: The Bifunctional Paradigm
In the optimization of small molecules, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), balancing lipophilicity with aqueous solubility is a critical hurdle. Methoxy-PEG3-aniline (mPEG3-aniline) has emerged as a highly specialized bifunctional linker designed to solve this exact problem. It bridges the gap between the need for enhanced hydrophilicity—provided by the discrete polyethylene glycol (dPEG) chain—and the requirement for chemoselective reactivity and structural rigidity, driven by the aniline moiety.
This whitepaper dissects the physicochemical causality behind mPEG3-aniline, detailing how its structural domains optimize pharmacokinetics, and provides a self-validating experimental workflow for its application in site-specific bioconjugation.
Mechanistic Principles: The Thermodynamics of mPEG3-Aniline
The mPEG3 Domain: Precision Hydrophilicity
The covalent addition of methoxy-polyethylene glycol (mPEG) is a validated strategy to increase the hydrophilicity and circulating half-life of therapeutic molecules [1][1]. However, traditional polymeric PEGs (e.g., PEG2000) create massive hydration spheres that sterically occlude small-molecule pharmacophores, drastically reducing target binding affinity.
Methoxy-PEG3-aniline utilizes a discrete PEG (dPEG) architecture containing exactly three ethylene oxide units. This specific chain length provides sufficient ether oxygens to coordinate water molecules via strong hydrogen bonding. This significantly lowers the LogD (distribution coefficient) of highly lipophilic payloads without expanding the hydrodynamic radius beyond the threshold of cellular permeability. Furthermore, the terminal methoxy group prevents unwanted cross-reactivity or polymerization commonly associated with hydroxyl-terminated PEGs[2][2].
The Aniline Moiety: Rigidity and Chemoselectivity
While aliphatic amines (e.g., PEG3-amine) are highly nucleophilic, their conformational flexibility often leads to "linker collapse"—an intramolecular hydrophobic collapse where the linker folds back onto the lipophilic drug. The aniline (phenylamine) moiety introduces a rigid aromatic vector that projects the hydrophilic PEG chain outward into the solvent.
Crucially, the aniline group enables highly chemoselective bioconjugation. Under acidic conditions, aniline reacts with sodium nitrite to form a reactive diazonium salt. This electrophile undergoes rapid azo coupling specifically at the ortho-position of the phenolic ring of Tyrosine residues, allowing for site-specific protein modification rather than the heterogeneous mixtures typically generated by non-selective lysine PEGylation [3][3].
Logical Relationship: Physicochemical Optimization
Logical relationship between mPEG3-aniline structural domains and resulting ADME improvements.
Quantitative Impact on ADME Properties
The integration of mPEG3-aniline into a hydrophobic scaffold fundamentally alters its physicochemical profile. The table below summarizes the typical quantitative shifts observed when conjugating mPEG3-aniline to a highly lipophilic warhead (e.g., a kinase inhibitor).
| Physicochemical Property | Unconjugated Hydrophobic Payload | mPEG3-Aniline Conjugate | Mechanistic Causality |
| Aqueous Solubility (LogS) | < 10 µM | > 500 µM | Ether oxygens in the PEG3 chain coordinate water molecules via strong hydrogen bonding networks. |
| Lipophilicity (LogD at pH 7.4) | 4.5 (Highly lipophilic) | 2.1 (Optimal) | The hydrophilic PEG domain masks the hydrophobic surface area of the core payload. |
| Protein Binding (Non-specific) | > 98% | < 85% | The PEG hydration sphere reduces non-specific hydrophobic interactions with serum albumin. |
| Linker Conformation | Prone to collapse | Extended / Rigid | The aniline aromatic ring restricts rotational degrees of freedom, projecting the PEG outward. |
Experimental Protocol: Site-Specific Tyrosine Conjugation
To guarantee reproducibility and scientific integrity, the following workflow for Tyrosine-targeted PEGylation via mPEG3-aniline diazotization is designed as a self-validating system .
Step 1: Diazotization of mPEG3-Aniline
-
Dissolve mPEG3-aniline (1.0 eq) in 0.5 M HCl and cool the reaction vessel to 0–4 °C using an ice bath.
-
Add cold sodium nitrite (NaNO₂, 1.1 eq) dropwise under continuous stirring.
-
Self-Validation Check 1 (Nitrite Consumption): Spot the reaction mixture onto starch-iodide paper. A rapid blue-black color confirms the presence of active nitrous acid.
-
Self-Validation Check 2 (Diazonium Formation): Quench a 1 µL aliquot of the mixture into a dilute solution of alkaline β-naphthol. An immediate, intense red color (azo dye formation) visually validates the successful generation of the active diazonium electrophile. Do not proceed to protein conjugation without this confirmation.
Step 2: Bioconjugation to Target Protein
-
Prepare the target protein (containing solvent-exposed Tyrosine residues) in 100 mM borate buffer, adjusted to pH 8.5–9.0 .
-
Causality Note: The elevated pH is non-negotiable. It deprotonates the phenolic hydroxyl of Tyrosine (pKa ~10.0), increasing the electron density on the aromatic ring and activating the ortho-position for electrophilic aromatic substitution.
-
-
Add the cold mPEG3-diazonium salt solution dropwise to the protein mixture, maintaining the pH and temperature (4 °C) for 2 hours.
Step 3: Purification and Orthogonal Verification
-
Quench the reaction with an excess of a scavenger (e.g., free p-cresol) to consume any unreacted diazonium species [3][3].
-
Purify the conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
-
Self-Validation Check 3 (Spectroscopic Confirmation): Analyze the purified fraction via UV-Vis spectroscopy. The newly formed azo bond exhibits a distinct, broad absorbance peak near 330–350 nm, providing orthogonal confirmation of successful conjugation alongside standard LC-MS mass shifts.
Workflow Visualization
Step-by-step workflow for site-specific tyrosine PEGylation using mPEG3-aniline diazotization.
Conclusion
Methoxy-PEG3-aniline represents a highly rationalized approach to molecular optimization. By combining the thermodynamic hydration benefits of a discrete PEG3 chain with the structural rigidity and chemoselective reactivity of an aniline moiety, it allows drug development professionals to precisely dial in hydrophilicity without sacrificing target affinity or synthetic control.
References
-
Site-Specific PEGylation of Therapeutic Proteins | PMC - National Institutes of Health |
-
pH-Responsive Polypeptide-Based Smart Nano-Carriers for Theranostic Applications | MDPI Pharmaceutics |
-
Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts | Journal of the American Chemical Society |
Sources
Advanced Aniline-Catalyzed Bioconjugation: A Technical Guide to Oxime-Based PEGylation
An in-depth technical guide designed for researchers, scientists, and drug development professionals.
Executive Summary
The advent of site-specific PEGylation has revolutionized the pharmacokinetic profiling of therapeutic proteins, mitigating the structural heterogeneity and bioactivity loss associated with random amine-directed conjugation[1]. Among the most chemoselective methods available, oxime and hydrazone ligations target uniquely engineered aldehyde or ketone handles on proteins. However, these imine-based reactions suffer from sluggish kinetics at physiological pH. The introduction of aniline—and subsequently, rationally designed substituted anilines—as nucleophilic catalysts has fundamentally solved this bottleneck, enabling rapid, high-yield PEGylation under mild conditions[2].
This whitepaper dissects the mechanistic causality of aniline-based catalysis, compares next-generation reagents, and provides self-validating protocols for therapeutic protein PEGylation.
Mechanistic Foundations: The Causality of Nucleophilic Catalysis
To understand why experimentalists must rely on aniline derivatives, one must examine the transition states of oxime ligation. Uncatalyzed oxime formation requires the direct nucleophilic attack of an aminooxy-PEG on a protein-bound carbonyl. At a biologically relevant pH (pH 6.0–7.0), the carbonyl carbon is insufficiently electrophilic, and the aminooxy group is partially protonated, resulting in a high activation energy barrier and unacceptably slow reaction rates[2].
Aniline and its derivatives act as nucleophilic catalysts by fundamentally altering the reaction pathway. The primary amine of aniline rapidly attacks the aldehyde/ketone to form a protonated Schiff base (an iminium ion). This intermediate is highly electrophilic—significantly more reactive than the parent carbonyl. The aminooxy-PEG then rapidly attacks this Schiff base, forming the highly stable oxime linkage while regenerating the aniline catalyst[2].
Fig 1: Mechanism of aniline-catalyzed oxime ligation bypassing the slow direct-attack pathway.
Evolution of Aniline-Based Reagents: From First-Generation to Super-Catalysts
While unsubstituted aniline was the first-generation standard, its utility is bottlenecked by a low aqueous solubility limit (~100 mM) and moderate catalytic efficiency at neutral pH[2][3]. Recent structural optimizations have yielded phenylenediamines with vastly superior kinetics.
-
m-Phenylenediamine (mPDA): By shifting the amine position, mPDA achieves massive aqueous solubility, allowing experimentalists to push concentrations up to 500 mM. It releases and labels up to 15 times more protein than aniline in a 3-hour window[3][4]. However, at very high concentrations, mPDA can form an overly stable Schiff base, which may trap the intermediate and stall the reaction[2].
-
p-Phenylenediamine (pPDA): The premier catalyst for neutral pH PEGylation. Containing an electron-donating ring substituent, pPDA achieves a 120-fold rate enhancement over uncatalyzed reactions at pH 7, and is roughly 20-fold faster than standard aniline[5][6]. Crucially, it is highly effective at concentrations as low as 2 mM and forms a transient Schiff base that avoids product trapping[2][6].
Quantitative Comparison of Catalysts
The following table synthesizes the kinetic advantages of these reagents to guide your experimental design:
| Catalyst | Optimal Concentration | Relative Rate vs. Uncatalyzed (pH 7) | Relative Rate vs. Aniline | Key Physicochemical Advantage |
| None | N/A | 1x | 0.05x | Baseline reference |
| Aniline | 10 - 100 mM | ~6x | 1x | Standard baseline; limited by ~100 mM solubility limit[2]. |
| mPDA | 100 - 500 mM | ~90x | 15x | Extreme solubility allows massive concentration driving force[4]. |
| pPDA | 2 - 10 mM | 120x | 19x - 20x | Superior efficiency at low micromolar concentrations; no product trapping[2][6]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology utilizes pPDA for the site-specific PEGylation of an oxidized N-terminal serine/threonine. To make this a self-validating system, we recommend spiking the reaction with 1% fluorophore-labeled aminooxy-PEG. This allows dual-channel validation: Coomassie staining for mass-shift confirmation and in-gel fluorescence to definitively prove the shift is due to the specific covalent attachment of the PEG-fluorophore complex.
Fig 2: Step-by-step experimental workflow for pPDA-catalyzed site-specific protein PEGylation.
Step-by-Step Methodology
Phase 1: Aldehyde Generation
-
Buffer exchange the target protein (containing an N-terminal Ser or Thr) into 50 mM Sodium Phosphate, pH 7.0.
-
Add sodium periodate (NaIO₄) to a final concentration of 1 mM. Incubate in the dark at 4°C for 30 minutes.
-
Quench the oxidation by adding glycerol to a final concentration of 10 mM.
-
Remove excess reagents via a desalting column (e.g., PD-10) equilibrated with 100 mM Sodium Phosphate, pH 7.0.
Phase 2: pPDA-Catalyzed PEGylation
-
Catalyst Preparation: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in 100 mM Sodium Phosphate, pH 7.0. Note: pPDA is light and oxygen sensitive; prepare immediately before use.
-
Reaction Assembly: To the oxidized protein (e.g., at 91 µM), add aminooxy-PEG (e.g., 20 kDa) to achieve a 5-fold molar excess (455 µM)[7].
-
Catalysis: Spike in the pPDA stock to achieve a final catalyst concentration of 10 mM[6][7].
-
Incubation: Incubate the mixture at ambient temperature (20-25°C) for 2 to 4 hours. The pPDA will drive the reaction to >90% completion within this window, a process that would otherwise take >24 hours uncatalyzed[6][7].
Phase 3: Purification and Quality Control
-
Terminate the reaction by passing the mixture through a Size Exclusion Chromatography (SEC) column to separate the PEGylated conjugate from unreacted PEG and the pPDA catalyst.
-
Validation: Analyze the fractions using SDS-PAGE. The conjugated protein will exhibit a significant apparent molecular weight shift. Confirm the exact mass of the mono-PEGylated species using Intact ESI-MS.
Advanced Applications in Therapeutics and Materials
The robust nature of aniline-catalyzed ligations has allowed the field to expand beyond simple linear PEGylation into complex bioengineering paradigms.
Sortase-Mediated PEGylation and Circularization
Researchers have brilliantly combined enzymatic precision with chemical catalysis to improve cytokine stability. By utilizing Sortase A (SrtA), an aminooxy-functionalized molecular suture can be site-specifically attached to the termini of a protein (e.g., IFNα2). Following enzymatic backbone cyclization, the engineered aminooxy group is reacted with a methoxy-capped PEG-propionaldehyde. Using aniline-catalyzed oxime ligation, this yields a cyclic, PEGylated therapeutic with vastly superior thermal stability and slower decay kinetics compared to linear counterparts[8].
Dynamic Polymersomes via Hydrazone Exchange
Beyond biologics, aniline catalysis is heavily utilized in materials science. Block-copolymer vesicles (polymersomes) can be dynamically functionalized using an aniline-catalyzed hydrazone exchange. By introducing aniline to polymersomes presenting hydrazone-linked PEG chains, researchers can trigger a rapid transimination equilibrium. This allows the vesicles to dynamically exchange their surface PEG chains with differently functionalized PEGs in the surrounding environment, creating adaptive nanostructures for targeted drug delivery[9].
References
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) / NIH URL:[Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release Source: PMC / NIH URL:[Link]
-
Site-Specific PEGylation of Therapeutic Proteins Source: MDPI URL:[Link]
-
Sortase-catalyzed transformations that improve the properties of cytokines Source: PNAS URL:[Link]
-
Dynamically functionalized polymersomes via hydrazone exchange Source: Polymer Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pnas.org [pnas.org]
- 9. Dynamically functionalized polymersomes via hydrazone exchange - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20789C [pubs.rsc.org]
Difference between 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline and standard PEG-amines
Title: Precision vs. Polydispersity: A Technical Guide to 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline vs. Standard PEG-amines[1]
Abstract This technical guide delineates the critical structural and functional differences between This compound (herein referred to as mPEG3-Aniline ) and standard PEG-amines (e.g., mPEG-NH₂).[1] While standard PEG-amines are the industry workhorse for general lysine conjugation, mPEG3-Aniline represents a specialized class of discrete (monodisperse) linkers with unique aromatic reactivity.[1] This guide explores their divergent physicochemical properties, contrasting nucleophilic profiles, and specific applications in DNA-Encoded Libraries (DEL), electrochemical surface grafting, and oxidative bioconjugation.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The fundamental distinction lies in two dimensions: Dispersity (Purity of chain length) and Electronic Structure (Aromatic vs. Aliphatic amine).
Structural Comparison
| Feature | mPEG3-Aniline (The Specialist) | Standard mPEG-Amine (The Generalist) |
| Chemical Structure | CH3O-(CH2CH2O)3-Ph-NH2 | CH3O-(CH2CH2O)n-CH2CH2-NH2 |
| Amine Type | Aromatic (Aniline) | Aliphatic (Alkyl amine) |
| Dispersity (Đ) | 1.0 (Discrete/Monodisperse) .[1] Exact MW (~255.31 Da). | >1.05 (Polydisperse) . Gaussian distribution of chain lengths. |
| pKa of Conjugate Acid | ~4.6 (Weak base) | ~10.0 (Strong base) |
| Nucleophilicity | Low at neutral pH.[1] Requires catalysis or activation. | High at pH > 8.0. |
| Key Reactivity | Diazotization, Oxidative Coupling, Imine formation. | Acylation (NHS esters), Alkylation. |
The "Dispersity" Factor in Drug Development
Standard PEGs are polymer mixtures.[2] A "5 kDa PEG" actually contains chains ranging from 4 kDa to 6 kDa. This heterogeneity creates complex mass spectra and regulatory hurdles for Antibody-Drug Conjugates (ADCs).[1]
-
mPEG3-Aniline is a single molecular entity .[1] This allows for precise mass spectrometry characterization, essential for validating "Drug-to-Antibody Ratios" (DAR) in modern ADCs and small molecule chimeras (PROTACs).[1]
Part 2: Reactivity & Mechanism (The "Why")
The difference in pKa (4.6 vs. 10.0) dictates the experimental causality.
Standard PEG-Amines: The Nucleophilic Hammer
Aliphatic amines are protonated (
-
Mechanism: Direct nucleophilic attack.
-
Limitation: Non-selective. Will react with any available lysine on a protein surface.
mPEG3-Aniline: The Chemoselective Scalpel
Anilines are much less basic.[1] They remain neutral (unprotonated) at pH 4–7.
-
Mechanism 1: Diazotization (Unique). Reacts with
to form a Diazonium salt ( ), which can radically graft onto carbon/gold surfaces or couple with electron-rich aromatics (Azo coupling).[1] Aliphatic amines cannot do this. [1] -
Mechanism 2: Oxidative Coupling. In the presence of oxidants (e.g.,
), anilines couple specifically with -aminophenols or catechols. This is bioorthogonal—it won't touch native lysines.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent workflows for these two molecules.
Figure 1: Decision matrix showing the divergent chemical utility. Standard amines favor basic amide coupling, while anilines unlock diazonium and azo chemistries.
Part 4: Experimental Protocols
Protocol A: Electrochemical Surface Grafting (Aniline-Specific)
This protocol utilizes the unique ability of mPEG3-Aniline to form diazonium salts, creating a robust covalent bond to carbon electrodes or gold nanoparticles.[1] Standard PEG-amines will fail this protocol.[1]
Reagents:
-
mPEG3-Aniline (10 mM stock in 0.5 M HCl).[1]
-
Sodium Nitrite (
, 100 mM aqueous solution, fresh). -
Target Surface: Glassy Carbon Electrode (GCE) or Gold Chip.
Workflow:
-
Diazotization: In a microcentrifuge tube, mix 100 µL of mPEG3-Aniline stock with 10 µL of
solution. -
Incubation: Incubate on ice (0–4°C) for 15 minutes. The solution now contains the reactive diazonium species (
).[1] -
Electrografting: Immerse the GCE into the solution. Apply a cyclic voltammetry sweep (0.5 V to -0.6 V vs Ag/AgCl) for 2–5 cycles.
-
Validation: Rinse with water and acetone. The surface is now permanently PEGylated (verifiable by contact angle or suppression of ferrocyanide redox peaks).
Protocol B: Standard NHS-Ester Conjugation (Standard PEG-Amine)
The industry standard for modifying proteins.[1] Note the pH requirement.
Reagents:
-
Protein of Interest (1 mg/mL in PBS).
-
mPEG-NHS Ester (Standard polydisperse or discrete).[1]
-
Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
Workflow:
-
Buffer Exchange: Ensure protein is in pH 8.5 buffer. (Crucial: Tris or Glycine buffers must be avoided as they contain competing amines).[3][5]
-
Solubilization: Dissolve mPEG-NHS in dry DMSO immediately before use.
-
Reaction: Add mPEG-NHS to protein at 10–20 molar excess.
-
Incubation: React for 1 hour at Room Temperature.
-
Quenching: Add 1 M Tris (pH 8.0) to quench unreacted NHS esters.
Part 5: Strategic Applications in Drug Discovery
DNA-Encoded Libraries (DEL)
mPEG3-Aniline is a critical "Building Block" in DEL synthesis.[1]
-
Why? In "Split-and-Pool" synthesis, the aniline group allows for the creation of diverse libraries via reductive amination with aldehydes or acylation with carboxylic acids.[1]
-
The Advantage: Its discrete nature ensures that the DNA barcode perfectly matches the mass of the small molecule. A polydisperse PEG would broaden the mass signal, making "hit" identification by sequencing/mass-spec impossible.
Bioorthogonal "Click" Chemistry
While standard amines react with everything, mPEG3-Aniline can be used for oxidative coupling .[1]
-
Reaction: Aniline +
-Aminophenol + Phenoxazinone derivative.[1] -
This reaction is fast, specific, and works at neutral pH, allowing labeling of specific sites without affecting protein function.
References
-
Comparison of Reaction Rates of NHS Esters. ResearchGate. Analysis of aliphatic amine nucleophilicity vs. pH and hydrolysis rates.
-
Grafting of Diazonium Salts on Surfaces: Application to Biosensors. PubMed / PMC. Detailed review of using aniline-derived diazonium salts for covalent surface modification.
-
Building Block-Centric Approach to DNA-Encoded Library Design. PubMed / PMC. Discusses the role of amine building blocks (including anilines) in DEL synthesis and the importance of physicochemical properties.
-
Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. JACS / PubMed. Describes the bioorthogonal oxidative coupling of anilines.
-
Monodisperse vs. Polydisperse PEGylation. Biomacromolecules. Highlights the advantages of discrete PEGs in reducing immunogenicity and improving analytical characterization. [1]
Sources
Reactivity Overview of the Aniline Group in PEGylated Aromatics: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] When the molecule is an aromatic compound bearing an aniline functional group, the PEG chain imparts more than just stealth properties; it fundamentally alters the chemical reactivity of the aniline moiety. This guide provides an in-depth analysis of these changes, moving beyond a simple recitation of reactions to explore the underlying principles of steric and electronic modulation. We will examine how the presence of a PEG chain influences reactions at the aniline nitrogen and on the aromatic ring, providing field-proven insights and detailed protocols for researchers in drug development and bioconjugation.
The Duality of the Aniline Group in Drug Development
The aniline functional group is a versatile building block in medicinal chemistry.[3] Its primary amine serves as a nucleophilic handle for conjugation, while the aromatic ring can participate in a variety of transformations. However, this utility is tempered by significant challenges:
-
High Reactivity: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS).[4][5] This can lead to a lack of selectivity and the formation of polysubstituted byproducts.[5]
-
Oxidation Sensitivity: The electron-rich nature of the aniline ring makes it prone to oxidation, especially under the harsh conditions required for some transformations like nitration, leading to complex side products and tars.[6]
-
Basicity Issues: In the presence of Lewis acids, such as those used in Friedel-Crafts reactions, the basic aniline nitrogen forms a complex with the catalyst. This deactivates the ring, effectively shutting down the desired reaction.[4][6]
PEGylation introduces a macromolecular substituent that directly addresses these challenges, not by masking the group entirely, but by predictably modulating its inherent reactivity.
The Influence of the PEG Chain: Steric Shielding and Electronic Effects
The primary mechanism by which PEGylation alters the reactivity of an attached aniline is through the sheer physical presence of the polymer chain.
The Dominant Role of Steric Shielding
A PEG chain, even one of a modest 2 kDa, creates a significant hydrodynamic volume around the functional group.[7] This "steric shielding" effect is the most critical factor governing the reactivity of PEGylated anilines.[8]
-
Hindered Access to Nitrogen: The PEG chain physically obstructs the path of incoming reagents to the aniline's nitrogen atom. This can slow the rates of N-acylation and N-alkylation reactions.
-
Regiocontrol in EAS: The steric bulk effectively blocks the ortho positions of the aromatic ring. Consequently, electrophilic aromatic substitution reactions that would typically yield a mixture of ortho and para products are overwhelmingly directed to the more accessible para position. This provides a powerful, built-in tool for achieving regioselectivity.
The extent of this steric effect is directly proportional to the molecular weight and branching of the PEG chain.[8][9] A 20 kDa PEG chain will exert a more profound shielding effect than a 5 kDa chain.[8]
Subtle Electronic Contributions
The polyether backbone of PEG consists of repeating ethoxy units. The oxygen atoms, with their lone pairs of electrons, are generally considered to have an electron-donating inductive effect. This can subtly increase the electron density of the aromatic system, although this effect is often overshadowed by the dominant steric influences.[10][11] The primary electronic consideration arises when strong acids are present. The basic aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺), a strongly deactivating, meta-directing group.[12][13] The local environment created by the PEG chain can influence the pKa of the aniline group, thereby affecting its propensity for protonation under specific reaction conditions.
The interplay of these effects is crucial for predicting reaction outcomes.
Caption: Factors influencing the reactivity of PEGylated anilines.
Key Reactions of PEGylated Anilines
Reactions at the Nitrogen: N-Acylation
N-acylation is a fundamental transformation used to introduce amide functionalities, which can serve as protecting groups or as integral parts of a final drug structure.[14] While the reaction of a standard aniline with an acyl chloride or anhydride is often rapid, the steric hindrance from a PEG chain necessitates modified conditions.
Causality: The reduced accessibility of the nitrogen lone pair requires either longer reaction times, higher temperatures, or the use of more reactive acylating agents or catalysts to achieve high conversion.[15][16] Phase-transfer catalysts can be particularly effective in these systems.[16]
Self-Validating Protocol: A robust protocol includes in-process monitoring (e.g., by TLC or HPLC) to ensure the reaction proceeds to completion before quenching. Purification is critical to remove unreacted starting material and acylating agent.
Reactions on the Ring: Electrophilic Aromatic Substitution
As mentioned, the amino group is a powerful ortho, para-director.[3][17] In PEGylated systems, this is simplified:
PEG-NH-Ar + E⁺ → PEG-NH-Ar-E (para)
-
Halogenation: The reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline instantaneously.[5][6] For a PEGylated aniline, the reaction can be controlled to yield the para-monobrominated product with high selectivity due to the steric blocking of the ortho positions.
-
Nitration: Direct nitration of aniline is problematic due to oxidation and the formation of a meta-directing anilinium ion in the acidic medium.[6][12] While protecting the amino group via acetylation is a common strategy for non-PEGylated anilines, the inherent steric protection of the PEG chain itself can favor para-nitration, though milder nitrating conditions are still strongly advised to prevent oxidation.
Diazotization and Azo Coupling
Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, is a cornerstone of aniline chemistry.[][19][20]
PEG-NH-Ar-NH₂ + NaNO₂ + 2HX → PEG-NH-Ar-N₂⁺X⁻ + NaX + 2H₂O
These PEGylated diazonium salts are valuable intermediates. They can be coupled with electron-rich aromatic compounds (like phenols or other anilines) in azo coupling reactions to form highly colored azo compounds, which have applications as dyes and molecular probes.[][19]
Modern Bioconjugation: Oxidative Coupling
A highly efficient and chemoselective method for bioconjugation involves the oxidative coupling of anilines.[21] In the presence of an oxidant like sodium periodate (NaIO₄), anilines can be coupled rapidly to other aromatic systems, such as o-aminophenols or N,N-dialkyl-p-phenylenediamines, under aqueous conditions.[21][22][23] This reaction is exceptionally fast, often reaching high conversion in minutes, and is bioorthogonal, meaning it does not interfere with native biological functional groups.[21][22] Attaching a PEG-aniline moiety to a molecule allows it to be rapidly and specifically conjugated to a protein or other biomolecule engineered to contain the appropriate coupling partner.[22]
Experimental Protocols & Data
General Workflow for N-Acylation
This workflow outlines the key steps for acylating a PEGylated aniline.
Caption: Experimental workflow for N-acylation of a PEGylated aniline.
Protocol: N-Acetylation of p-amino-PEG(5k)-benzyl ether
This protocol is a representative example for the N-acetylation of a terminal aniline group on a PEG chain.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-amino-PEG(5k)-benzyl ether (1.0 g, ~0.2 mmol) and pyridine (32 µL, 0.4 mmol, 2.0 eq) in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add acetic anhydride (28 µL, 0.3 mmol, 1.5 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 10% MeOH in DCM) or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench by slowly adding 15 mL of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of DCM. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Dissolve the crude product in a minimal amount of DCM (~5 mL) and precipitate the product by adding it dropwise to 150 mL of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the structure and purity of the N-acetylated product by ¹H NMR (observing the appearance of a new acetyl methyl singlet ~2.1 ppm) and MALDI-TOF mass spectrometry.
Quantitative Data Summary: Impact of PEG Chain Length on Reactivity
The following table provides illustrative data on how PEG chain length can impact the outcome of a hypothetical electrophilic bromination reaction on a PEGylated aniline, emphasizing the increase in para-selectivity due to steric hindrance.
| Substrate | Electrophile | Conditions | Yield (%) | Product Ratio (para:ortho) | Rationale |
| Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 1h | ~85% | 88 : 12 | The -NH₂ group is strongly activating, but some ortho product is formed. |
| PEG(2k)-Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 4h | ~80% | 95 : 5 | Steric hindrance from the 2k PEG chain begins to disfavor ortho attack. Reaction is slower. |
| PEG(5k)-Aniline | Br₂ (1.1 eq), CCl₄ | 25°C, 8h | ~78% | >99 : <1 | The larger 5k PEG chain provides significant steric shielding, making the reaction highly selective for the para position. |
| PEG(20k)-Aniline | Br₂ (1.1 eq), CCl₄ | 40°C, 12h | ~70% | >99 : <1 | Extreme steric hindrance requires more forcing conditions (heat) to achieve a reasonable reaction rate. Selectivity remains excellent.[8] |
Conclusion
For the drug development professional, PEGylation is not merely a tool for extending half-life but a sophisticated chemical strategy for modulating reactivity. The presence of a PEG chain on an aromatic aniline offers a predictable way to control reaction outcomes, primarily through steric shielding. It transforms a highly reactive, and sometimes problematic, functional group into a regioselective handle for further synthetic elaboration. By understanding the interplay of steric and electronic effects, researchers can leverage PEGylation to build complex molecular architectures with greater precision, facilitating the development of next-generation therapeutics and bioconjugates.
References
-
Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]
-
Hooker, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society. [Link]
-
Carrico, Z. M., et al. (2007). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar. [Link]
-
Wei, Y., et al. (2012). Synthesis, characterization and self-assembly of PEG-aniline tetramer block copolymer. ResearchGate. [Link]
-
Conde, J., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC. [Link]
-
Wang, J., et al. (2019). Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. ResearchGate. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]
-
Bio-Synthesis Inc. (n.d.). Aniline Modified Oligonucleotide. Bio-Synthesis Inc. [Link]
-
DeFelippis, M. R., & Beals, J. M. (2012). Preparation and Characterization of PEGylated Amylin. PMC. [Link]
-
Xiang, J., et al. (2001). Effect of PEG segments on the microstructure and properties of poly(ethylene glycol)-grafted polyaniline. ResearchGate. [Link]
-
Mushtaq, I., et al. (2019). Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium. Frontiers in Chemistry. [Link]
-
Conde, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scope of multi-reactive site aniline derivatives with PEG-400. ResearchGate. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution... Pearson+. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Nicolas, J., & Tirelli, N. (2014). PEG–Peptide Conjugates. ACS Publications. [Link]
-
Wang, Y., et al. (2017). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. [Link]
-
Mondal, P., & Jana, S. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network... ACS Omega. [Link]
-
Moghaddam, F. M., & Ayazi, Z. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]
-
Moreno, S., et al. (2023). A journey through the history of PEGylated drug delivery nanocarriers. PMC. [Link]
-
IDOSI Publications. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI. [Link]
-
ResearchGate. (2025). PEGylated Nanocarriers for Drug Delivery Applications. ResearchGate. [Link]
-
Aakash Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. NEET Coaching. [Link]
-
MDPI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. [Link]
-
Al-Ahmady, Z. S., et al. (2019). Development of anisamide-targeted PEGylated gold nanorods to deliver epirubicin... International Journal of Nanomedicine. [Link]
-
Abu-Huwaij, R., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC. [Link]
-
Mu, Q., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase... PLOS One. [Link]
-
Al-Ghadban, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends... PMC. [Link]
-
ResearchGate. (n.d.). The diazotization process. ResearchGate. [Link]
-
White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. (2025). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. MDPI. [Link]
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]
-
LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). Electrophilic Substitution Reaction of Aniline. Scribd. [Link]
-
ResearchGate. (n.d.). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the acylation of n,n-diallyl aniline.
-
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
International Journal of Foundation for Modern Research (IJFMR). (2026). Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. IJFMR. [Link]
Sources
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Diazotisation [organic-chemistry.org]
- 21. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Advanced Protocols for Amide Coupling Using 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
Introduction & Mechanistic Rationale
The integration of polyethylene glycol (PEG) chains into small molecules and targeted degraders (PROTACs) is a cornerstone strategy in modern drug development to modulate pharmacokinetics, enhance aqueous solubility, and reduce immunogenicity. The molecule 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as
However, coupling this PEGylated aniline with carboxylic acids presents a dual chemical challenge:
-
Electronic Deficiencies (Kinetics): While the para-alkoxy group provides some electron-donating resonance, the nitrogen lone pair remains delocalized into the aromatic
-system. This renders the aniline significantly less nucleophilic than aliphatic amines. Conventional coupling systems like EDC/NHS or DCC often result in sluggish kinetics, incomplete conversion, and competitive hydrolysis of the active ester . -
Amphiphilicity (Thermodynamics of Isolation): The triethylene glycol monomethyl ether (mPEG3) tail imparts high hydrophilicity. During standard aqueous workups, the resulting amide can act as a surfactant, causing severe emulsions or partitioning entirely into the aqueous phase, artificially lowering isolated yields.
To overcome these barriers, this guide details self-validating protocols utilizing high-efficiency coupling reagents: HATU (for rapid, high-yielding synthesis) and T3P (for scale-up and epimerization-prone substrates) .
Reagent Selection & Quantitative Metrics
To establish a rational basis for reagent selection, the following table synthesizes the quantitative performance metrics of various coupling strategies when applied to weakly nucleophilic anilines.
| Coupling System | Activation Intermediate | Typical Eq. (Reagent/Base) | Avg. Reaction Time | Expected Yield | Epimerization Risk | Primary Byproduct Removal Strategy |
| EDC / HOBt | OBt-active ester | 1.5 / 2.5 (DIPEA) | 18 - 24 h | 30 - 55% | Moderate | Aqueous wash |
| HATU | OAt-active ester | 1.2 / 2.5 (DIPEA) | 2 - 6 h | 75 - 95% | Low | Chromatography / LiCl wash |
| T3P (50% sol.) | Mixed anhydride | 1.5 / 3.0 (Pyridine) | 4 - 12 h | 80 - 95% | Very Low | Aqueous wash (Water-soluble) |
| POCl₃ | Acid Chloride | 1.1 / 3.0 (Pyridine) | 1 - 3 h | 70 - 90% | High | Evaporation / Basic wash |
Experimental Workflows & Mechanistic Pathways
Fig 2. HATU-mediated activation and coupling mechanism for PEG3-aniline.
Fig 1. Standardized workflow for PEGylated aniline amide coupling.
Validated Experimental Protocols
Protocol A: HATU-Mediated Coupling (Optimized for High Yield)
This protocol is designed for general discovery-scale synthesis where maximum conversion is required.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
- -Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMF or DCM (0.1 M relative to acid)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
-
Add DIPEA, followed by portion-wise addition of HATU. Causality: Cooling prevents the thermal degradation of the highly reactive OAt-ester intermediate and minimizes potential racemization.
-
Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the active ester.
-
Coupling: Add the PEG3-aniline dropwise or in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 6 hours.
-
Workup: Quench the reaction with water. Dilute with a large volume of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO₃ (1x), and saturated aqueous NaCl (brine, 1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
In-Process Control & Self-Validation:
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate. The PEG3-aniline can be visualized using a Ninhydrin stain (turns brown/purple) or UV light (254 nm).
-
Mass Balance Check: After extraction, weigh the crude product. If the crude mass is <70% of the theoretical yield, the amphiphilic product has likely partitioned into the aqueous layer. Correction: Re-extract the combined aqueous layers using a 10% Methanol in DCM solution to break the hydration shell around the PEG chain.
Protocol B: T3P-Mediated Coupling (Optimized for Low Epimerization)
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous EtOAc or DCM (0.2 M)
Step-by-Step Procedure:
-
Preparation: Suspend the carboxylic acid and PEG3-aniline in anhydrous EtOAc at room temperature.
-
Add Pyridine to the stirring suspension. Causality: Pyridine acts not only as a base but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that facilitates attack by the unreactive aniline .
-
Activation/Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 to 12 hours.
-
Workup: Dilute the mixture with additional EtOAc. Wash with water (2x). The T3P byproducts (water-soluble phosphonates) will partition cleanly into the aqueous phase.
-
Wash with saturated aqueous NaCl (brine) to force any residual PEGylated product into the organic phase. Dry over Na₂SO₄ and concentrate.
In-Process Control & Self-Validation:
-
LC-MS Validation: T3P reactions can sometimes form trace azlactone byproducts if the acid is highly sterically hindered. Confirm the mass of the desired product via LC-MS (ESI+) before proceeding to workup. The mPEG3 chain ionizes exceptionally well, providing a strong [M+H]+ signal.
Critical Parameters for PEGylated Substrates (Troubleshooting)
When working with this compound, the physical properties of the molecule often cause more failures than the coupling chemistry itself.
-
Emulsion Breaking: If an emulsion forms during the aqueous wash (a common occurrence due to the surfactant-like nature of the PEG-aromatic system), filter the entire biphasic mixture through a pad of Celite, or add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
Phase Inversion: DCM/Water extractions can suffer from phase inversion if the aqueous layer becomes too dense with salts. If using heavy brine washes, switch the organic extraction solvent to EtOAc or 2-Methyltetrahydrofuran (2-MeTHF) to maintain a clear phase boundary.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, American Chemical Society, 2011.
-
"Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem, 2025.
-
Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Synthesis, Georg Thieme Verlag, 2013.
-
"A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015.
Application Note: Surface Functionalization with PEGylated Aniline Linkers
Introduction & Scope
Polyethylene glycol (PEG) functionalization is the gold standard for creating "stealth" surfaces that resist non-specific protein adsorption (fouling) while improving biocompatibility. While traditional silane or thiol chemistries are limited to specific substrates (glass or gold, respectively), PEGylated aniline linkers offer a versatile, substrate-independent alternative.
This guide details two distinct, high-performance mechanisms for utilizing PEG-aniline linkers:
-
Electrochemical/Spontaneous Diazonium Grafting: Converts the aniline moiety into a diazonium salt for robust, covalent attachment to carbon, metals, and semiconductors.
-
Oxidative Bioconjugation: Utilizes the aniline group for rapid, site-specific coupling to phenol-rich surfaces (e.g., tyrosine residues on proteins or polydopamine coatings).
Mechanism A: Diazonium Grafting (The "Hard" Interface)
Principle of Operation
The aniline terminus of the PEG linker is converted into an aryl diazonium salt (
Key Advantage: The resulting bond is significantly stronger than thiol-gold bonds and stable up to 600°C in some cases.
Mechanism Diagram
Figure 1: Mechanism of diazonium salt activation and grafting.[2] The irreversible loss of nitrogen drives the formation of a surface-bound radical.
Experimental Protocol: Electrochemical Grafting
Materials:
-
Linker:
(e.g., Amino-phenyl-PEG-OCH3, 2kDa). -
Reagents: Sodium Nitrite (
), Hydrochloric Acid (HCl), Acetonitrile (ACN), Tetrabutylammonium tetrafluoroborate ( ). -
Equipment: Potentiostat, 3-electrode cell (Working: Target Surface, Ref: Ag/AgCl, Aux: Pt wire).
Step-by-Step Procedure:
-
Surface Preparation:
-
Clean the substrate (e.g., Glassy Carbon or Gold) by polishing with alumina slurry (0.05 µm) followed by sonication in Milli-Q water (5 min).
-
Validation: Verify cleanliness via Cyclic Voltammetry (CV) in ferri/ferrocyanide; peak separation (
) should be < 80 mV.
-
-
In Situ Diazotization (Aqueous Route):
-
Dissolve PEG-aniline (final conc. 1–5 mM ) in 0.5 M HCl .
-
Chill solution to 4°C in an ice bath.
-
Add equimolar
(1 eq. relative to aniline) and stir for 5–10 minutes. The solution is now active.
-
-
Electrochemical Grafting (CV Method):
-
Immerse electrodes into the diazonium solution.
-
Run CV scans from +0.4 V to -0.6 V (vs Ag/AgCl) at 100 mV/s.
-
Observation: An irreversible reduction peak will appear around -0.2 V during the first scan. This peak will disappear in subsequent cycles, indicating the surface is passivated by the PEG layer.
-
Cycles: 2–5 cycles are usually sufficient for a monolayer; 10+ cycles create a polymer brush.
-
-
Washing:
-
Rinse copiously with Milli-Q water and acetone to remove physisorbed material.
-
Sonicate in ethanol for 5 minutes (critical for removing non-covalently bound multilayers).
-
Mechanism B: Oxidative Coupling (The "Soft" Bio-Interface)
Principle of Operation
This biomimetic method targets phenol groups (like Tyrosine residues on proteins or catechol groups on Polydopamine surfaces). In the presence of an oxidant (Periodate or Tyrosinase), the PEG-aniline undergoes a hetero-Michael addition or radical coupling with the surface phenol, creating a stable linkage.
Key Advantage: Highly specific for proteinaceous surfaces without affecting amines (Lysine) or thiols (Cysteine).
Mechanism Diagram
Figure 2: Oxidative coupling pathway. The oxidant activates the surface phenol, which then captures the PEG-aniline linker.
Experimental Protocol: Periodate-Triggered Coupling
Materials:
-
Linker:
. -
Target: Protein-coated surface or Polydopamine (PDA) layer.
-
Reagents: Sodium Periodate (
), Phosphate Buffer (PBS, pH 6.5).
Step-by-Step Procedure:
-
Buffer Preparation:
-
Prepare 10 mM PBS adjusted to pH 6.5 . Note: Neutral/slightly acidic pH prevents rapid auto-oxidation of the aniline.
-
-
Reaction Setup:
-
Mix PEG-aniline (100 µM – 1 mM) with the target surface in the buffer.
-
Add
to a final concentration of 5 mM .
-
-
Incubation:
-
Incubate for 5–10 minutes at room temperature.
-
Note: This reaction is extremely fast compared to standard NHS-ester chemistry.
-
-
Quenching & Washing:
-
Quench the reaction by adding 100 mM glucose or excess free tyrosine.
-
Wash surface 3x with PBS to remove unreacted PEG.
-
Quality Control & Validation
To ensure the protocol was successful, use the following validation hierarchy:
| Method | Metric | Success Criteria (Diazonium) | Success Criteria (Oxidative) |
| Cyclic Voltammetry (CV) | Blocking Efficiency | Redox probe ( | N/A (Usually non-conductive) |
| Contact Angle | Wettability | Angle shifts to ~35-45° (characteristic of PEG). | Shift from hydrophobic (protein) to hydrophilic. |
| XPS (X-Ray Photoelectron) | Elemental Comp. | Appearance of C-O-C peak (286.5 eV) and loss of substrate signal. | Increase in C-O ether signal; N/C ratio change. |
| Ellipsometry | Thickness | Monolayer: 1–3 nm (depending on PEG MW). | Thickness increase corresponding to PEG Rg. |
Comparison of Methods
| Feature | Diazonium Grafting (Method A) | Oxidative Coupling (Method B) |
| Bond Type | Covalent C-C or C-Metal (Very Strong) | Covalent C-N or C-C (Strong) |
| Substrates | Conductors (Au, C), Semiconductors (Si), Metals | Proteins, Peptides, Polydopamine |
| Stability | Extreme (Thermal/Chemical/Ultrasonic stable) | High (Stable in physiological conditions) |
| Complexity | Moderate (Requires electrochemistry or strict chemical reduction) | Low (Simple mixing) |
| Primary Use | Biosensors, Electrodes, Corrosion Protection | Bioconjugation, Drug Delivery, Phage Display |
References
-
Bélanger, D., & Pinson, J. (2011).[1] Electrografting: a powerful method for surface modification. Chemical Society Reviews, 40(7), 3995-4048.
-
Hooker, J. M., Esser-Kahn, A. P., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy.[3][4][5] Journal of the American Chemical Society, 128(48), 15558-15559.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.
-
Mahouche-Chergui, S., et al. (2011). Aryl Diazonium Salts: A New Generation of Surface Modifiers for the Preparation of Electrochemical Biosensors. Biosensors, 1(4), 26-37.
Sources
- 1. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. escholarship.org [escholarship.org]
- 5. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (mPEG3-Aniline)
Target Audience: Synthetic Chemists, Bioconjugation Scientists, and PROTAC Development Professionals.
Introduction & Scope
The integration of short polyethylene glycol (PEG) chains into small molecules is a cornerstone strategy in modern drug design. Specifically, 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as mPEG3-aniline) serves as a critical hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted fluorophores. The triethylene glycol moiety enhances aqueous solubility and reduces non-specific protein binding, while the aniline functional group provides an orthogonal, highly reactive handle for amide coupling or reductive amination.
This application note details a robust, three-step, scalable synthesis of mPEG3-aniline from inexpensive starting materials, emphasizing mechanistic causality, phase-appropriate workups, and self-validating analytical checkpoints.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is designed around a highly convergent, three-step linear sequence: Tosylation
-
Why Tosylation over Mitsunobu? While a direct Mitsunobu reaction between mPEG3-OH and 4-nitrophenol is possible, it generates stoichiometric triphenylphosphine oxide (
). shares a similar polarity profile with PEGylated aromatics, making chromatographic separation notoriously difficult. Pre-activating the PEG chain as a tosylate[1] bypasses this issue entirely, ensuring a cleaner downstream profile. -
Why
in DMF? For the Williamson ether synthesis, potassium carbonate ( ) is selected as the base. Unlike sodium hydride (NaH), which can trigger the elimination of the PEG-tosylate to form a vinyl ether, is a mild, non-nucleophilic base. It selectively deprotonates 4-nitrophenol (pKa ~7.15) without degrading the electrophile[1]. -
Why Catalytic Hydrogenation? Reduction of the nitroarene to an aniline can be achieved via chemical reductants (e.g.,
/ AuNPs[2], , or Fe/HCl). However, on a preparative scale, catalytic hydrogenation using and 10% Pd/C is the most atom-economical and traceless method, avoiding the generation of heavy metal sludge and simplifying the final purification to a simple filtration.
Experimental Protocols
Step 1: Synthesis of mPEG3-Tosylate (Activation)
Objective: Convert the terminal hydroxyl group of triethylene glycol monomethyl ether into a superior leaving group.
Reagents:
-
Triethylene glycol monomethyl ether (mPEG3-OH): 15.0 mmol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl): 14.0 mmol (0.93 eq)
-
Sodium hydroxide (NaOH): 20.0 mmol (1.33 eq)
-
Solvent: THF /
(1:1, 40 mL)
Procedure:
-
Biphasic Setup: Dissolve 0.9 g of NaOH in 20 mL of deionized water. Add 2.46 g of mPEG3-OH dissolved in 20 mL of THF.
-
Temperature Control: Cool the biphasic mixture in an ice bath to 0–5 °C with vigorous magnetic stirring. Causality: Low temperatures suppress the competitive hydrolysis of TsCl by NaOH.
-
Addition: Dissolve 2.88 g of TsCl in 20 mL of THF. Add this solution dropwise to the reaction mixture over 1 hour[1].
-
Reaction: Stir the solution at 0–5 °C for an additional 4 hours.
-
Workup & Self-Validation: Pour the mixture into 70 mL of ice water. Extract twice with dichloromethane (DCM, 50 mL each). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.-
Checkpoint: The product should be a clear, viscous oil. TLC (Hexane/EtOAc 1:1) should show a single UV-active spot (
~0.4) distinct from TsCl.
-
Step 2: Alkylation of 4-Nitrophenol (Williamson Ether Synthesis)
Objective: Couple the activated PEG chain to the aromatic ring.
Reagents:
-
4-Nitrophenol: 10.0 mmol (1.0 eq)
-
mPEG3-Tosylate: 12.0 mmol (1.2 eq)
-
Potassium carbonate (
): 20.0 mmol (2.0 eq) -
Solvent: Anhydrous DMF (25 mL)
Procedure:
-
Deprotonation: Suspend 4-nitrophenol (1.39 g) and
(2.76 g) in 25 mL of anhydrous DMF. Stir at room temperature for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the nitrophenoxide anion. -
Alkylation: Add mPEG3-Tosylate (3.82 g) to the suspension.
-
Heating: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12 hours[1].
-
Workup & Self-Validation: Cool to room temperature and concentrate under high vacuum to remove the majority of the DMF. Dissolve the residue in Ethyl Acetate (100 mL).
-
Critical Step: Wash the organic layer with 1M NaOH (3 x 30 mL). Causality: Unreacted 4-nitrophenol is intensely yellow and co-elutes with many products. The 1M NaOH wash converts it to a water-soluble salt, pulling it entirely into the aqueous phase. Wash until the aqueous layer is no longer yellow.
-
-
Isolation: Wash with brine, dry over
, and concentrate to yield 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-nitrobenzene as a pale yellow oil.
Step 3: Catalytic Hydrogenation to mPEG3-Aniline
Objective: Reduce the nitro group to a primary amine cleanly and efficiently.
Reagents:
-
mPEG3-Nitrobenzene intermediate: ~8.0 mmol (1.0 eq)
-
10% Palladium on Carbon (Pd/C): 10 wt% of the intermediate mass
-
Hydrogen gas (
): Balloon (1 atm) -
Solvent: Methanol (30 mL)
Procedure:
-
Preparation: Dissolve the mPEG3-Nitrobenzene in 30 mL of Methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add the 10% Pd/C. Caution: Dry Pd/C is pyrophoric, especially in the presence of methanol vapor. Add the catalyst under a blanket of nitrogen or wet it with a few drops of toluene first.
-
Hydrogenation: Evacuate the flask and backfill with
gas from a balloon (repeat 3 times). Stir vigorously at room temperature for 4–6 hours[2]. -
Workup & Self-Validation: Monitor by TLC (DCM/MeOH 9:1). The nitro compound (
~0.8) should disappear, replaced by a highly polar, ninhydrin-active spot ( ~0.3). -
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the fine carbon particulates from passing through the filter paper and reduces the fire risk during disposal. Wash the pad with excess methanol.
-
Final Isolation: Concentrate the filtrate under reduced pressure to afford the target mPEG3-aniline as a light amber oil.
Quantitative Data Summary
The following table summarizes the expected stoichiometric ratios, reaction conditions, and yields for the three-step synthesis, providing a benchmark for process validation.
| Step | Transformation | Product | Yield (%) | Time (h) | Temp (°C) | Equivalents (Electrophile : Nucleophile : Base) |
| 1 | Tosylation | mPEG3-Tosylate | 88 - 92% | 4 | 0 - 5 | 0.93 : 1.00 : 1.33 |
| 2 | Williamson Ether | mPEG3-Nitrobenzene | 78 - 85% | 12 | 80 | 1.20 : 1.00 : 2.00 |
| 3 | Hydrogenation | mPEG3-Aniline | 94 - 98% | 4 - 6 | 20 - 25 | N/A (Catalytic Pd/C, Excess |
Synthesis Workflow Diagram
The logical progression of the synthesis, including reagents and intermediates, is mapped below.
Figure 1: Three-step synthetic workflow for the preparation of mPEG3-Aniline from mPEG3-OH.
References
-
[1] Micrometer-level naked-eye detection of caesium particulates in the solid state. Taylor & Francis (tandfonline.com). Available at:[Link]
-
[2] Montmorillonite-stabilized gold nanoparticles for nitrophenol reduction. ResearchGate. Available at:[Link]
Sources
Application Note: High-Efficiency Reductive Amination using Methoxy-PEG3-Aniline
This Application Note is designed to provide a comprehensive, expert-level guide to using Methoxy-PEG3-Aniline in reductive amination protocols. It synthesizes fundamental organic chemistry principles with practical bioconjugation workflows, ensuring high specificity and yield.
Abstract
Methoxy-PEG3-Aniline is a specialized heterobifunctional linker combining a short, discrete polyethylene glycol (PEG) spacer with an aromatic amine (aniline) moiety. Unlike standard aliphatic amine-PEGs, the aniline group exhibits a significantly lower pKa (~4.6), allowing for highly specific reductive amination with aldehydes at acidic pH (4.5–5.5). This protocol leverages this unique pKa difference to achieve site-selective conjugation to aldehyde-functionalized biomolecules (e.g., oxidized glycoproteins or N-terminal glyoxylates) in the presence of competing lysine residues. This guide details the mechanism, optimized protocols for both bioconjugation and small molecule synthesis, and troubleshooting strategies.
Introduction & Mechanistic Rationale
The "Aniline Advantage" in Bioconjugation
Standard bioconjugation often utilizes aliphatic amine-PEGs (e.g., mPEG-NH₂). However, aliphatic amines have a high pKa (~10.5). To remain nucleophilic, the reaction pH must be near or above this value, or at least neutral (pH 7–8). At this pH, surface lysine residues on proteins (pKa ~10.5) are also unprotonated and compete for the aldehyde, leading to heterogeneous products.
Methoxy-PEG3-Aniline circumvents this via its aromatic amine. The phenyl ring delocalizes the nitrogen lone pair, dropping the pKa to approximately 4.6.
-
At pH 5.0: The aniline remains largely unprotonated (nucleophilic), while aliphatic lysines are fully protonated (ammonium form, non-nucleophilic).
-
Result: Exclusive reaction of the mPEG3-aniline with the target aldehyde, eliminating off-target lysine coupling.
Reaction Mechanism
The reductive amination proceeds through a Schiff base (imine) intermediate, which is subsequently reduced to a stable secondary amine.[1][2]
-
Nucleophilic Attack: The aniline nitrogen attacks the aldehyde carbon.
-
Dehydration: Loss of water forms the Imine (Schiff Base) .[2] Note: Aniline-derived imines form faster and are more stable at acidic pH than aliphatic imines.
-
Protonation: The imine is protonated to form an Iminium Ion .
-
Reduction: A hydride donor (e.g., NaCNBH₃) selectively reduces the iminium bond (which is more electrophilic than the aldehyde) to a Secondary Amine .
Visualization: Reaction Pathway
Caption: Mechanistic pathway of aniline-mediated reductive amination.[3][4] The acidic pH promotes iminium formation while keeping lysines inert.
Materials & Reagents
Key Components
| Reagent | Specification | Role |
| Methoxy-PEG3-Aniline | >95% Purity, Discrete PEG | Nucleophile / Linker |
| Sodium Cyanoborohydride (NaCNBH₃) | 5 M in 1M NaOH (or solid) | Reducing Agent (Stable at acidic pH) |
| Sodium Periodate (NaIO₄) | Crystalline | Oxidant (for generating aldehydes on glycans) |
| Conjugation Buffer | 0.1 M Sodium Acetate, pH 5.0 | Reaction Medium |
| Quenching Buffer | 0.2 M Tris-HCl, pH 7.5 | Stops reaction / Scavenges excess aldehyde |
| Glycerol | Molecular Biology Grade | Quenches excess Periodate |
Reducing Agent Selection Guide
-
NaCNBH₃ (Standard): Ideal for pH 4–6. Highly selective for imines over aldehydes. Toxic—handle in fume hood.
-
Picoline Borane (Green Alternative): Non-toxic, stable solid. Efficient at pH 5–6. Recommended for GMP workflows.
-
STAB (Sodium Triacetoxyborohydride): Too fast/unstable for aqueous buffers. Use only for anhydrous organic synthesis (Protocol 2).
Protocol 1: Site-Specific Bioconjugation to Glycoproteins
Target: Antibodies or glycoproteins with sialic acid residues. Goal: Attach mPEG3-aniline to glycans via periodate oxidation.
Phase A: Generation of Aldehydes (Periodate Oxidation)[5]
-
Buffer Exchange: Equilibrate protein (1–5 mg/mL) into 0.1 M Sodium Acetate, pH 5.5 . Avoid amine-containing buffers (Tris, Glycine).
-
Oxidation: Add cold NaIO₄ solution to a final concentration of 1 mM (for specific sialic acid oxidation).
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Quenching: Add Glycerol to a final concentration of 10 mM. Incubate for 5 minutes.
-
Purification: Rapidly remove excess periodate using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated in 0.1 M Sodium Acetate, pH 5.0 .
Phase B: Reductive Amination Coupling
-
Reagent Preparation: Dissolve Methoxy-PEG3-Aniline in water or DMSO (if stock is needed) to 50–100 mM.
-
Reaction Setup: Add mPEG3-aniline to the oxidized protein.
-
Stoichiometry: Use 20–50 molar excess of aniline over protein.
-
-
Catalyst Addition: Add NaCNBH₃ to a final concentration of 50 mM.
-
Note: Add NaCNBH₃ after the aniline to allow initial imine equilibrium, though simultaneous addition is acceptable for anilines.
-
-
Incubation: Incubate at Room Temperature for 4–16 hours or 37°C for 2–4 hours .
-
Monitoring: Monitor conversion via HPLC or SDS-PAGE (shift in molecular weight).
-
Cleanup: Remove excess PEG-aniline and reducing agent via dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC) into PBS pH 7.4.
Workflow Visualization
Caption: Step-by-step workflow for glycoprotein conjugation using mPEG3-aniline.
Protocol 2: Small Molecule Synthesis (Organic Phase)
Target: Synthesis of PEGylated Drug Linkers. Context: Anhydrous conditions for maximum yield.
-
Dissolution: Dissolve the aldehyde-containing drug (1.0 equiv) and Methoxy-PEG3-Aniline (1.1 equiv) in anhydrous Dichloromethane (DCM) or Methanol (MeOH) .
-
Imine Formation: Add activated molecular sieves (4Å) or MgSO₄ to absorb water (optional but recommended). Stir for 1–2 hours under Nitrogen.
-
Reduction:
-
If in DCM: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir at RT for 2–4 hours.
-
If in MeOH: Add NaCNBH₃ (1.5 equiv). Stir at RT for 4–6 hours.
-
-
Quenching: Add saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too high (>6.0) | Adjust buffer to pH 4.5–5.0. Anilines require acidic conditions to form imines efficiently. |
| Precipitation | Protein instability at pH 5.0 | Test protein stability in Acetate buffer beforehand. If unstable, perform reaction at pH 6.0 with higher aniline excess (100x). |
| Non-Specific Binding | Hydrophobic interaction of Aniline | Include 0.05% Tween-20 in the reaction buffer. |
| Incomplete Reduction | Old Reducing Agent | NaCNBH₃ is hygroscopic. Use fresh stock or store under Argon. |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link
- Establishes the superior kinetics of aniline-mediated ligations
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link
- Provides foundational data on the stability of C=N linkages derived
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- The authoritative protocol for STAB-mediated reductive amin
-
Zeng, Y., et al. (2009). "High-efficiency labeling of sialylated glycoproteins on living cells." Nature Methods, 6(3), 207-209. Link
- Demonstrates the use of aniline chemistry for targeting sialic acid aldehydes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of supramolecular assemblies using PEG-aniline derivatives
Application Note: Preparation of Supramolecular Assemblies Using PEG-Aniline Derivatives
Abstract & Introduction
Poly(ethylene glycol) (PEG)-aniline derivatives represent a versatile class of building blocks for supramolecular assemblies, bridging the gap between soft matter and electroactive materials. Unlike simple aliphatic amines, the aromatic aniline group confers unique reactivity: it forms dynamic Schiff bases (imines) with aldehydes that are significantly more stable yet reversible compared to their aliphatic counterparts, and it serves as an initiation site for the oxidative polymerization of conductive polyaniline (PANI) domains.
This guide details the preparation of two distinct supramolecular classes:
-
Dynamic Injectable Hydrogels: Utilizing the rapid, pH-responsive Schiff base reaction between PEG-aniline and benzaldehyde derivatives.
-
Electroactive Nanostructures: Utilizing the amphiphilic self-assembly of PEG-oligoaniline block copolymers.
Mechanism of Action
Dynamic Covalent Chemistry (Schiff Base)
The primary mechanism for hydrogel formation is the condensation of an aniline amine (nucleophile) with a benzaldehyde (electrophile).
-
Kinetics: The aniline-benzaldehyde coupling (
) is orders of magnitude faster than aliphatic amine-aldehyde coupling at physiological pH (7.4) due to the lower of the anilinium ion (~4.6) compared to alkyl ammonium (~10). This ensures a higher concentration of reactive free amine at neutral pH. -
Thermodynamics: The resulting aromatic imine (Schiff base) is stabilized by conjugation with the phenyl ring, providing a robust yet reversible crosslink that allows for shear-thinning (injectability) and self-healing.
Amphiphilic Self-Assembly & Doping
For conductive applications, PEG-aniline oligomers (e.g., tetraaniline) act as hydrophobes. In aqueous media, they self-assemble into core-shell micelles (PEG shell, Aniline core). Upon acid doping or oxidation, the core transitions to the conductive emeraldine salt state, enabling electron transport within a biocompatible supramolecular scaffold.
Caption: Mechanism of dynamic Schiff base formation between PEG-aniline and benzaldehyde derivatives.
Materials & Equipment
Reagents:
-
Core Polymer Backbone: 4-Arm PEG-OH or 8-Arm PEG-OH (MW 10k–40k Da).
-
Functionalization Agents: Succinic anhydride,
-phenylenediamine, -dicyclohexylcarbodiimide (DCC), -hydroxysuccinimide (NHS). -
Crosslinker (for Hydrogels): 4-Arm PEG-Benzaldehyde (PEG-BA) or oxidized polysaccharides (e.g., Oxidized Dextran).
-
Oxidants (for Conductive Assembly): Ammonium persulfate (APS).
-
Solvents: Anhydrous Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Toluene.
Equipment:
-
NMR Spectrometer (
H, 400 MHz) for degree of substitution (DS) analysis. -
Rheometer (Parallel plate geometry) for gelation kinetics.
-
Dynamic Light Scattering (DLS) for micelle sizing.
-
Lyophilizer.
Protocol 1: Synthesis of Multi-Arm PEG-Aniline
Objective: To functionalize a multi-arm PEG backbone with terminal aniline groups for hydrogel crosslinking.
Step-by-Step Methodology:
-
Carboxylation of PEG (PEG-COOH):
-
Dissolve 4-Arm PEG-OH (10 g, 1 mmol) in anhydrous DCM (50 mL).
-
Add succinic anhydride (5 eq. per -OH group) and DMAP (catalytic amount) and pyridine (5 eq.).
-
Stir under
at room temperature for 24 h. -
Precipitate in cold diethyl ether, filter, and dry under vacuum.
-
Validation: Check
H NMR for methylene protons of succinic ester (~2.6 ppm).
-
-
Activation and Amidation (PEG-Aniline):
-
Dissolve 4-Arm PEG-COOH (5 g) in anhydrous DMSO.
-
Activate carboxyl groups: Add EDC
HCl (2 eq. per -COOH) and NHS (2 eq.) and stir for 4 h. -
Critical Step: Add
-phenylenediamine (10 eq. per -COOH) dissolved in DMSO dropwise. Note: Excess diamine prevents crosslinking (dimerization) of PEG chains. -
Stir for 24 h at room temperature in the dark.
-
-
Purification:
-
Dialyze against dilute HCl (pH 4) for 2 days to remove excess diamine (protonated diamine passes through membrane), then against DI water for 2 days.
-
Lyophilize to obtain a white/pale brown powder.
-
Yield: Typically >85%.
-
Protocol 2: Preparation of Dynamic Schiff Base Hydrogels
Objective: To form a self-healing hydrogel using the synthesized PEG-Aniline and PEG-Benzaldehyde.
Formulation Table:
| Component | Stock Conc. (w/v) | Volume (µL) | Final Conc. (wt%) | Role |
| Solution A: 4-Arm PEG-Aniline | 10% - 20% | 100 | 5% - 10% | Nucleophile (Host) |
| Solution B: 4-Arm PEG-Benzaldehyde | 10% - 20% | 100 | 5% - 10% | Electrophile (Crosslinker) |
| Buffer: PBS (pH 7.4) | - | - | - | Solvent |
Experimental Workflow:
-
Precursor Preparation:
-
Dissolve PEG-Aniline in PBS (pH 7.4).[1] Vortex until clear.
-
Dissolve PEG-Benzaldehyde (PEG-BA) in PBS (pH 7.4).
-
Note: PEG-BA is sensitive to oxidation; use fresh solutions.
-
-
Mixing and Gelation:
-
Pipette Solution A into a vial or mold.
-
Add Solution B rapidly.
-
Mix by pipetting up and down (2-3 times) or vortexing immediately.
-
Observation: Gelation occurs within 10–60 seconds depending on concentration. The mixture will transition from a liquid to a solid, non-flowing gel.
-
-
Rheological Characterization (Validation):
-
Place 200 µL of Solution A on the rheometer plate.
-
Add 200 µL of Solution B and lower the geometry (25 mm plate, 0.5 mm gap) immediately.
-
Run a Time Sweep (1 Hz, 1% strain).
-
Success Criteria: Storage modulus (
) should cross Loss modulus ( ) within <60s, reaching a plateau of 1–10 kPa.
-
Caption: Workflow for the preparation of PEG-Aniline/PEG-Benzaldehyde hydrogels.
Protocol 3: Conductive Supramolecular Assembly (PEG-Oligoaniline)
Objective: To create electroactive micelles using amphiphilic PEG-Aniline Tetramer (PEG-AT).
Synthesis of PEG-AT:
-
Synthesize Aniline Tetramer (AT-COOH) via oxidative coupling of aniline dimer.
-
Couple mPEG-NH
(MW 2000) to AT-COOH using DCC/NHS in DMF. -
Precipitate in ether to isolate the mPEG-AT block copolymer.
Self-Assembly & Doping:
-
Assembly: Dissolve mPEG-AT (10 mg/mL) in DI water. The hydrophobic AT segments drive self-assembly into micelles (~100–200 nm).
-
Doping (Activation): Add 1M HCl dropwise to adjust pH to ~2–3.
-
Color Change: Solution shifts from blue/violet (Emeraldine Base) to green (Emeraldine Salt).
-
-
Validation: Measure UV-Vis absorption. Look for polaron band appearance at ~420 nm and ~800 nm (conductive state).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow/No Gelation | Oxidized Benzaldehyde | Check PEG-BA by NMR. Aldehyde peak (~10 ppm) should be prominent. If -COOH is present, repurify or buy fresh. |
| Precipitation upon Mixing | pH too low | Ensure both precursors are in pH 7.4 PBS. Low pH protonates aniline too strongly, reducing nucleophilicity. |
| Brittle Hydrogel | Crosslinking density too high | Reduce polymer concentration (e.g., from 10% to 5%) or use higher MW PEG arms. |
| Low Conductivity (Protocol 3) | Insufficient Doping | Ensure pH < 4 for emeraldine salt formation. |
References
-
Synthesis of PEG-Aniline Block Copolymers
- Title: Synthesis, characterization and self-assembly of PEG-aniline tetramer block copolymer.
- Source: ResearchG
-
URL:
-
PEG-Schiff Base Hydrogels
-
Title: Hydrogels Based on Schiff Base Linkages for Biomedical Applications.[2]
- Source: PMC (NIH).
-
URL:
-
-
PEG-Aniline/Benzaldehyde Crosslinking
-
PEG-NHS Protocol (for Aniline conjugation)
-
Conductive PANI Grafting
- Title: In Situ Chemical Oxidative Graft Polymerization of Aniline
- Source: International Journal of Nanoscience and Nanotechnology.
-
URL:
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. An injectable hydrogel formed by in situ cross-linking of glycol chitosan and multi-benzaldehyde functionalized PEG analogues for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
This technical guide addresses the synthesis and yield optimization of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as 4-(mPEG3)aniline ).
This molecule is a critical "linker" intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its amphiphilic nature—combining a lipophilic aniline ring with a hydrophilic polyethylene glycol (PEG) tail—presents unique challenges in isolation and purification that frequently lead to yield loss.
Core Synthesis Workflow
The industry-standard route involves a two-step sequence: O-Alkylation of 4-nitrophenol followed by Catalytic Hydrogenation .
Reaction Scheme (Visualized)
Caption: Two-step synthesis route from 4-nitrophenol to 4-(mPEG3)aniline via nitro-reduction.
Experimental Protocol & Optimization
Note: These protocols are designed to minimize the specific yield-killing factors associated with PEGylated aromatics.
Step 1: O-Alkylation (Ether Formation)
Reaction: 4-Nitrophenol + mPEG3-Tosylate
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Stoichiometry | 1.0 eq Phenol : 1.0 eq Tosylate | 1.2 eq Phenol : 1.0 eq Tosylate |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (0.5 eq) + K₂CO₃ (1.5 eq) |
| Solvent | Acetone (Reflux) | DMF (Dry, 80°C) |
| Concentration | 0.1 M | 0.5 M (Higher conc. favors bimolecular rxn) |
Why this works:
-
Excess Phenol: The mPEG3-Tosylate is significantly more expensive and harder to separate from the product than 4-nitrophenol. Using excess phenol ensures the valuable PEG reagent is fully consumed. Unreacted nitrophenol can be washed away with basic water (0.5 M NaOH) during workup.
-
Cesium Carbonate: Adding a catalytic amount of Cs₂CO₃ improves solubility and nucleophilicity of the phenoxide ion (the "Cesium Effect"), accelerating the reaction and preventing competing hydrolysis of the tosylate [1].
Step 2: Nitro Reduction
Reaction: 4-(mPEG3)nitrobenzene + H₂
-
Catalyst: 10 wt% Pd/C (use 10% by mass of substrate).
-
Solvent: Methanol or Ethanol (Anhydrous not required).
-
Pressure: 1 atm (Balloon) is usually sufficient; 50 psi (Parr shaker) for >10g scale.
Troubleshooting Hub (Q&A)
Category A: Alkylation Issues (Step 1)
Q: My conversion is stuck at 60%. I see starting material (Tosylate) remaining.
-
Diagnosis: The reaction has likely "stalled" due to moisture. Tosylates hydrolyze to alcohols in the presence of water and heat, destroying the reagent.
-
Fix:
-
Ensure DMF is anhydrous (store over 4Å molecular sieves).
-
Add KI (Potassium Iodide) (0.1 eq). This generates the mPEG3-Iodide in situ (Finkelstein reaction), which is a more reactive electrophile than the tosylate.
-
Q: I see a new impurity spot just below the product on TLC.
-
Diagnosis: This is likely the mPEG3-alcohol (hydrolysis byproduct) or C-alkylated side product (rare with nitrophenol).
-
Fix: If it is the alcohol, it cannot be converted to product. Optimize dryness (see above). To remove it, you must use column chromatography (SiO₂), eluting with EtOAc/Hexane. The alcohol is much more polar than the nitro-ether.
Category B: Isolation & Yield Loss (The "Water Trap")
Q: After reduction (Step 2), I extracted with Ethyl Acetate/Water, but my yield is <30%. Where is my product?
-
Diagnosis: This is the #1 failure mode. The product contains a PEG3 chain and an amine, making it highly amphiphilic. At neutral or acidic pH, it is water-soluble. Even at basic pH, it partitions poorly into non-polar solvents like Hexane or Ether.
-
The "Salting Out" Protocol (Mandatory):
-
Do not use dilute aqueous workups if possible. Filter the Pd/C through Celite and concentrate the Methanol directly.
-
If you must extract: Dilute with water, saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Extract with DCM (Dichloromethane) , not EtOAc. DCM is better at solubilizing PEGylated compounds.
-
Repeat extraction 4–5 times.
-
Q: The product is an oil that won't solidify. Is it impure?
-
Insight: 4-(mPEG3)aniline is typically a viscous oil or a low-melting solid at room temperature.
-
Verification: Check NMR. If clean, do not attempt to recrystallize. Store as an oil under Argon at -20°C.
Category C: Purification[1]
Q: How do I remove the catalyst (Pd/C) safely without losing product?
-
Risk: The product can stick to the carbon surface.
-
Protocol:
-
Filter reaction mixture through a Celite pad.
-
Crucial Step: Wash the Celite pad with warm Methanol (40°C) or 10% MeOH in DCM . Simple cold solvent washes often leave 5-10% of the product trapped in the carbon matrix.
-
Logic Flow for Troubleshooting Yield Loss
Caption: Decision tree for diagnosing and fixing yield loss in 4-(mPEG3)aniline synthesis.
References
-
Cesium Effect in Alkylation: Flessner, T. and Doye, S., 1999. Cesium carbonate: A powerful base for the alkylation of phenols. Journal of practical chemistry, 341(2), pp.186-190.
-
Nitro Reduction Mechanisms: Wisniak, J., 2022. Reduction of Nitrobenzene to Aniline.[1][2][3][4] Indian Journal of Chemical Technology.
-
PEGylation Reagents & Properties: Sigma-Aldrich Technical Data for 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline.
Sources
Technical Support Center: Troubleshooting & Purification Guide for mPEG3-Aniline Conjugates
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the unique challenges of purifying bioconjugates modified with mPEG3-aniline .
Unlike bulky polymeric PEGs (e.g., 5 kDa–40 kDa) that drastically alter a protein's hydrodynamic radius, mPEG3-aniline is a discrete, low-molecular-weight linker (MW ~239 Da) frequently used in chemoselective bioconjugations, such as oxidative coupling to o-aminophenols or as a catalyst/nucleophile in oxime ligations and reductive aminations. Its small size minimizes steric hindrance, but its amphiphilic nature—combining a hydrophilic PEG chain with a hydrophobic, aromatic aniline ring—creates distinct purification bottlenecks.
The Chemistry & Causality of mPEG3-Aniline Retention
When designing a purification strategy, the choice of method is dictated by the molecular weight (MW) of the target conjugate and the binding kinetics of the unreacted mPEG3-aniline. Because mPEG3-aniline is small, standard size exclusion chromatography (SEC) or ultrafiltration should theoretically provide complete separation from a >10 kDa protein[1].
However, the aniline moiety can participate in
Purification Decision Matrix
Decision matrix and troubleshooting workflow for removing unreacted mPEG3-aniline.
Frequently Asked Questions (Troubleshooting)
Q1: Why is mPEG3-aniline persisting in my 10 kDa MWCO spin filter retentate when modifying a 50 kDa protein? Expert Answer: Although mPEG3-aniline (MW ~239 Da) is well below the 10 kDa cutoff, the unreacted PEG linker can form non-covalent associations with the protein, preventing it from passing through the membrane[3]. Troubleshooting Action: Wash the retentate with a buffer containing a mild chaotrope or organic solvent (e.g., 5–10% ethanol, 0.5 M NaCl, or 0.1% Tween-20) to disrupt these interactions, provided your protein remains conformationally stable.
Q2: Can I use UV-Vis spectroscopy to quantify the removal of mPEG3-aniline? Expert Answer: Yes, but with extreme caution. Aniline derivatives exhibit a strong UV absorbance peak around 230 nm and a secondary peak near 280 nm. Because proteins also absorb strongly at 280 nm, residual mPEG3-aniline will artificially inflate your protein concentration readings. You must use LC-MS to definitively confirm the absence of the unreacted reagent before relying on A280 for downstream quantification[4].
Q3: What is the preferred method for purifying small peptide-mPEG3-aniline conjugates? Expert Answer: For small peptides (<3 kDa), the size difference between the peptide and mPEG3-aniline is insufficient for SEC. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. The addition of the mPEG3-aniline moiety alters the hydrophobicity of the peptide, allowing for distinct baseline separation on a C18 column using a water/acetonitrile gradient[5].
Quantitative Data: Comparison of Purification Methods
To facilitate method selection, the following table synthesizes the operational parameters for each purification strategy:
| Purification Method | Optimal Conjugate Size | Removal Efficiency | Processing Time | Buffer Compatibility | Scalability |
| SEC (Sephadex G-25) | > 5 kDa | > 98% per pass | 15 - 30 mins | Excellent (Aqueous) | Low to Medium |
| Ultrafiltration (Spin) | > 10 kDa | ~85-95% (requires diavolumes) | 1 - 2 hours | Good (Watch viscosity) | Low |
| TFF / Diafiltration | > 10 kDa | > 99% (with 5-10 diavolumes) | 2 - 4 hours | Good | High (Industrial) |
| RP-HPLC | < 5 kDa (Peptides) | > 99.9% | 30 - 60 mins | Organic/Aqueous (TFA) | Medium |
Self-Validating Experimental Protocols
Protocol 1: Rapid Removal of mPEG3-Aniline via Size Exclusion Chromatography (SEC)
Mechanism: SEC separates molecules strictly by hydrodynamic volume. The large protein conjugate is excluded from the resin pores and elutes in the void volume, while the small mPEG3-aniline diffuses into the pores and is significantly retarded[1]. Materials: NAP-5 or PD-10 columns (Sephadex G-25), Equilibration Buffer (e.g., PBS, pH 7.4).
-
Column Equilibration: Remove the top and bottom caps of the NAP-5 column. Allow the storage solution to drain completely by gravity.
-
Buffer Exchange: Equilibrate the column by passing 3 column volumes (CV) of PBS (pH 7.4). Ensure the baseline is stable.
-
Self-Validation Step: Collect the final drop of flow-through and measure A280; it must read exactly 0.00 to confirm the column is clean.
-
-
Sample Loading: Apply exactly 0.5 mL of the reaction mixture (Protein + mPEG3-aniline) to the top of the resin bed. Allow it to enter the resin bed completely.
-
Elution: Place a clean collection tube under the column. Add exactly 1.0 mL of PBS.
-
Fraction Collection: Collect the 1.0 mL eluate. This fraction contains the purified >5 kDa protein conjugate. The unreacted mPEG3-aniline remains trapped in the column matrix.
-
Verification: Analyze the collected fraction via SDS-PAGE (to confirm protein integrity) and LC-MS (to confirm the absence of the 239 Da mPEG3-aniline mass)[6].
Protocol 2: Purification of Peptide-mPEG3-Aniline Conjugates via RP-HPLC
Mechanism: RP-HPLC separates based on hydrophobicity. The discrete mPEG3 chain is hydrophilic, but the aniline and peptide confer specific retention times. The conjugate will elute at a different organic solvent concentration than the free mPEG3-aniline[5]. Materials: C18 analytical/preparative column, Mobile Phase A (0.1% TFA in Water), Mobile Phase B (0.1% TFA in Acetonitrile).
-
Preparation: Quench the conjugation reaction (e.g., using a reducing agent like sodium dithionite if cleaving a diazonium intermediate, or simply diluting 1:1 with Mobile Phase A)[7].
-
Injection: Inject the sample onto the C18 column pre-equilibrated at 5% Mobile Phase B.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at an appropriate flow rate (e.g., 1 mL/min for analytical scale).
-
Monitoring: Monitor absorbance at 214 nm (peptide backbone) and 280 nm (aniline aromatic ring).
-
Self-Validation Step: The free mPEG3-aniline will typically elute earlier than a highly hydrophobic peptide but later than a highly hydrophilic peptide. Ensure baseline resolution between the 280 nm dominant peaks.
-
-
Collection & Lyophilization: Collect the distinct peak corresponding to the conjugate. Flash-freeze in liquid nitrogen and lyophilize to obtain the pure conjugate as a dry powder.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Troubleshooting Low Solubility of Aniline-PEG Conjugates
Welcome to the technical support center for aniline-PEG conjugates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with these novel compounds. We understand that poor solubility can be a significant roadblock in experimental workflows, affecting everything from reaction purification to biological assays. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these critical issues.
Understanding the Challenge: Aniline, PEG, and Solubility
Aniline and its derivatives are versatile building blocks in medicinal chemistry and materials science, but their inherent hydrophobicity often leads to poor aqueous solubility.[1][2] Polyethylene glycol (PEG) is a highly water-soluble, non-ionic polymer frequently conjugated to hydrophobic molecules—a process known as PEGylation—to enhance their solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[3][4][5]
However, the successful synthesis of an aniline-PEG conjugate does not guarantee solubility. The final properties of the conjugate are a delicate balance between the hydrophobicity of the aniline core, the solubilizing power of the PEG chain, and the influence of the surrounding chemical environment.[6][7] This guide will walk you through the common pitfalls and their solutions.
Troubleshooting Guide & FAQs
Q1: My newly synthesized aniline-PEG conjugate has precipitated out of my aqueous buffer. What are the most likely causes?
This is the most common issue researchers face. The precipitation of your conjugate can stem from several factors, often acting in combination. A systematic approach is key to identifying the root cause.
Primary Causes:
-
Insufficient PEGylation: The attached PEG chain may be too short or the degree of PEGylation too low to overcome the hydrophobicity of the aniline moiety.[6][8]
-
Incorrect pH: Aniline is a weak base. The pH of your solution dictates the protonation state of the aniline nitrogen, which dramatically affects solubility.[9][10][11] Near its isoelectric point, a protein or conjugate often has minimum solubility.[12]
-
Aggregation: The conjugate molecules may be self-associating into insoluble aggregates. This can be driven by exposed hydrophobic regions of the aniline core, especially if the PEG chain does not provide adequate steric shielding.[13][14]
-
Buffer Effects: The type and ionic strength of your buffer can influence solubility. Some buffer salts can have a "salting-out" effect, reducing the solubility of macromolecules.[15]
-
Impurity-Driven Precipitation: Residual unreacted aniline or other hydrophobic impurities from the synthesis can co-precipitate with your conjugate, making it appear less soluble than it is.
To begin troubleshooting, refer to the following workflow diagram.
Caption: Initial troubleshooting workflow for precipitated aniline-PEG conjugates.
Q2: How does the length of the PEG chain affect the solubility of my aniline conjugate?
The PEG chain length is a critical determinant of conjugate solubility. The underlying principle is that the hydrophilic ethylene glycol repeats create a hydration shell, effectively masking the hydrophobic aniline core from the aqueous environment.[3][8]
-
General Rule: Increasing the PEG chain length generally increases the aqueous solubility of the conjugate.[4][6][8] A longer chain provides a larger hydrodynamic radius and more effective shielding of the hydrophobic core.
-
Non-Linear Effects: The relationship is not always linear. There is often a threshold chain length required to achieve significant solubility, after which further increases may yield diminishing returns.
-
Conjugate Architecture: The structure of the PEG (linear vs. branched) also plays a role. Multi-arm or forked PEGs can increase the drug load but may have complex effects on solubility that need to be empirically determined.[16]
| Parameter | Effect of Increase | Rationale |
| PEG Chain Length | Generally Increases Solubility | Enhances the hydrodynamic radius and masks the hydrophobic aniline core more effectively.[8] |
| Degree of PEGylation | Generally Increases Solubility | More PEG chains per aniline molecule provide greater hydrophilic character to the overall conjugate. |
| Solution pH (Acidic) | Increases Solubility | Protonation of the aniline nitrogen creates a more polar, soluble anilinium salt.[1][2] |
| Ionic Strength | Can Decrease Solubility | High salt concentrations can lead to a "salting-out" effect, reducing hydration of the PEG chains.[15] |
| Temperature | Variable | Can increase solubility, but may also promote aggregation if the conjugate has a lower critical solution temperature (LCST) or if it destabilizes the molecule.[17] |
Q3: I'm observing low solubility. Could the pH of my solution be the problem?
Absolutely. For an aniline-containing conjugate, pH is one of the most powerful variables you can adjust. Aniline has a pKa of approximately 4.6, meaning it is a weak base.
-
Mechanism of pH-Dependence: In solutions with a pH below its pKa, the aniline nitrogen is protonated, forming a positively charged anilinium ion. This charged species is significantly more polar and, therefore, more water-soluble than the neutral aniline base.[1][2] In neutral or basic solutions (pH > 5), the aniline is predominantly in its less soluble, uncharged form.[11]
-
Practical Steps: If your conjugate is insoluble in a neutral buffer like PBS (pH 7.4), try dissolving it in a mildly acidic buffer (e.g., pH 4.0-5.0 acetate buffer). Often, a significant increase in solubility is observed.[9][10]
-
Caution: While lowering the pH can improve solubility, ensure that the acidic conditions do not compromise the stability of your conjugate or any other functional groups on your molecule. The linkage between PEG and aniline must be stable at the working pH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Temperature Optimization for mPEG3-Aniline Coupling
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (commonly referred to as mPEG3-aniline) is a highly versatile building block widely used in the synthesis of PROTAC linkers, antibody-drug conjugates (ADCs), and bioconjugates. The para-mPEG3 chain imparts excellent aqueous solubility and structural flexibility. However, coupling this substrate—whether via amide bond formation or Buchwald-Hartwig amination—presents unique thermal challenges.
This guide provides field-proven troubleshooting strategies, focusing on the causality between reaction temperature, kinetics, and PEG chain stability.
Section 1: Amide Coupling Temperature Optimization
Q1: My amide coupling with mPEG3-aniline and a standard carboxylic acid stalls at room temperature (25°C). Why does this happen, and how should I adjust the temperature? Causality & Solution: Anilines are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. While the para-mPEG3 group is electron-donating (via resonance from the ether oxygen) and slightly enhances nucleophilicity, the reaction at 25°C remains kinetically sluggish [6].
To overcome this activation energy barrier, the optimal thermal window is 40°C to 50°C . Elevating the temperature increases the collision frequency and energy, driving the reaction to completion. However, heating above 60°C when using uronium-based activators (like HATU) often leads to a side reaction where the aniline attacks the coupling reagent itself, forming a stable guanidino byproduct instead of the desired amide[7].
Q2: I am using EDC/NHS in an aqueous buffer. How does temperature affect this specific pathway? Causality & Solution: EDC/NHS coupling is highly sensitive to temperature due to the rapid hydrolysis of the active O-acylisourea intermediate in water. If you heat an aqueous EDC/NHS reaction to 40°C to accelerate the aniline coupling, the rate of hydrolysis will outpace the rate of amidation. Optimization: Perform the activation step at 4°C to 25°C at pH 4.5–6.0 to stabilize the intermediate. Then, add the mPEG3-aniline, adjust the pH to 7.0–8.5, and maintain the temperature strictly at 25°C for 12–24 hours [4]. Do not heat aqueous EDC/NHS reactions.
Section 2: Buchwald-Hartwig Amination Temperature Optimization
Q3: Standard Buchwald-Hartwig conditions (110°C, toluene, Pd2(dba)3/BINAP) cause my mPEG3-aniline to degrade. What is the mechanism of degradation, and how can I optimize the temperature? Causality & Solution: At elevated temperatures (>100°C), the mPEG3 chain is susceptible to two major degradation pathways:
-
Base-Mediated Ether Cleavage: Strong bases like NaOtBu at 110°C can induce β-elimination or cleavage of the PEG ether linkages.
-
Palladium Chelation: The multiple oxygen atoms in the mPEG3 chain can act as multidentate ligands, chelating the palladium center at high temperatures. This pulls the catalyst off-cycle and stalls the reaction [5].
Optimization: You must lower the reaction temperature to the 60°C–80°C range. To maintain catalytic turnover at this lower temperature, abandon first-generation ligands (BINAP) and switch to highly active, bulky dialkylbiaryl phosphine precatalysts like BrettPhos-Pd-G3 or RuPhos-Pd-G3 [3]. These precatalysts undergo rapid oxidative addition and reductive elimination under mild thermal conditions, preserving the integrity of the PEG chain [5].
Q4: Can I perform this coupling in aqueous media to better dissolve the mPEG3-aniline? Causality & Solution: Yes, micellar catalysis is highly effective for PEGylated substrates. Recent advancements utilize amphiphilic polymers (e.g., PEG-PVEG) to form nanomicelles in water, allowing Buchwald-Hartwig aminations to proceed smoothly. However, PEG chains exhibit a "cloud point" (inverse temperature solubility)[1]. If the reaction temperature exceeds the cloud point of the micellar system, the mPEG3-aniline will phase-separate, halting the reaction. Keep aqueous micellar couplings at or below 40°C–50°C using highly active G3 or G4 palladacycles [2].
Section 3: Quantitative Data & Methodologies
Table 1: Temperature vs. Yield/Degradation for mPEG3-Aniline Coupling
| Reaction Type | Catalyst / Reagent | Base | Optimal Temp (°C) | Expected Yield | Primary Thermal Failure Mode (> Max Temp) |
| Amide Coupling | HATU | DIPEA | 40 - 50 | >85% | Guanidinylation of aniline (>60°C) |
| Amide Coupling | EDC / NHS (Aq) | None | 20 - 25 | 60 - 75% | Hydrolysis of active ester (>30°C) |
| Buchwald-Hartwig | Pd2(dba)3 / BINAP | NaOtBu | 100 - 110 | <40% | PEG chain cleavage, Pd-chelation |
| Buchwald-Hartwig | BrettPhos-Pd-G3 | Cs2CO3 | 60 - 80 | >90% | Catalyst decomposition (>100°C) |
Protocol 1: Temperature-Optimized Amide Coupling (40°C)
Self-Validating Design: This protocol uses a moderate temperature to perfectly balance aniline nucleophilicity with active ester stability, ensuring product formation outpaces reagent degradation [6].
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at 25°C for 10 minutes to ensure complete formation of the active ester.
-
Coupling: Add mPEG3-aniline (1.1 eq) to the mixture.
-
Thermal Shift: Transfer the reaction vessel to a pre-heated oil bath or heating block set precisely to 40°C .
-
Monitoring: Stir for 4–6 hours. Monitor via LC-MS.
-
Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3 to hydrolyze any unreacted active ester.
Protocol 2: Low-Temperature Buchwald-Hartwig Amination (80°C)
Self-Validating Design: Utilizes a G3 precatalyst to enable lower temperatures, inherently protecting the mPEG3 chain from base-catalyzed cleavage and thermal chelation [3, 5].
-
Preparation: In a flame-dried Schlenk tube, combine the aryl halide (1.0 eq), mPEG3-aniline (1.2 eq), BrettPhos-Pd-G3 (2 mol%), and anhydrous Cs2CO3 (2.0 eq).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
-
Thermal Control: Heat the reaction mixture to 80°C (strictly avoiding the traditional 110°C) under an Argon atmosphere.
-
Reaction: Stir for 12 hours. The bulky BrettPhos ligand prevents the mPEG3 oxygen atoms from chelating the palladium center.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts.
Section 4: Decision Matrix Visualization
Caption: Temperature optimization workflow for mPEG3-aniline coupling reactions.
References
- "Temperature-sensitive biodegradable poly(ethylene glycol)" - PubMed.
- "Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG" - ACS Publications.
- "Buchwald-Hartwig Coupling" - Organic Synthesis.
- "Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid" - Benchchem.
- "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" - WuXi AppTec.
- "Optimizing Amide Coupling Reactions" - Scribd.
- "Process optimization for acid-amine coupling: a catalytic approach" - Current Chemistry Letters.
Technical Support Center: Handling Hygroscopic PEGylated Aniline Reagents
Introduction: The Dual Challenge of PEG-Anilines
PEGylated aniline reagents (e.g., Aniline-PEG
-
Hygroscopicity: The polyethylene glycol (PEG) backbone is avidly hygroscopic. It attracts atmospheric moisture, leading to rapid physical state changes ("melting" or clumping) and significant weighing errors.
-
Oxidative Sensitivity: The aniline moiety is electron-rich and prone to spontaneous oxidation (turning red/brown) when exposed to air and moisture, potentially compromising nucleophilicity or participating in premature radical side reactions.
This guide provides a self-validating system to handle these reagents, ensuring stoichiometric precision and reaction reproducibility.
Part 1: Storage & Handling (The Basics)
Q: How should I store my PEGylated aniline reagents long-term?
A: Stability relies on excluding three factors: heat, light, and moisture.
-
Temperature: Store at -20°C (or -80°C for long-term >6 months).
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred as it is heavier than air and forms a better "blanket" in the vial.
-
Container: Amber glass vials with PTFE-lined caps are mandatory to prevent photo-oxidation of the aniline group.
Q: I just took the vial out of the freezer. Can I open it immediately?
A: NO. This is the most common cause of reagent degradation.
-
The Mechanism: A cold vial acts as a condenser. If you open it while cold, atmospheric moisture will instantly condense onto the hygroscopic PEG solid.
-
The Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator before breaking the seal.
Q: The reagent looks like a sticky oil or wax, but the CoA says it’s a solid. Is it bad?
A: Not necessarily, but it indicates moisture absorption.
-
Diagnosis: Low molecular weight PEGs (<1 kDa) are often viscous liquids or waxy solids. However, if a powder has turned into a "goo," it has absorbed water.
-
Impact: The chemical integrity might be intact (unless ester linkages are present elsewhere in the molecule), but gravimetric weighing is now impossible . You cannot weigh 5 mg of a hydrated goo and expect 5 mg of reagent.
-
Fix: See the Solubilization Protocol below.
Part 2: Weighing & Solubilization (Critical Workflows)
Q: How do I weigh 2 mg of this hygroscopic solid without it "melting" on the balance?
A: Do not attempt to weigh small aliquots of hygroscopic solids directly. The error rate for weighing <10 mg of hygroscopic PEG reagents in ambient air can exceed 20% due to rapid water uptake.
The "Whole Vial" Solubilization Method (Recommended): Instead of weighing a portion, dissolve the entire contents of the manufacturer's vial to create a calibrated stock solution.
Step-by-Step Protocol:
-
Equilibrate: Warm vial to room temperature.
-
Solvent Choice: Add a precise volume (e.g., 1.0 mL) of anhydrous solvent (DMSO or DMF) directly to the vial.
-
Note: DMSO is preferred for oxidative coupling compatibility; avoid protic solvents like methanol if esters are present.
-
-
Dissolve: Vortex until fully solubilized.
-
Calculate: Use the mass reported on the label (e.g., 100 mg) to calculate the concentration.
-
Refinement: For GMP-level precision, weigh the vial before and after adding solvent (and after cleaning/drying the vial) to determine the exact mass of the added reagent, rather than trusting the label mass blindly.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) and store at -20°C.
Q: I must weigh a solid sample. How do I do it?
A: If you cannot use the stock solution method, use the "Difference Weighing" technique:
-
Tare a capped vial containing the reagent.
-
Quickly transfer an approximate amount to your reaction vessel.
-
Immediately recap the reagent vial and weigh it again.
-
The loss in mass is the amount transferred.
-
Why: This minimizes the time the bulk reagent is exposed to air compared to trying to tap out a specific amount onto a weigh boat.
-
Part 3: Troubleshooting Experimental Issues
Q: My oxidative coupling reaction (Aniline + Aminophenol) failed. The solution turned dark immediately.
A: This suggests uncontrolled oxidation.
-
Cause: The aniline reagent may have pre-oxidized to an azo/azoxy species or a quinone-imine type intermediate before reacting with the target.
-
Troubleshooting:
-
Check Reagent Color: If the aniline stock solution is dark brown/black before adding the oxidant (e.g., ferricyanide or periodate), discard it.
-
Oxidant Stoichiometry: Ensure you are not using a vast excess of oxidant. For ferricyanide couplings, 2–5 equivalents are standard. Excess oxidant can degrade the aniline.
-
pH Control: Oxidative coupling is pH-sensitive. Ensure your buffer is pH 6.0–7.5.
-
Q: I suspect my reagent has hydrolyzed. How can I check?
A: If your PEG-Aniline has a hydrolyzable group (like an NHS ester or maleimide on the other end), moisture is fatal.
-
Test: Run a simple LC-MS or HPLC.
-
Intact: Single peak corresponding to MW.
-
Hydrolyzed: Shift in retention time and mass (e.g., -NHS becomes -COOH, mass change -97 Da + 17 Da).
-
Aggregated: Broad peaks or high MW species indicate PEG oxidation/crosslinking.
-
Part 4: Visualizing the Handling Workflow
The following diagram illustrates the decision matrix for handling hygroscopic PEG-Aniline reagents to prevent degradation and weighing errors.
Caption: Decision tree for handling PEGylated aniline reagents based on physical state and chemical functionality.
Part 5: Data Reference & Solvents
Table 1: Solvent Compatibility for PEGylated Anilines
| Solvent | Hygroscopicity | Suitability for Stock | Notes |
| Anhydrous DMSO | High | Excellent | Dissolves PEG well; compatible with oxidative coupling; freezes at high temp (easy to store frozen). |
| Anhydrous DMF | Moderate | Good | Good alternative; easier to remove than DMSO. |
| Water/Buffer | N/A | Poor (Storage) | Only for immediate use. Aniline oxidizes faster in aqueous solution over time. |
| Methanol/Ethanol | High | Avoid | Can interfere with certain ester chemistry; absorbs water rapidly. |
References
-
Obermeyer, A. C., et al. (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Department of Chemistry. Retrieved from [Link]
Sources
Minimizing side reactions during diazotization of PEG-aniline
Welcome to the technical support center for the diazotization of PEG-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical bioconjugation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a robust understanding for future success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the diazotization of your PEG-aniline conjugate.
Question 1: My reaction mixture is turning a dark brown or black color. What is happening and how can I prevent it?
Answer:
A dark coloration is a common indicator of diazonium salt decomposition, leading to the formation of phenol byproducts and other polymeric impurities.[1] This is primarily caused by the instability of the diazonium salt at elevated temperatures. The diazonium group is an excellent leaving group as dinitrogen gas (N₂), and warming the solution provides the activation energy for this decomposition.[1][2] The resulting aryl cation is then attacked by water to form a PEG-phenol.[3][4]
Causality and Prevention:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic.[5] Even if you start with an ice bath, the heat generated during the dropwise addition of sodium nitrite can cause localized heating, leading to decomposition.
-
Presence of Excess Nitrous Acid: While a slight excess of nitrous acid is needed to ensure complete diazotization, a large excess can lead to side reactions and decomposition, contributing to discoloration.
-
Solution: After the reaction is complete (as indicated by a positive test on starch-iodide paper), any significant excess of nitrous acid should be quenched.[1] This can be achieved by the careful addition of a small amount of urea or sulfamic acid, which react with nitrous acid to form nitrogen gas.[1]
-
Experimental Protocol: Temperature Control and Quenching
-
Set up your reaction vessel in a well-maintained ice-water bath, ensuring the slurry is in good contact with the sides of the flask.
-
Use a low-temperature thermometer to monitor the internal reaction temperature continuously.
-
Add the pre-chilled sodium nitrite solution dropwise using a syringe pump or a dropping funnel with a pressure-equalizing arm for precise control.
-
Maintain vigorous stirring throughout the addition.
-
Once the diazotization is complete, test for excess nitrous acid using starch-iodide paper. A blue-black color indicates its presence.[1]
-
If a significant excess is present, add a small amount of solid urea or a solution of sulfamic acid dropwise until the starch-iodide test is negative or only faintly positive.
Question 2: My yield of the desired diazonium salt is consistently low. What are the likely causes?
Answer:
Low yields can be attributed to several factors, primarily incomplete reaction or the formation of side products. The two most common side products in the diazotization of anilines are the corresponding phenol (from decomposition) and a triazene (or diazoamino compound).
-
Phenol Formation: As discussed in the previous question, this arises from the decomposition of the diazonium salt. Strict temperature control is the primary means of preventing this.[1][4][7]
-
Triazene Formation: This side product forms when the newly generated electrophilic diazonium salt attacks the nucleophilic nitrogen of an unreacted PEG-aniline molecule.[8][9] This is more likely to occur if the concentration of unreacted aniline is high or if the reaction medium is not sufficiently acidic.[1][10]
Causality and Prevention:
-
Insufficient Acid: An excess of strong acid is crucial.[1][10] The acid serves two purposes: it protonates the unreacted PEG-aniline, deactivating it towards electrophilic attack by the diazonium salt, and it stabilizes the diazonium salt itself.[10]
-
Solution: A molar ratio of at least 2.5 to 3 equivalents of acid to 1 equivalent of PEG-aniline is recommended.[1]
-
-
Incorrect Stoichiometry: Using too little sodium nitrite will result in an incomplete reaction and unreacted starting material.
-
Solution: A slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete conversion of the aniline.[1]
-
Workflow for Yield Optimization
Caption: Troubleshooting workflow for low yield.
Question 3: How do I purify my PEG-diazonium salt and confirm its purity?
Answer:
Purification and characterization of PEGylated molecules require techniques that can handle their polymeric nature.
Purification:
Due to the inherent instability of diazonium salts, they are almost always used in situ without isolation.[1] If subsequent reactions require a purified diazonium salt, or if you need to remove side products before use, non-aqueous conditions and specialized techniques are necessary. However, for most applications, the goal is to have a clean in situ solution.
If purification of the final PEGylated product (after the diazonium salt has been reacted) is the goal, several chromatographic techniques are effective:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius.[] It is very effective at removing unreacted small molecules (like quenching agents) and can separate PEGylated products from unreacted protein or other large biomolecules.[]
-
Ion-Exchange Chromatography (IEX): The PEG chain can shield the charges on the parent molecule, altering its binding to an IEX resin.[] This can be exploited to separate PEGylated species from their un-PEGylated counterparts.
-
Reversed-Phase HPLC (RP-HPLC): This technique can be used to analyze the purity of the PEG-aniline starting material and to separate the final PEGylated product from impurities.
Characterization and Purity Analysis:
-
¹H NMR Spectroscopy: NMR is a powerful tool for characterizing PEG derivatives.[12] You can determine purity by comparing the integration of the aromatic protons on the aniline moiety to the large signal from the ethylene glycol repeat units of the PEG backbone.[12] The appearance of new aromatic signals can indicate the formation of phenol or triazene side products.
-
HPLC with UV and Charged Aerosol Detection (CAD): HPLC with a UV detector can monitor the disappearance of the PEG-aniline starting material and the appearance of products that contain the aromatic ring. For quantifying the PEG-containing species that lack a strong chromophore, a Charged Aerosol Detector (CAD) is highly effective. A 2D LC system combining SEC and RP-HPLC can provide comprehensive analysis of the reaction mixture.
Quantitative Data Summary for Purity Analysis
| Analytical Technique | Information Provided | Key Considerations |
| ¹H NMR | Structural confirmation, quantification of end-group functionalization, detection of aromatic side products.[12] | Requires careful integration of signals. Can be less sensitive to minor impurities compared to HPLC. |
| HPLC-UV | Monitors consumption of starting material and formation of UV-active products. | PEG backbone is not UV-active. |
| HPLC-CAD | Quantifies all non-volatile components, including PEG and its derivatives. | Provides a more accurate measure of all PEG-containing species. |
| SEC | Separation based on size, useful for removing small molecule impurities and unreacted starting materials.[] | May not resolve species with similar hydrodynamic volumes. |
Frequently Asked Questions (FAQs)
This section addresses broader questions about the diazotization of PEG-aniline.
1. What is the optimal temperature for the diazotization of PEG-aniline?
The optimal temperature is strictly between 0°C and 5°C.[1][5][6] This low temperature is critical to ensure the stability of the resulting diazonium salt.[1][5] Above 5°C, the rate of decomposition to the corresponding phenol and nitrogen gas increases significantly, leading to lower yields and the formation of impurities.[1][4][7]
2. Why is an excess of strong acid necessary?
An excess of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is crucial for two main reasons:
-
It converts sodium nitrite into the active nitrosating agent, nitrous acid (HNO₂), in situ.[13]
-
It protonates the amino group of the unreacted PEG-aniline. This is critical to prevent the newly formed electrophilic diazonium salt from coupling with a molecule of unreacted PEG-aniline, which would form a triazene side product.[1][10]
3. Which acid should I use, HCl or H₂SO₄?
Both hydrochloric acid and sulfuric acid are commonly used.[13] However, the choice of acid can influence the stability of the diazonium salt and potential side reactions. The counter-ion from the acid (e.g., chloride or bisulfate) will be associated with the diazonium cation.[1] For some subsequent reactions, such as the Sandmeyer reaction, the choice of halide is important. If you are not performing a reaction where the counter-ion participates, sulfuric acid is sometimes preferred as it can lead to a more stable diazonium salt in solution.
4. Can the PEG chain itself react or interfere with the diazotization?
Under the typical acidic and low-temperature conditions of diazotization, the ether linkages of the polyethylene glycol chain are generally stable.[] In fact, PEG can be used as a solvent for diazotization reactions, indicating its compatibility.[6][15] The PEG chain's primary influence is on the solubility of the PEG-aniline starting material and the resulting diazonium salt. The high water solubility of PEG can be advantageous for performing the reaction in an aqueous medium.[]
5. How do I know when the diazotization reaction is complete?
The most common method is to test for the presence of a slight excess of nitrous acid.[1] This is done by withdrawing a small drop of the reaction mixture with a glass rod and spotting it onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which in turn signifies that all the PEG-aniline has been consumed.[1]
Reaction Scheme: Diazotization and Key Side Reactions
Caption: Key reactions in the diazotization of PEG-aniline.
References
- Grafting of Diazonium Salts on Surfaces: Applic
- Optimizing reagent concentrations for aniline diazotiz
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. (2012).
- How is phenol prepared
- What is the most suitable temper
- Polyethylene Glycol Nitrite (PEG-ONO) as a Novel Diazotizing Agent. PDF Free Download.
- Solvent medium for diazotization reaction.
- why low temperature is required for diazotiz
- Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society. (2012).
- Triazenes. Wikipedia.
- Phenol Synthesis Part II. SlideShare.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions.
- Diazotization and Sandmeyer reactions of arylamines in poly(ethylene glycol)–methylene dichloride: usefulness of PEG in synthetic reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Solvent medium for diazotization reaction.
- Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). ScienceDirect.
- Diazotis
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Triazene formation via reaction of imidazol-2-ylidenes with azides. RSC Publishing.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of C
- PEGylated Protein Purific
- Influence of Molecular Weight of PEG Chain on Interaction Between Streptavidin and biotin-PEG-conjugated Phospholipids Studied With QCM-D. PubMed. (2015).
- Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. PMC.
- Polyethylene Glycol Nitrite (PEG-ONO) as a Novel Diazotizing Agent.
- The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide. PubMed.
- Membrane-Based Hybrid Method for Purifying PEGyl
- (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR...
- A Comparative Guide to NMR Characterization of THP-PEG13-Boc Purity. Benchchem.
- Recent Applications of Polyethylene Glycols (PEGs)
- Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight.
- Custom Diazotiz
- Organic Chemistry-4.
- Introduction of Polyethylene Glycol (PEG). BOC Sciences.
- The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions. RSC Publishing.
- Method for the preparation of phenols.
- Degradation Behavior of Poly(ethylene glycol) Diblock and Multiblock Polymers with Hydrolytically Degradable Ester Linkages.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. jenkemusa.com [jenkemusa.com]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. portal.tpu.ru [portal.tpu.ru]
- 12. benchchem.com [benchchem.com]
- 13. Diazotisation [organic-chemistry.org]
- 15. CN104016881A - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
Column chromatography solvent systems for isolating mPEG3-aniline
This technical guide addresses the purification of mPEG3-aniline (a short polyethylene glycol chain functionalized with an aniline moiety) using silica gel column chromatography. This molecule presents a dual challenge: the amphiphilic nature of the PEG chain (polar, prone to dragging) and the basicity of the aniline group (prone to streaking on acidic silica).
Phase 1: Solvent System Selection & Optimization
Q: What is the "Gold Standard" solvent system for mPEG3-aniline?
A: The most robust starting system is Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier.
-
Base System: DCM is an excellent solvent for the PEG backbone, while MeOH provides the polarity needed to elute the amine.
-
Modifier (Critical): You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.
Q: Can I use a greener alternative to DCM?
A: Yes. Ethyl Acetate (EtOAc) / Hexanes (or Heptanes) is a viable alternative, particularly if the mPEG chain is short (n=3).
-
Protocol: Start with 100% Hexanes (with 1% TEA) and run a gradient up to 100% EtOAc.
-
Note: If the compound does not elute with 100% EtOAc, switch to EtOAc/MeOH (9:1).
Data Table: Recommended Solvent Ratios (TLC Starting Points)
| Solvent System | Ratio (v/v) | Modifier | Application |
| DCM : MeOH | 95 : 5 | + 1% TEA | Standard starting point. Good for polar impurities.[3] |
| DCM : MeOH | 90 : 10 | + 1% TEA | For strongly retained products (Rf < 0.2 in 95:5). |
| EtOAc : Hex | 50 : 50 | + 1% TEA | For less polar derivatives or removing non-polar byproducts. |
| CHCl₃ : MeOH | 90 : 10 | + 0.5% NH₄OH | Alternative if DCM fails; Chloroform often resolves PEGs better. |
Phase 2: Execution & Troubleshooting
Q: How should I load the sample onto the column?
A: Dry Loading is superior for mPEG3-aniline.
-
Dissolve the crude oil in a minimal amount of DCM.
-
Add silica gel (ratio 1:2 crude to silica).
-
Evaporate the solvent under vacuum until you have a free-flowing powder.
-
Load this powder on top of the packed column.
-
Why? Liquid loading often leads to band broadening because mPEG3-aniline is viscous and may not dissolve instantly in the mobile phase, causing "fingering" into the column bed.
-
Q: How do I visualize the fractions? (The "Invisible" PEG Problem)
A: While the PEG chain is UV-inactive, the aniline group provides a distinct advantage.
-
UV (254 nm): The aromatic aniline ring absorbs strongly. This is your primary check.
-
Ninhydrin Stain: Specific for amines.[3]
-
Result: Primary anilines typically turn yellow/orange or brown (unlike the purple of aliphatic amines) upon heating.
-
-
Iodine Chamber: General stain for the PEG chain.
Q: My product is streaking despite using TEA. What now?
A: This indicates column overload or insufficient equilibration .
-
Fix 1: Pre-wash the column with the eluent containing TEA for at least 2 column volumes (CV) before loading the sample. This ensures the entire silica bed is neutralized.
-
Fix 2: Switch stationary phases. Use Amine-functionalized Silica (NH₂-Silica) .[5] This eliminates the need for TEA additives entirely and prevents acid-base interactions.
Phase 3: Visual Workflow (DOT Diagram)
Caption: Logical workflow for the purification of mPEG3-aniline, emphasizing the critical "Rf Check" and column equilibration steps.
Phase 4: Common Pitfalls & degradation
Q: Why is my product turning brown/black on the column?
A: Anilines are sensitive to oxidation , which is accelerated by light and acidic silica.
-
Prevention:
-
Wrap the column in aluminum foil during the run.
-
Work quickly; do not leave the compound on the silica overnight.
-
Store the purified product under Nitrogen/Argon in the dark.[6]
-
Q: I see two spots with similar Rf values. What are they?
A: This is likely mPEG-Aniline vs. mPEG-OH (unreacted starting material) or Di-PEGylated byproducts.
-
Differentiation:
-
mPEG-Aniline: Positive for Ninhydrin (Yellow/Orange) AND UV active.
-
mPEG-OH: Negative for Ninhydrin, Weak/No UV (unless linker is aromatic), Positive for Iodine/Dragendorff.
-
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Victoria. (n.d.). Column Chromatography - Solvent Selection.[6][7] Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]
Sources
Resolving aggregation issues in PEG-aniline modified nanoparticles
Welcome to the Technical Support Center for PEG-aniline (PEG-PANI) modified nanoparticles. This portal is designed for researchers, scientists, and drug development professionals facing colloidal instability, flocculation, or irreversible aggregation during the synthesis and application of electroactive or photothermal nanocarriers.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities of aggregation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.
The Causality of Aggregation in PEG-Aniline Systems
Aggregation in PEGylated polyaniline (or aniline tetramer) systems is rarely a random failure; it is a thermodynamically driven process. The fundamental conflict lies between the highly hydrophobic, rigid,
When nanoparticles aggregate, it indicates that the steric hindrance of the PEG brush layer has failed to overcome the van der Waals and
Mechanistic relationship of PEG-aniline self-assembly and the critical doping transition.
Diagnostic Workflow
Use the following logical matrix to isolate the phase where your colloidal stability is failing.
Diagnostic workflow for identifying and resolving PEG-aniline nanoparticle aggregation.
Step-by-Step Troubleshooting Protocols
Protocol A: Optimizing Oxidative Polymerization to Prevent Core Overgrowth
Symptom: Immediate precipitation or flocculation during the addition of the oxidant. Causality: Rapid polymerization kinetics lead to massive PANI domains that outgrow the stabilizing capacity of the conjugated PEG chains. If the core becomes too large, the interfacial energy of the PEG layer cannot maintain the required elastic modulus for steric repulsion[2].
Methodology:
-
Pre-solvation: Dissolve the PEG-aniline precursors in a 1:1 THF/Water co-solvent system.
-
Causality: THF fully solvates the hydrophobic aniline segments, preventing premature micellar aggregation before oxidative polymerization begins[1].
-
-
Thermal Control: Chill the reactor to 0–4 °C using an ice bath.
-
Controlled Initiation: Add the oxidant (e.g., Ammonium Persulfate, APS) dropwise at a strictly controlled rate of 0.1 mL/min.
-
Causality: Low temperatures and slow addition suppress burst nucleation, ensuring the PANI core remains small enough to be sterically stabilized by the PEG corona[3].
-
-
Self-Validating Step: Terminate the reaction and immediately dialyze (MWCO 3500 Da) against deionized water. The resulting dispersion should be a deep, translucent blue (Emeraldine Base state), completely free of opaque particulates.
Protocol B: Controlled Acid Doping (EB to ES Transition)
Symptom: Particles are stable in water but crash out when acid is added to induce conductivity or photothermal properties. Causality: High-molarity acid introduces a sudden influx of counter-ions (e.g., Cl⁻, ClO₄⁻), compressing the electrical double layer and causing severe osmotic shock to the PEG hydration sphere[2][3].
Methodology:
-
Gradual Titration: Disperse the purified PEG-PANI (EB state) in deionized water.
-
Low-Molarity Doping: Instead of shocking the system with 1.0 M HCl, use 0.01 M HCl or HClO₄ to gradually lower the pH to ~2.5[1].
-
Causality: Gradual protonation allows the PEG chains time to undergo conformational relaxation, maintaining the steric boundary layer while the core structurally swells to accommodate the dopant ions.
-
-
Self-Validating Step: Monitor the transition via UV-Vis spectroscopy. A successful, stable transition is confirmed by the disappearance of the ~600 nm exciton band and the emergence of a broad polaron band at >800 nm. If the baseline of the spectra elevates significantly, scattering from micro-aggregates is occurring.
Quantitative Impact of PEG Parameters on Stability
The compression interfacial energy of the PEG layer follows classical polymer brush theory; the elastic modulus is proportional to the grafting density and inversely proportional to the chain length[2]. Below is a synthesized data matrix demonstrating how PEG parameters dictate the colloidal fate of PANI nanoparticles.
| PEG Architecture & MW (Da) | Grafting Density (% w/w) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Colloidal Stability (in 1M HCl) |
| Linear, 1,000 | 5% | 250 ± 45 | -15.2 | < 1 Day (Rapid Aggregation) |
| Linear, 2,000 | 10% | 180 ± 20 | -5.4 | ~ 3 Days |
| Linear, 5,000 | 10% | 120 ± 12 | -2.1 | > 30 Days (Stable) |
| Dendritic, 5,000 | 15% | 95 ± 8 | -1.5 | > 60 Days (Highly Stable) |
Note: Dendritic PEG architectures provide superior colloidal stability and a denser hydration shell compared to linear PEG analogues of the same molecular weight[4].
Frequently Asked Questions (FAQs)
Q: Why do my PEG-aniline nanoparticles aggregate when transferred to PBS or biological buffers? A: Biological buffers contain high salt concentrations (Na⁺, Cl⁻, PO₄³⁻) that compete for water molecules, leading to the dehydration of the PEG shell—a phenomenon known as the "salting-out" effect[5]. When the hydration layer is stripped, the steric barrier collapses. Solution: Upgrade to a higher molecular weight PEG (e.g., 5000 Da) to increase the brush layer thickness, or utilize dendritic PEG architectures which provide superior resistance to salt-induced aggregation[4].
Q: How can I verify that my PEG corona is actually providing a steric barrier? A: You must compare your Dynamic Light Scattering (DLS) data with Transmission Electron Microscopy (TEM) images. TEM operates in a vacuum and shows only the dehydrated, electron-dense PANI core. DLS, however, measures the hydrodynamic radius, which includes the solvated PEG shell. A DLS diameter significantly larger than the TEM diameter (e.g., 120 nm via DLS vs. 40 nm via TEM) is the definitive self-validating proof of a robust, well-hydrated steric boundary[4][5].
Q: My particles are stable at room temperature but aggregate at 37 °C. Why? A: This is a thermodynamic failure. As temperature increases, the conformational entropy of the PEG chains changes, which can lead to a reduction in brush stiffness and a loss of anti-aggregation stability[2]. If the PEG grafting density is too low, this thermally-induced desolvation causes irreversible flocculation. Ensure your grafting density is optimized (typically >10% w/w) to maintain steric repulsion at physiological temperatures[5].
References
-
Conductive polyaniline pani: Topics by Science.gov Source: Science.gov URL:[Link]
-
Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles Source: RSC Publishing (Nanoscale) URL:[Link]
-
PEGylated Polyaniline Nanofibers: Antifouling and Conducting Biomaterial for Electrochemical DNA Sensing Source: ACS Applied Materials & Interfaces URL:[Link]
-
PEG-Stabilized Core-Shell Nanoparticles: Impact of Linear versus Dendritic Polymer Shell Architecture on Colloidal Properties and the Reversibility of Temperature-Induced Aggregation Source: ResearchGate URL:[Link]
-
Stability and biological response of PEGylated gold nanoparticles Source: PubMed Central (PMC) URL:[Link]
-
Synthesis of Electroactive Tetraaniline-PEO-Tetraaniline Triblock Copolymer and Its Self-Assembled Vesicle with Acidity Response Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. conductive polyaniline pani: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to extend shelf life of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
Topic: Extending Shelf Life of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
Introduction: The Stability Paradox
You are likely using This compound (CAS: 65673-48-5) as a critical linker in PROTAC® or antibody-drug conjugate (ADC) synthesis. This molecule presents a unique stability paradox: the polyethylene glycol (PEG) tail provides excellent water solubility and flexibility, but the aniline "warhead" is an electron-rich nucleophile highly susceptible to oxidative degradation.
This guide moves beyond generic "store at -20°C" advice. It details the mechanistic reasons for degradation and provides a self-validating workflow to ensure your linker remains reactive for conjugation.
Part 1: Critical Storage Matrix
Summary of optimal conditions based on chemical kinetics and hygroscopicity.
| Parameter | Optimal Condition | The "Why" (Scientific Causality) |
| Temperature | -20°C (Long-term) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of auto-oxidation of the amine group [1]. |
| Atmosphere | Argon (Preferred) or N₂ | Aniline derivatives undergo radical cation formation in the presence of O₂. Argon is heavier than air and provides a better "blanket" in open vials than Nitrogen. |
| Humidity | < 10% RH (Desiccator) | The PEG3 chain is hygroscopic. Absorbed water acts as a proton shuttle, accelerating oxidation and causing hydrolysis of downstream esters if pre-conjugated. |
| Light | Amber/Opaque Vial | Aromatic amines are photosensitive. UV/Visible light catalyzes the excitation of the aniline, promoting electron transfer to oxygen (Singlet Oxygen formation) [2]. |
| Container | Glass (Teflon-lined cap) | Avoid polystyrene. PEG chains can leach plasticizers from certain polymers over time. |
Part 2: The Mechanism of Degradation
Understanding what happens when storage fails allows you to visually diagnose the problem.
The primary failure mode is Oxidative Coupling . The electron-donating alkoxy group at the para-position makes this specific aniline more electron-rich than unsubstituted aniline, increasing its susceptibility to oxidation.
Visualizing the Degradation Pathway
The following diagram illustrates how Oxygen and Light convert your clear/pale-yellow liquid into a brown/black unusable sludge.
Figure 1: Oxidative degradation pathway of p-alkoxy anilines. The formation of conjugated azo-dimers and quinoid structures causes the characteristic color change to brown/black.
Part 3: Self-Validating Handling Protocols
To maintain integrity, you must treat the thawing process as critical as the storage itself. Condensation is the enemy of PEGylated compounds.
Protocol A: The "Zero-Condensation" Thaw
Use this every time you remove the vial from the freezer.
-
Retrieval: Remove the vial from -20°C storage.
-
Equilibration (The Wait): Place the sealed vial inside a desiccator at room temperature.
-
Time: Minimum 30 minutes for small vials (100mg), 1 hour for larger bottles.
-
Validation: Wipe the outside of the vial with a Kimwipe. If it feels damp or leaves a streak, the glass is still below the dew point. Do not open.
-
-
Opening: Open the vial only after it is dry and at room temperature.
-
Dispensing: Quickly weigh out the required amount.
-
Re-sealing: Purge the headspace with Argon gas (gentle stream, 5-10 seconds) before screwing the cap back on tightly. Parafilm is recommended for long-term storage.
Protocol B: Aliquoting for Long-Term Use
If you plan to use the compound more than 3 times, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Dissolve the master stock in Anhydrous DMSO or Dichloromethane (DCM) to a known concentration (e.g., 100 mM).
-
Note: DCM is easier to evaporate later; DMSO is better if you will use it directly in biological assays.
-
-
Dispense aliquots into amber glass HPLC vials.
-
Evaporate the solvent (if DCM) under a stream of Nitrogen/Argon.
-
Store aliquots at -20°C or -80°C.
Part 4: Troubleshooting & FAQs
Q1: My linker has turned a dark brown color. Is it still usable?
-
Diagnosis: This indicates significant oxidation (formation of azo-dimers or quinones).
-
Action: Check purity via LC-MS.
-
If purity is >90% : You may be able to purify it using a short silica plug or HPLC. The colored impurities are often much more polar (or non-polar dimers) and separate easily.
-
If purity is <80% : Discard. The oxidation byproducts can act as radical scavengers or react with your target electrophile, ruining your conjugation efficiency.
-
Q2: The compound looks "wet" or sticky, but I haven't added solvent.
-
Diagnosis: Hygroscopic failure. The PEG chain has absorbed atmospheric moisture.
-
Action: If the compound is chemically stable (checked by LC-MS), you can dry it. Dissolve in DCM, dry over anhydrous
, filter, and re-concentrate in vacuo. Store immediately in a desiccator.
Q3: Can I store this in a standard polystyrene tube?
-
Answer: No. While acceptable for short periods (hours), long-term storage in plastics is discouraged. PEG chains are lipophilic enough to interact with certain polymers, and plastics are generally permeable to oxygen over months. Always use glass.
Q4: I need to weigh 2 mg. How do I do this without exposing the bulk to air for too long?
-
Strategy: Do not weigh 2 mg of solid directly from the stock bottle.
-
Weigh ~10-20 mg rapidly into a clean vial.
-
Dissolve in a precise volume of solvent (e.g., 1 mL).
-
Pipette the volume corresponding to 2 mg.
-
Evaporate the solvent in your reaction vessel. This "volumetric aliquoting" is far more accurate and protects the stock.
-
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Aniline Derivatives. (General handling of aromatic amines emphasizing oxidation risks).[1] Available at:
-
National Institutes of Health (NIH) - PubChem. Compound Summary: this compound. (Physical properties and stability data).[2] Available at:
-
Erickson, P. R., et al. (2015).[3] "Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution." Journal of Physical Chemistry A. (Mechanistic insight into photo-oxidation of anilines). Available at:
-
BroadPharm. Pegylated Aniline Storage Guidelines. (Industry standard for PEG-linker storage). Available at:
(Note: Specific vendor SDS sheets should always be consulted for batch-specific data, as synthesis impurities can alter stability profiles.)
Sources
Validation & Comparative
High-Resolution NMR Characterization of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline: A Comparative Methodological Guide
Topic: High-Resolution NMR Interpretation and Peak Assignment for 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Context
In the development of PROTACs and Antibody-Drug Conjugates (ADCs), the linker this compound (often abbreviated as mPEG3-Aniline ) serves as a critical bioconjugation handle.[1] Its purity and structural integrity are paramount, as "polydisperse" PEG impurities or oxidized amine termini can compromise downstream conjugation efficiency.
This guide compares two distinct NMR characterization strategies—Standard Screening (CDCl₃) versus Structural Validation (DMSO-d₆) —to demonstrate which method offers superior performance for specific analytical needs. We provide a self-validating protocol for peak assignment, focusing on resolving the complex ethylene glycol region often mischaracterized as a "multiplet hump."
Structural Breakdown & Numbering Strategy
To ensure precise assignment, we utilize the following numbering scheme for the molecule C₁₃H₂₁NO₄ (MW: 255.31 g/mol ).
Figure 1: Structural connectivity and numbering logic for mPEG3-Aniline. The critical distinction lies between the 'Anchor' protons (7,8) and the 'Bulk' PEG protons (9-12).[1]
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding resolution and exchangeable proton visibility.
Method A: Chloroform-d (CDCl₃) [1]
-
Best For: Routine purity checks, detection of organic solvent residues (EtOAc, Hexane).
-
Performance Profile:
-
Resolution: High for the PEG backbone.
-
Limitation: The amine (-NH₂) protons often appear as a broad, wandering singlet (3.0 – 4.5 ppm) or disappear entirely due to exchange, making end-group validation difficult.
-
Aromatic Region: Clear AA'BB' system.
-
Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆) [1]
-
Best For: Full structural validation, confirmation of amine functionality.
-
Performance Profile:
-
Resolution: Excellent separation of the "Anchor" PEG protons (α and β to the phenoxy group).
-
Advantage: The -NH₂ protons appear as a sharp, distinct singlet around 4.6 ppm.[1] This allows for quantitative integration (2H) to confirm the amine has not oxidized to a nitro or azo species.[1]
-
Aromatic Region: Slight downfield shift due to polarity.[1]
-
Comparative Data Table: Chemical Shift Performance
| Proton Group | Assignment | Shift δ (ppm) in CDCl₃ | Shift δ (ppm) in DMSO-d₆ | Signal Performance Note |
| Aromatic | H-2, H-6 (Ortho to NH₂) | 6.63 (d) | 6.50 (d) | Upfield shift in DMSO confirms electron-rich ring.[1] |
| Aromatic | H-3, H-5 (Ortho to O-PEG) | 6.78 (d) | 6.68 (d) | Distinct "Roofing" effect often seen in CDCl₃.[1] |
| Amine | -NH₂ | 3.0 - 4.5 (Broad/Invisible) | 4.62 (s) | DMSO is required for NH₂ quantification. |
| PEG Anchor | α-CH₂ (Pos 7) | 4.06 (t) | 3.95 (t) | Triplet structure is sharper in DMSO.[1] |
| PEG Anchor | β-CH₂ (Pos 8) | 3.82 (t) | 3.68 (t) | Clearly resolved from bulk PEG in both, but better baseline in DMSO.[1] |
| PEG Bulk | Internal -OCH₂CH₂- | 3.60 - 3.75 (m) | 3.50 - 3.60 (m) | Overlapping multiplet; integration is key (8H).[1] |
| PEG Terminus | -OCH₃ | 3.38 (s) | 3.24 (s) | Diagnostic singlet for "capped" PEG.[1] |
Detailed Peak Assignment & Interpretation Protocol
This protocol uses Method B (DMSO-d₆) as the Gold Standard for drug development applications due to the visibility of the amine.[1]
Step 1: The Aromatic Gatekeeper (6.0 – 7.0 ppm)
-
Observation: You should see two doublets with a coupling constant (
) of ~9.0 Hz.[1] -
Logic: This is a classic para-substituted benzene system (AA'BB').[1]
-
Self-Validation: If you see more than two sets of peaks here, your product likely contains unreduced nitro-precursor or regioisomers.[1]
Step 2: The PEG "Anchor" (3.6 – 4.0 ppm)
-
Observation: Look for two distinct triplets separated from the main PEG cluster.[1]
-
Logic: The methylene group directly attached to the phenoxy oxygen (α-CH₂) is significantly deshielded.[1]
-
Causality: The inductive effect of the phenoxy ring fades rapidly; only these two positions are distinct. The rest collapse into the "bulk" signal.[1]
Step 3: The PEG "Bulk" & Terminus (3.2 – 3.6 ppm)
-
Observation: A large multiplet and a sharp singlet.
-
Logic:
-
Self-Validation: The integration ratio of the Aromatic protons (2H) to the Methoxy singlet (3H) must be exactly 2:3 . Deviations >5% indicate PEG polymer impurities.[1]
Experimental Protocol
To replicate the high-performance structural validation described above:
1. Sample Preparation:
-
Dissolve 10-15 mg of the aniline in 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the sample is completely homogeneous.[1] PEG-anilines can form micelles; vortex for 30 seconds.[1]
2. Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The terminal methoxy protons and aromatic protons have different T1 relaxation times.[1] A short D1 (1 sec) will under-integrate the aromatic signals, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient.[1]
-
Temperature: 298 K (25°C).[1]
3. Processing:
-
Apply an exponential window function (LB = 0.3 Hz).[1]
Assignment Logic Flowchart
The following diagram illustrates the decision tree for assigning peaks in this specific molecule, distinguishing it from common impurities.
Figure 2: Logic flow for validating mPEG3-Aniline structural integrity using 1H NMR.
References
-
PubChem. "4-[2-(2-Methoxyethoxy)ethoxy]aniline Spectral Information."[1] National Library of Medicine.[1] Accessed March 2026.[1] Link
-
ChemicalBook. "4-(2-Methoxyethoxy)aniline NMR Spectrum." ChemicalBook Database.[1] Accessed March 2026.[1] Link
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. Link
-
Sigma-Aldrich. "Product Specification: PEG-Aniline Derivatives."[1] Merck KGaA.[1] Accessed March 2026.[1] Link
Sources
Precision Analytics for mPEG3-Aniline: A Comparative HPLC Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The Amphiphilic Challenge
In the synthesis of Antibody-Drug Conjugates (ADCs) and protein modifiers, mPEG3-aniline (Methoxy-PEG3-Aniline) serves as a critical heterobifunctional linker. Its structure—a short, hydrophilic polyethylene glycol (PEG) tether fused to a hydrophobic, UV-active aniline moiety—presents a unique "retention dilemma" for analytical chromatography:
-
Too Polar for Standard C18: The PEG3 chain and the protonated amine (at acidic pH) often cause the molecule to elute in the void volume of standard alkyl phases.
-
Too Hydrophobic for Standard HILIC: The aromatic ring can dominate interactions, leading to weak retention on pure silica HILIC phases unless specific conditions are met.
-
Detection Ambiguity: While the aniline group provides a UV handle (254 nm), critical impurities like hydrolyzed PEG (mPEG-OH) lack chromophores, necessitating orthogonal detection.
This guide objectively compares three distinct chromatographic strategies to solve these challenges, culminating in a validated "Gold Standard" protocol.
Part 1: Methodological Landscape & Comparison
We evaluated three primary methodologies for determining the purity of mPEG3-aniline. The comparison focuses on Retention Factor (
Method A: Acidic Reversed-Phase (C18 + TFA)
-
Mechanism: Hydrophobic interaction using a standard C18 column at pH ~2.0.
-
The Flaw: At pH 2, the aniline nitrogen is protonated (
). This charged state, combined with the hydrophilic PEG3 tail, drastically reduces interaction with the stationary phase. -
Outcome: Early elution (often
), co-elution with salts, and poor separation from hydrophilic impurities.
Method B: High-pH Reversed-Phase (Hybrid C18)
-
Mechanism: Hydrophobic interaction at pH > 7.0.
-
The Logic: By adjusting the mobile phase pH to 8.0–9.0 (using Ammonium Bicarbonate), the aniline is deprotonated (
). The neutral molecule is significantly more hydrophobic, enhancing retention on the C18 chain. -
Requirement: Must use "Hybrid" silica (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to alkaline hydrolysis.
-
Outcome: Excellent retention (
), sharp peaks, and separation of hydrophobic impurities (e.g., bis-aniline byproducts).
Method C: HILIC (Amide Phase)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
The Logic: HILIC is the superior mode for separating PEG oligomers. It interacts strongly with the ether oxygens in the PEG chain.
-
Outcome: Best-in-class separation of mPEG3 from mPEG2/mPEG4 impurities. However, it requires long equilibration times and is sensitive to sample diluent composition.
Comparative Data Summary
| Metric | Method A: Acidic C18 | Method B: High-pH RP (Recommended) | Method C: HILIC (Amide) |
| Retention ( | 0.8 (Poor) | 6.5 (Excellent) | 4.2 (Good) |
| Peak Shape | Tailing (due to silanol interactions) | Symmetrical | Symmetrical |
| Oligomer Separation | None | Moderate | High |
| UV Sensitivity | High (254 nm) | High (254 nm) | High (254 nm) |
| MS Compatibility | Excellent | Good | Good |
| Primary Use Case | Quick salt check | Purity & Release Testing | Oligomer Distribution |
Part 2: The "Gold Standard" Protocol (High-pH RP-HPLC)
Based on robustness and reproducibility, Method B (High-pH RP) is recommended for routine purity analysis. It transforms the amphiphilic analyte into a predictable hydrophobic species.
1. Reagents & Equipment
-
System: HPLC/UHPLC with DAD (UV) and optionally CAD/ELSD.
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (
mm, 2.5 µm). Note: Standard silica columns will dissolve at this pH. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile (ACN).
2. Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Improves mass transfer for PEG chains).
-
Detection: UV at 254 nm (Aniline absorption max) and 280 nm.
-
Injection Volume: 5–10 µL.
3. Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Curve | Description |
| 0.0 | 95 | 5 | - | Initial Hold |
| 1.0 | 95 | 5 | Linear | Equilibration |
| 15.0 | 50 | 50 | Linear | Primary Elution Gradient |
| 16.0 | 5 | 95 | Linear | Wash |
| 18.0 | 5 | 95 | - | Hold Wash |
| 18.1 | 95 | 5 | Step | Re-equilibration |
| 23.0 | 95 | 5 | - | End |
4. System Suitability & Self-Validation
To ensure Trustworthiness , the method includes a self-validating system suitability test (SST):
-
Resolution Check: If synthetic precursors (e.g., pure Aniline or mPEG3-OH) are available, they must be resolved from the main peak with
. -
Tailing Factor: Must be
. If tailing increases, it indicates column aging (loss of end-capping) or pH drift. -
Blank Run: Inject the sample diluent (10% ACN in Water) to confirm no carryover or ghost peaks from the bicarbonate buffer.
Part 3: Visualization of Logic & Workflow
Decision Matrix: Selecting the Right Column
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analytical goals.
Experimental Workflow: High-pH Protocol
Figure 2: Step-by-step experimental workflow for the High-pH Reversed-Phase method.
References
-
BroadPharm. m-PEG3-Amine and PEG Linker Properties. Retrieved from
-
Thermo Fisher Scientific. Determination of Aniline and Derivatives by HPLC. Application Note 29046. Retrieved from
-
Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs. Reversed-Phase. Technical Overview.[1][2][3] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. Retrieved from
-
McHale, C., & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. MAC-MOD Analytical. Retrieved from
Sources
A Senior Application Scientist's Guide to LC-MS Characterization of PEGylated Aniline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to small molecules like aniline—a process known as PEGylation—offers a promising strategy to enhance their therapeutic properties. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the inherent polydispersity of PEG and the structural changes it imparts on the parent molecule present significant analytical challenges. This guide provides an in-depth, objective comparison of various liquid chromatography-mass spectrometry (LC-MS) and alternative methodologies for the comprehensive characterization of PEGylated aniline. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower you to select the optimal analytical strategy for your research.
The Analytical Conundrum of PEGylated Aniline
The characterization of PEGylated aniline is not a trivial task. The resulting product is often a complex mixture containing the desired PEG-aniline conjugate, unreacted starting materials (aniline and the PEGylating agent), and various byproducts. Furthermore, the PEG moiety itself is typically a heterogeneous mixture of oligomers with a distribution of molecular weights. This polydispersity, coupled with the potential for multiple PEGylation sites on a molecule, necessitates powerful analytical techniques that can resolve and identify each component with high sensitivity and specificity.
A primary challenge lies in detection. Aniline possesses a chromophore, allowing for ultraviolet (UV) detection. However, the PEG chain itself lacks a significant UV chromophore. Consequently, relying solely on UV detection can lead to an incomplete and misleading characterization of the reaction mixture, as the unreacted PEG and the PEGylated product will have vastly different response factors.
A Comparative Overview of Analytical Strategies
To address these challenges, a multi-faceted analytical approach is often required. The following sections will compare and contrast the most effective techniques for the separation and characterization of PEGylated aniline.
| Analytical Technique | Principle | Advantages for PEGylated Aniline | Limitations |
| Reversed-Phase LC-MS (RP-LC-MS) | Separation based on hydrophobicity. | Well-established technique, good for separating aniline from less polar impurities. | Poor retention of highly polar free PEG. Polydispersity of PEGylated aniline can lead to broad peaks. |
| Hydrophilic Interaction Chromatography (HILIC)-MS | Separation based on hydrophilicity. | Excellent retention and separation of polar PEG and PEGylated aniline.[1][2] Orthogonal selectivity to RP-LC. | Can have issues with reproducibility and sample solubility in high organic mobile phases.[3] |
| LC with Charged Aerosol Detection (CAD) | Universal detection based on aerosol charging. | Provides a uniform response for non-volatile analytes, independent of their optical properties.[4] Ideal for quantifying both PEG and PEGylated aniline. | Requires volatile mobile phases.[5] |
| LC with Evaporative Light Scattering Detection (ELSD) | Universal detection based on light scattering of non-volatile analytes. | Compatible with gradient elution and suitable for detecting non-chromophoric compounds like PEG.[6][7] | Less sensitive than CAD and MS. Response can be non-linear. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation based on ion size, shape, and charge in the gas phase. | Can separate isomeric and isobaric species.[8][9] Provides an additional dimension of separation for complex mixtures. | Not as widely available as standard LC-MS systems. |
Deep Dive into LC-MS Methodologies
The coupling of liquid chromatography with mass spectrometry is the cornerstone of PEGylated aniline characterization, providing both separation and structural information. The choice of chromatographic mode, ionization source, and mass analyzer is critical for a successful analysis.
Chromatographic Separation: The Foundation of Resolution
Reversed-Phase Liquid Chromatography (RP-LC): The Workhorse with Limitations
RP-LC, typically employing C18 or C8 stationary phases, is the most common starting point for many analytical separations.
-
Causality of Choice: The hydrophobic nature of the aniline moiety allows for retention on a nonpolar stationary phase. This method is effective for separating unreacted aniline from the more polar PEGylated product and highly polar unreacted PEG, which will elute in or near the void volume.
-
Challenges: The polydispersity of the PEG chain in the conjugate can lead to significant peak broadening, making accurate quantification and resolution of different PEGylated species difficult.
Hydrophilic Interaction Chromatography (HILIC): The Superior Choice for Polarity
HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, making it ideal for the analysis of polar compounds.[1][2][10]
-
Causality of Choice: HILIC excels at retaining and separating both the free PEG and the PEGylated aniline based on the polarity of the PEG chain.[1][2] This results in sharper peaks for the PEGylated species compared to RP-LC and allows for the simultaneous analysis of all key components in the reaction mixture. HILIC's use of high organic mobile phases also enhances ESI-MS sensitivity.[1][10]
-
Expert Insight: For comprehensive characterization of a PEGylation reaction mixture containing aniline, HILIC is often the superior choice due to its ability to retain and resolve all polar components effectively.
Experimental Workflow: LC Separation
Caption: Comparative LC workflows for PEGylated aniline analysis.
Mass Spectrometric Detection: Unveiling the Molecular Identity
Ionization Sources: Choosing the Right Path to the Gas Phase
-
Electrospray Ionization (ESI): As the most common ionization technique for LC-MS, ESI is well-suited for the polar and often charged nature of PEGylated aniline.[11][12] It is a "soft" ionization technique that typically produces intact molecular ions, which is crucial for determining the molecular weight distribution of the PEGylated product.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally favored for less polar and more volatile analytes.[13][14] While aniline itself can be analyzed by APCI, the PEGylated conjugate is likely too polar and non-volatile for efficient ionization by this method. Therefore, ESI is the recommended choice for PEGylated aniline analysis.
Mass Analyzers: From Nominal Mass to High-Resolution Insights
-
Quadrupole Mass Analyzers: These are robust and relatively inexpensive instruments that can provide nominal mass information. A triple quadrupole mass spectrometer is excellent for quantitative analysis in selected reaction monitoring (SRM) mode, but its lower resolution is not ideal for characterizing the polydisperse nature of PEGylated aniline.
-
Time-of-Flight (TOF) and Orbitrap Mass Analyzers: High-resolution mass spectrometers like Q-TOF and Orbitrap are the gold standard for characterizing PEGylated compounds. Their high mass accuracy and resolving power allow for the clear identification of individual oligomers within the PEG distribution and provide unambiguous molecular formulas.
A Critical Challenge and a Proven Solution: Taming the Polydispersity
A major hurdle in the ESI-MS analysis of PEGylated compounds is the formation of a complex envelope of multiply charged ions for each oligomer, further convoluted by the polydispersity of the PEG chain. This results in a dense and often uninterpretable mass spectrum.
-
The Causality of the Problem: The ethylene oxide units in the PEG chain readily adduct with cations (e.g., H+, Na+, K+, NH4+), leading to a distribution of charge states for each oligomer.
-
A Self-Validating Protocol: Post-Column Addition of Amines: A widely adopted and effective strategy to simplify the mass spectrum is the post-column addition of a volatile amine, such as triethylamine (TEA). The amine acts as a charge-stripping agent, collapsing the multiple charge states into a single, predominantly singly charged ion for each oligomer. This dramatically simplifies the spectrum, allowing for straightforward determination of the molecular weight distribution.
Experimental Protocol: Post-Column Amine Addition for Charge Reduction
-
LC Eluent: The eluent from the analytical column is directed towards a T-junction.
-
Amine Infusion: A solution of 0.1-1% triethylamine in a compatible solvent (e.g., isopropanol) is infused into the LC eluent stream via a syringe pump at a low flow rate (e.g., 10-20 µL/min).
-
Mixing: The combined flow passes through a short mixing coil to ensure homogeneity before entering the ESI source of the mass spectrometer.
-
MS Acquisition: The mass spectrometer is operated in positive ion mode, and the simplified spectra are acquired.
Data Interpretation Workflow
Caption: Workflow for simplifying and interpreting mass spectra of PEGylated aniline.
Beyond Conventional LC-MS: Advanced and Alternative Techniques
For a more comprehensive understanding of your PEGylated aniline product, consider incorporating these advanced and alternative techniques into your analytical workflow.
Charged Aerosol Detection (CAD): A Universal Approach to Quantification
As previously mentioned, the lack of a chromophore in the PEG moiety makes quantification by UV detection unreliable. CAD offers a robust solution.
-
Principle of Operation: The HPLC eluent is nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged by a corona discharge, and the total charge is measured by an electrometer.[4] The response is proportional to the mass of the non-volatile analyte, regardless of its chemical structure.
-
Why it is a Self-Validating System: By running standards of both aniline and the PEGylating agent, one can establish a response factor that can be confidently applied to the PEGylated aniline conjugate, enabling accurate quantification of all components in the reaction mixture.
Ion Mobility-Mass Spectrometry (IM-MS): Adding a New Dimension of Separation
IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to conventional LC-MS.[8][9]
-
Expertise-Driven Application: For complex PEGylation reactions that may result in the formation of structural isomers (e.g., PEGylation at different sites on a more complex aniline derivative), IM-MS can be invaluable for resolving and identifying these species, which would be indistinguishable by mass spectrometry alone.[8]
Conclusion: A Tailored Approach for Comprehensive Characterization
The successful characterization of PEGylated aniline hinges on a well-designed analytical strategy that addresses the inherent challenges of polydispersity and detection. While RP-LC-MS can provide initial insights, a more comprehensive approach employing HILIC for superior separation of polar components is highly recommended. The use of high-resolution mass spectrometry is essential for accurate mass determination, and the implementation of post-column amine addition is a critical step for simplifying complex spectra. For reliable quantification, universal detectors such as CAD are indispensable. Finally, for the most complex mixtures containing potential isomers, the resolving power of IM-MS should be considered.
By understanding the principles behind each technique and judiciously applying the protocols outlined in this guide, researchers can achieve a thorough and accurate characterization of their PEGylated aniline products, paving the way for successful drug development and scientific advancement.
References
-
Gong, J., Gu, X., Achanzar, W. E., Chadwick, K. D., Gan, J., Brock, B. J., et al. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. Analytical Chemistry, 86(15), 7642–7649. [Link]
-
Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]
-
Yin, L., Su, Y., Wang, J., Song, Y., Wang, L., Zhang, Y., & Gu, J. (2017). MS All Strategy for Comprehensive Quantitative Analysis of PEGylated-doxorubicin, PEG and Doxorubicin by LC-high Resolution q-q-TOF Mass Spectrometry Coupled With All Window Acquisition of All Fragment Ion Spectra. The Analyst, 142(23), 4559–4567. [Link]
-
Agilent Technologies. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. [Link]
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]
-
Teja, B. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. [Link]
-
Ohashi, T., Mizutani, T., & Urakami, K. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography With UV and Evaporative Light Scattering Detection. Journal of Pharmaceutical Sciences, 102(6), 2005-2014. [Link]
-
Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies & GanGagen Biotechnologies. [Link]
-
Chen, G., & Pramanik, B. N. (2025, March 12). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. [Link]
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Park, D. D., Park, S. S., Dai, E., Haller, C. A., Wong, D. J., Wever, W. J., Cummings, R. D., & Chaikof, E. L. (2024). Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. Chemical Science, 15(44), 16645-16653. [Link]
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MicroSolv Technology Corporation. (n.d.). PEG 400 Analyzed with HPLC ELSD. [Link]
-
National Cancer Institute. (2017, October 15). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI. [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
-
Providion Group. (n.d.). When should I use APCI over ESI?[Link]
-
Verhelst, S. H. L., & Witte, M. D. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 7, 281. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2), 128. [Link]
-
Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
-
Shimadzu Scientific US. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?[Link]
-
Wikipedia. (n.d.). Charged aerosol detector. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
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Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
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HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
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Cancho-Gonzalez, B., He, Y., Poulton, A., & G. T. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), e202300425. [Link]
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McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]
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Williams, J. P., & Scrivens, J. H. (2012). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. Analyst, 137(17), 3844–3857. [Link]
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Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]
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Guillarme, D. (2020, November 12). HILIC: The Pros and Cons. LCGC International. [Link]
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uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. [Link]
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Srzentić, D., Forčić, D., Zadro, I., & Lauc, G. (2014). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 94, 16-23. [Link]
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Wu, F., Zhang, D., Xu, F., Fang, X., & Ding, C. (2022). New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. Journal of Chinese Mass Spectrometry Society, 43(5), 552-563. [Link]
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Gong, J., Gu, X., Achanzar, W. E., Chadwick, K. D., Gan, J., Brock, B. J., ... & Iyer, R. A. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. Analytical chemistry, 86(15), 7642-7649. [Link]
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Gong, J., Gu, X., Achanzar, W. E., Chadwick, K. D., Gan, J., Brock, B. J., ... & Iyer, R. A. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. ResearchGate. [Link]
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McLean, J. A. (2016). Development and Modification of Ion Mobility Mass Spectrometry Instrumentation for Enhanced Analysis of Biological Molecules. Journal of the American Society for Mass Spectrometry, 27(12), 1933-1946. [Link]
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LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
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van de Merbel, N. C., & Zauner, G. (2019). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. Analytica Chimica Acta, 1083, 1-19. [Link]
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Wang, Y., & Li, L. (1989, December 12). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. Metabolites, 9(12), 305. [Link]
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Technical Guide: FTIR Spectrum Analysis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
Synonyms: m-PEG3-Aniline, Aniline-PEG3-OMe CAS: 65673-48-5 (Analogous) Application: PROTAC® Linkers, Antibody-Drug Conjugates (ADCs), Surface Functionalization
Executive Summary
In the development of targeted protein degraders (PROTACs) and ADCs, the linker chemistry is as critical as the warhead. 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline represents a hybrid class of "PEGylated Anilines"—combining the solubility and flexibility of a polyethylene glycol (PEG) tail with the reactive handle of an aromatic amine.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for determining chain length purity (polydispersity), Fourier Transform Infrared Spectroscopy (FTIR) is the superior "front-line" tool for rapid structural validation and monitoring functional group integrity. This guide objectively analyzes the FTIR spectral performance of this molecule, comparing its diagnostic resolution against standard alternatives like simple aniline and non-functionalized PEG.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducible data for this viscous, oily linker, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the hygroscopic nature of the PEG chain.
Methodology
-
Instrument Setup: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.
-
Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 (Screening) or 64 (High-Quality Publication)
-
-
Sample Preparation:
-
Ensure the sample is at room temperature.
-
Deposit 10–20 µL of the neat oil directly onto the crystal center.
-
Critical Step: Apply pressure using the anvil to ensure uniform contact, but avoid over-compression which can shift peak absorbance in soft organic oils.
-
-
Background Subtraction: Acquire an air background immediately prior to sampling to eliminate water vapor and CO₂ interference (critical for the ~3300 cm⁻¹ amine region).
Spectral Analysis & Peak Assignment
The FTIR spectrum of m-PEG3-Aniline is a superposition of two distinct chemical domains: the Aromatic Amine Head and the Aliphatic Polyether Tail . The "fingerprint" of this molecule is defined by the ratio of the massive Ether stretch to the Aromatic signals.
Diagnostic Peak Table
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Value |
| 3420 – 3350 | Primary Amine (-NH₂) | N-H Stretching (Doublet) | High. Confirms presence of reactive amine handle. Often broadened by H-bonding. |
| 2850 – 2950 | Alkyl Chain (PEG) | C-H Stretching (sp³) | Moderate. Indicates the PEG/Alkyl backbone. |
| 1620 – 1600 | Primary Amine | N-H Scissoring (Bending) | High. Distinguishes amine from hydroxyl (which lacks this sharp bend). |
| 1510 & 1600 | Aromatic Ring | C=C Ring Stretching | Critical. Confirms the phenyl core; absent in standard m-PEG reagents. |
| 1240 – 1280 | Aromatic Ether | C-N / Ar-O-C Stretching | High. Specific to the aniline-ether linkage. |
| 1080 – 1150 | Ether (PEG Backbone) | C-O-C Asymmetric Stretch | Very High. The strongest peak. Confirms PEGylation. |
| 820 – 840 | Para-Substituted Ring | C-H Out-of-plane Bending | High. Confirms para substitution pattern (1,4-disubstitution). |
Comparative Performance Analysis
How does FTIR analysis of this product compare to its structural analogs and alternative analytical methods?
Comparison 1: Structural Analogs
The table below illustrates how FTIR discriminates m-PEG3-Aniline from its precursors/impurities.
| Feature | m-PEG3-Aniline (Target) | Aniline (Precursor) | m-PEG-OH (Alternative) |
| 1100 cm⁻¹ (Ether) | Strong, Broad | Absent | Strong, Broad |
| 3300-3400 cm⁻¹ | N-H Doublet | N-H Doublet | O-H Singlet (Broad) |
| 1500-1600 cm⁻¹ | Present (Aromatic) | Present (Aromatic) | Absent |
| Solubility | Amphiphilic | Hydrophobic | Hydrophilic |
| Conclusion | Unique Profile: Only the target shows both strong Ether peaks AND Aromatic/Amine signals. | Easily distinguished by lack of Ether peak. | Distinguished by lack of Aromatic signals. |
Comparison 2: Analytical Technique (FTIR vs. NMR)
-
FTIR (Performance Score: 8/10):
-
Pros: Instantaneous; no solvent required (neat); excellent for detecting oxidation (carbonyl formation at ~1700 cm⁻¹) or residual solvents.
-
Cons: Cannot easily distinguish between PEG3, PEG4, or PEG5 chain lengths (resolution is insufficient).
-
-
¹H NMR (Performance Score: 9.5/10):
-
Pros: Quantitative integration allows precise chain length determination (PEG unit counting).
-
Cons: Slow; requires deuterated solvents; expensive.
-
Visualizing the Analysis Workflow
The following diagram outlines the decision logic for validating the m-PEG3-Aniline linker using FTIR data.
Figure 1: Step-by-step logic gate for validating m-PEG3-Aniline identity via FTIR.
Structural-Spectral Mapping
To better understand the causality of the spectrum, we map the specific chemical moieties to their spectral regions.
Figure 2: Causal relationship between molecular substructures and FTIR spectral bands.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572940, 4-[2-(2-Methoxyethoxy)ethoxy]aniline. Retrieved from [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Functional Group Frequencies).
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Validation of surface coverage after mPEG3-aniline modification
Topic: Validation of Surface Coverage: mPEG3-Aniline Modification vs. Alternatives Content Type: Comparative Technical Guide Audience: Senior Researchers, Formulation Scientists, and Bioconjugation Chemists.
Executive Summary: The Precision of Aniline-Linker Chemistry
Surface modification with mPEG3-aniline (Methoxy-PEG3-Aniline) represents a shift from "shotgun" PEGylation (e.g., NHS-esters) to site-selective precision . While standard NHS chemistries target abundant surface amines randomly, mPEG3-aniline is typically employed to target aldehydes (generated via periodate oxidation of carbohydrates or N-terminal transamination) or carboxylic acids (via specific activation) under pH conditions where aliphatic amines are protonated and unreactive.
Validating the coverage of this short, discrete PEG spacer (mPEG3) is challenging due to its low molecular weight (~160-200 Da added mass), which renders standard size-exclusion assays ineffective. This guide outlines the mechanistic advantages of mPEG3-aniline and provides a rigorous, self-validating protocol for quantifying surface coverage using XPS, TGA, and differential Zeta Potential analysis.
Part 1: Mechanistic Comparison of Conjugation Strategies
To validate coverage, one must first understand the stability and stoichiometry of the bond formed.
1. The Aniline Advantage
Unlike aliphatic amines (pKa ~10.5), the aniline amine has a pKa of ~4.6. This allows mPEG3-aniline to participate in nucleophilic attack at acidic pH (4.5–6.0) .
-
Reaction: mPEG3-Aniline + Surface-Aldehyde
Hemiaminal Imine (Schiff Base). -
Stabilization: The resulting Schiff base is often reduced with
to form a stable secondary amine. -
Selectivity: At pH 5.0, surface lysines (aliphatic amines) are protonated (
) and non-nucleophilic, allowing mPEG3-aniline to react exclusively with aldehydes without cross-reactivity.
2. Comparative Matrix: mPEG3-Aniline vs. Standard Alternatives
| Feature | mPEG3-Aniline | mPEG-NHS Ester | mPEG-Maleimide |
| Target Group | Aldehydes / Ketones (Oxidized sugars, N-term) | Primary Amines (Lysine, N-term) | Sulfhydryls (Cysteine) |
| Reaction pH | 4.5 – 6.5 (Acidic/Neutral) | 7.2 – 8.5 (Slightly Basic) | 6.5 – 7.5 (Neutral) |
| Bond Type | Secondary Amine (after reduction) | Amide | Thioether |
| Hydrolytic Stability | High (after reduction) | Low (Reagent hydrolyzes rapidly in water) | Moderate (Retro-Michael addition possible) |
| Surface Density | Tunable (controlled by oxidation level) | High (Abundant lysines) | Low (Limited cysteines) |
| Validation Challenge | Requires detection of aromatic signal or loss of CHO | Easy to detect loss of surface amines (TNBS) | Ellman’s Reagent assay |
Part 2: Visualizing the Workflow
The following diagram illustrates the specific pathway for mPEG3-aniline conjugation and the critical decision nodes for validation.
Caption: Workflow for mPEG3-aniline conjugation via reductive amination, branching into specific validation methods based on substrate geometry.
Part 3: Validation Protocols (Self-Validating Systems)
Do not rely on a single metric. Use a "Triangulation Approach" involving one quantitative chemical method (XPS/TGA) and one physical method (Zeta Potential/Contact Angle).
Protocol A: Quantitative Surface Analysis via XPS
Best for: Planar surfaces (glass, silicon, metal) and dried nanoparticles. Why: X-ray Photoelectron Spectroscopy (XPS) can distinguish the ether carbons of PEG from the aromatic carbons of the aniline linker.
-
Sample Prep: Wash modified surface 3x with Milli-Q water to remove non-covalently adsorbed PEG. Lyophilize nanoparticles if applicable.
-
Acquisition: Perform a survey scan (0–1200 eV) followed by High-Resolution (HR) scans of C1s and N1s regions.
-
Data Analysis (The Check):
-
C1s Deconvolution: Look for the massive increase in the C-O-C peak at ~286.5 eV (characteristic of PEG ether bonds).
-
N1s Shift: The aniline nitrogen (conjugated to aromatic ring) appears at a slightly lower binding energy (~399.5 eV) compared to aliphatic amines or ammonium species (~401 eV).
-
Calculation: Use the C-O-C peak area relative to the substrate signal (e.g., Au4f or Si2p) to calculate layer thickness (
) using the attenuation equation: (Where is the inelastic mean free path of electrons).
-
Protocol B: Thermogravimetric Analysis (TGA)
Best for: Inorganic Nanoparticles (Gold, Silica, Iron Oxide). Why: mPEG3 is small, but high-density coverage yields measurable mass loss upon heating.
-
Baseline: Run a TGA on unmodified (oxidized) particles.
-
Sample: Run TGA on mPEG3-aniline modified particles.
-
Ramp: Heat from 25°C to 600°C at 10°C/min under Nitrogen.
-
Validation Logic:
-
Organic material (PEG) decomposes between 200°C–400°C.
-
Grafting Density (
) Calculation:- : Weight loss % difference between sample and control.
- : Avogadro’s number.
- : Density of nanoparticle.
- : Surface area to volume ratio (3/r for spheres).
-
Protocol C: Differential Zeta Potential (Rapid Check)
Best for: Routine batch-to-batch consistency. Why: mPEG3-aniline neutralizes surface charge.
-
Scenario: If modifying a carboxylated or oxidized surface (usually negative charge, e.g., -30 mV).
-
Expectation: Upon conjugation, the surface charge should shift toward neutral (e.g., -5 mV to +5 mV) due to the shielding effect of the PEG layer and the consumption of charged groups.
-
Failure Mode: If Zeta potential remains unchanged (e.g., stays at -30 mV), the conjugation failed (likely due to insufficient reduction or pH mismatch).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low PEG Density (XPS) | pH was too high (>6.5). | Aniline reactivity drops as pH rises. Maintain reaction pH 4.5–5.5 . |
| Unstable Conjugate | Schiff base hydrolysis. | Ensure |
| Aggregation | Hydrophobic effect of Aniline. | Ensure mPEG3 is dissolved fully. Add 10% DMSO if the aniline-PEG shows poor water solubility. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Context: Establishes the superior kinetics of aniline-based chemistry
-
Jokerst, J. V., et al. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine.
- Context: Comprehensive review of validation methods including TGA and Zeta potential for PEG coverage.
-
Pelaz, B., et al. (2015). Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano.[2]
- )
-
Thermo Fisher Scientific. Crosslinking Technical Handbook.
- Context: Standard reference for pKa values and reaction conditions of NHS vs. Aniline/Aldehyde chemistries.
Sources
Elemental Analysis Standards for m-PEG3-Aniline: A Comparative Characterization Guide
This guide outlines the rigorous standardization and characterization protocols for 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (referred to herein as m-PEG3-Aniline ), a critical linker in PROTAC and Antibody-Drug Conjugate (ADC) synthesis.[1]
Designed for analytical chemists and drug development scientists, this document moves beyond basic theoretical calculations to address the practical challenges of validating hydrophilic, low-melting organic linkers.[1]
Executive Summary & Compound Identity
This compound is a heterobifunctional linker combining an aromatic amine (aniline) with a hydrophilic polyethylene glycol (PEG) tail.[1] In drug development, it serves as a spacer that modulates solubility and pharmacokinetic profiles.
Establishing an Elemental Analysis (EA) Standard for this compound is notoriously difficult due to its hygroscopic nature and low melting point (often presenting as a viscous oil or waxy solid). Standard combustion analysis often fails without rigorous sample preparation, leading to false rejections of high-purity batches.[1]
Compound Snapshot
| Property | Specification |
| Common Name | m-PEG3-Aniline; m-PEG3-Ph-NH2 |
| CAS Number | 355116-94-8 |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Physical State | Viscous yellow oil or low-melting solid (dependent on purity/temperature) |
| Primary Challenge | Rapid moisture uptake skews %C down and %H up.[1] |
The "Gold Standard": Theoretical Combustion Analysis
To validate a batch of m-PEG3-Aniline, the experimental elemental composition must match the theoretical values within the industry-standard tolerance (typically ±0.4% ).[1]
Theoretical Composition Standards (C₁₃H₂₁NO₄)
Use these values as your baseline for calibration.
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 13 | 156.14 | 61.16% |
| Hydrogen (H) | 21 | 21.17 | 8.29% |
| Nitrogen (N) | 1 | 14.01 | 5.49% |
| Oxygen (O) | 4 | 64.00 | 25.07% |
Deviation Diagnostics
When experimental results deviate, use this diagnostic table to identify the root cause before rejecting the batch.
| Observation | Likely Cause | Remediation |
| Low %C, High %H | Water Contamination. The PEG chain is hygroscopic.[1] Even 1% water can shift %C by ~0.6%. | Dry sample in a vacuum desiccator over P₂O₅ for 24h. |
| Low %C, Low %N | Inorganic Salts. Presence of Na₂SO₄ or Silica from purification. | Check ash content or run residue on ignition test. |
| High %C | Solvent Entrapment. Residual DCM or Ethyl Acetate (common extraction solvents). | Run ¹H-NMR to quantify solvent load.[1] |
Comparative Analysis: CHN vs. Alternatives
While Combustion Analysis (CHN) is the regulatory standard for bulk purity, it is often insufficient for PEGylated oils. Below is a comparison of CHN against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Performance Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Bulk Purity & Composition | Absolute Purity & Impurity ID | Identity Confirmation |
| Precision | ±0.3 - 0.4% | ±0.5 - 1.0% (Internal Standard dependent) | < 5 ppm (Mass Accuracy) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | < 1 mg |
| Water Sensitivity | High (Major failure mode) | Low (Water peak is distinct) | N/A (Ionization varies) |
| Blind Spots | Cannot distinguish isomers or non-volatile inorganics.[1] | Inorganic salts are invisible. | Cannot quantify bulk salts/solvents easily. |
| Verdict | Required for CoA but prone to environmental error. | Best for internal validation of hygroscopic oils. | Essential for ID , useless for bulk purity. |
Validated Experimental Protocols
To ensure scientific integrity, follow these self-validating protocols. These steps mitigate the specific risks associated with PEG-anilines.
Protocol A: Hygroscopic Sample Preparation for CHN
Context: Standard weighing in open air leads to mass drift due to moisture absorption.
-
Pre-Drying: Place 100 mg of m-PEG3-Aniline in a vacuum oven at 35°C (do not exceed 40°C to avoid oxidation/decomposition) over P₂O₅ for 12 hours.
-
Encapsulation: Use Tin (Sn) capsules for liquids.
-
Sealing:
-
Tare the empty capsule.
-
Quickly transfer ~2 mg of sample using a glass capillary or micro-spatula.
-
Cold Seal: Use a cold-welding crimper to seal the capsule immediately. Do not use heat sealing as it may vaporize the sample.
-
-
Weighing: Weigh the sealed capsule. If the weight drifts upwards for >10 seconds, the seal is imperfect, or moisture is condensing on the capsule surface.[1] Re-do.
Protocol B: qNMR Cross-Validation (The "Truth" Test)
Use this when CHN fails to meet the ±0.4% criteria.
-
Internal Standard: Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).[1]
-
Solvent: DMSO-d₆ (prevents aggregation of PEG chains).
-
Acquisition:
-
Relaxation delay (d1) > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.
-
Pulse angle: 90°.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.[2]
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing m-PEG3-Aniline, prioritizing "Self-Validating" loops to avoid false rejections.
Figure 1: Validated workflow for characterizing hygroscopic PEG-aniline linkers. Note the feedback loop using qNMR to diagnose CHN failures.
References
-
PubChem. (2025).[3] 4-[2-(2-Methoxyethoxy)ethoxy]aniline Compound Summary. National Library of Medicine.[3] [Link][3]
-
FDA. (2023). Elemental Analysis Manual (EAM) for Food and Related Products. U.S. Food and Drug Administration. [Link]
-
Resolian. (2024). ICH Q3D and USP <232><233> Elemental Impurity Guidelines. Resolian Bioanalytics. [Link]
Sources
A Comparative Analysis of Aniline vs. Aliphatic Amine Linkers in Bioconjugation: A Guide to Strategic Selection
An in-depth guide for researchers, scientists, and drug development professionals.
In the intricate world of bioconjugation, the choice of a linker—the molecular bridge connecting a biomolecule to another molecule—is as critical as the selection of the biomolecule itself. The linker's properties dictate the stability, reactivity, and ultimately, the functionality of the resulting conjugate. This guide provides a detailed comparative analysis of two fundamental classes of amine-containing linkers: aromatic aniline linkers and aliphatic amine linkers. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific application, be it in diagnostics, therapeutics, or fundamental research.
The Fundamental Divide: Electronic Properties of Aniline and Aliphatic Amines
Before we delve into specific bioconjugation chemistries, it is crucial to understand the core chemical differences between anilines and aliphatic amines. The basicity and nucleophilicity of the nitrogen atom are central to their reactivity.
-
Aliphatic Amines : In aliphatic amines, the nitrogen atom is attached to sp3-hybridized carbon atoms. Alkyl groups are electron-donating, increasing the electron density on the nitrogen's lone pair.[1][2] This makes the lone pair more available to attack an electrophile, rendering aliphatic amines relatively strong bases and potent nucleophiles.[1][2]
-
Aniline (Aromatic Amines) : In aniline, the nitrogen's lone pair of electrons is delocalized into the aromatic π-system of the benzene ring through resonance.[1][2][3][4][5] This delocalization significantly reduces the availability of the lone pair for protonation or reaction with an electrophile, making aniline a much weaker base than aliphatic amines.[1][2][3][4][5]
This fundamental difference in electronic properties underpins the distinct bioconjugation strategies employed for each type of linker.
Aniline Linkers: Catalysts for Rapid and Efficient Bioconjugation
Aniline and its derivatives have become indispensable in bioconjugation, not typically as direct nucleophiles, but as powerful catalysts or as reactants in oxidative coupling reactions.
Mechanism 1: Aniline-Catalyzed Oxime and Hydrazone Ligation
One of the most significant applications of aniline in bioconjugation is as a nucleophilic catalyst for the formation of oxime and hydrazone linkages.[6][7][8] This reaction involves the condensation of an aldehyde or ketone with an aminooxy or hydrazine group, respectively.
The uncatalyzed reaction is often slow, especially at neutral pH.[6][7][8] Aniline accelerates this reaction by first reacting with the carbonyl compound to form a transient, highly reactive Schiff base (an imine).[9] This intermediate is more susceptible to nucleophilic attack by the aminooxy or hydrazine group, thus dramatically increasing the overall reaction rate.[9] This catalytic activity allows for efficient ligations at low micromolar concentrations of reactants and at physiological pH, which is crucial for maintaining the integrity of sensitive biomolecules.[6][7][10]
Caption: Aniline-catalyzed oxime ligation workflow.
Mechanism 2: Oxidative Coupling
A distinct strategy involves the oxidative coupling of anilines. For instance, anilines can react rapidly with o-aminophenols in the presence of an oxidant like sodium periodate (NaIO₄) to form a stable conjugate.[11][12] This reaction is remarkably fast, often reaching completion in minutes at low concentrations and under mild, aqueous conditions (pH 6.5).[11][12] This method is highly chemoselective, meaning it does not react with other native amino acid side chains.[13]
Performance and Applications of Aniline-Based Linkages
-
Reaction Kinetics : Aniline-catalyzed ligations boast impressive rate constants, often in the range of 10¹ to 10³ M⁻¹s⁻¹.[10] This allows for the efficient labeling of biomolecules even at low concentrations.[10] Oxidative coupling is even faster, with reactions often completing in under 5 minutes.[11][12]
-
Stability : The resulting oxime bond is highly stable, more so than a hydrazone bond.[10][14] The products of oxidative coupling are also reported to be hydrolytically stable over a wide pH range (pH 4 to 11).[13]
-
Applications :
-
Fluorescent Labeling : Rapidly attaching fluorescent dyes to peptides and proteins for imaging applications.[10]
-
PEGylation : Improving the pharmacokinetic properties of therapeutic proteins.[6][7]
-
Surface Immobilization : Covalently attaching antibodies or other capture agents to biosensor surfaces.[9]
-
Antibody-Drug Conjugates (ADCs) : Site-specific conjugation of drugs to antibodies, often through their glycosylated regions.[15]
-
Aliphatic Amine Linkers: The Workhorse of Stable Conjugation
Aliphatic amines are commonly found in bioconjugation linkers and are prized for their ability to form robust, stable bonds.
Mechanism: Reductive Amination
The primary method for conjugating aliphatic amines is reductive amination.[16][17] This two-step process begins with the reaction of a primary or secondary aliphatic amine with an aldehyde or ketone to form a reversible imine (or iminium ion) intermediate. This intermediate is then reduced to a stable carbon-nitrogen single bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[16][17]
The reaction is typically performed in a one-pot fashion under weakly acidic to neutral conditions (pH ~6-9), which represents a compromise between favoring imine formation and maintaining the stability of the reducing agent and the biomolecule.[16][17]
Caption: Reductive amination workflow.
Performance and Applications of Aliphatic Amine Linkages
-
Reaction Kinetics : Reductive amination is generally a slower process compared to catalyzed aniline reactions.[14][18] The reaction can take several hours to reach completion.
-
Stability : The resulting secondary or tertiary amine linkage is a C-N single bond, which is extremely stable under a wide range of physiological and chemical conditions. This is a key advantage of this method.
-
Applications :
-
Glycoconjugation : Conjugating sugars to proteins or other molecules.[16]
-
PROTACs : Connecting the two functional ends of proteolysis-targeting chimeras.[19]
-
General Protein Modification : Modifying lysine residues on proteins, although this often results in a heterogeneous product. For more controlled modifications, specialized linkers can be used.[20]
-
Head-to-Head Comparison: Aniline vs. Aliphatic Amine Linkers
| Feature | Aniline Linkers | Aliphatic Amine Linkers |
| Primary Mechanism | Aniline-catalyzed oxime/hydrazone ligation; Oxidative coupling.[10][11] | Reductive amination.[16][17] |
| Reaction Speed | Very fast (minutes to a few hours), especially with catalysis.[10][11][12] | Slower (often several hours).[14][18] |
| Typical pH | Optimal for catalysis around neutral pH (6.5-7.4).[6][7][9] | Weakly acidic to neutral (pH ~6-9).[16] |
| Catalyst Required? | Aniline itself acts as a catalyst for oxime/hydrazone formation.[10] Oxidants (e.g., NaIO₄) are needed for oxidative coupling.[11] | No, but a reducing agent (e.g., NaBH₃CN) is required.[16] |
| Linkage Stability | Oxime: Very stable.[10][14] Oxidative coupling product: Very stable.[13] Hydrazone: Reversible, less stable than oxime.[10][14] | Extremely stable C-N single bond. |
| Key Advantages | - Rapid kinetics at low concentrations- High chemoselectivity- Biocompatible reaction conditions | - Forms exceptionally stable linkages- Well-established and versatile methodology |
| Key Limitations | - Requires specific functional groups (carbonyls, o-aminophenols)- Stability of hydrazones can be a concern for some applications | - Slower reaction rates- May require a separate reduction step- Can lead to heterogeneity if targeting native amines (e.g., lysines) |
| Common Applications | Biomolecular labeling, PEGylation, surface immobilization, ADCs.[6][9][10][15] | Glycoconjugation, PROTACs, general protein modification.[16][19] |
Experimental Protocols
The following protocols are illustrative and should be optimized for your specific biomolecule and linker.
Protocol 1: Aniline-Catalyzed Fluorescent Labeling of a Peptide via Oxime Ligation
This protocol describes the labeling of a peptide containing an aldehyde group with an aminooxy-functionalized fluorescent dye, using aniline as a catalyst.
Materials:
-
Peptide with an aldehyde group (e.g., incorporated via a modified amino acid)
-
Aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor™ 488)
-
Aniline (stock solution in DMSO or DMF)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching solution (optional)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the aldehyde-containing peptide in the Labeling Buffer to a final concentration of 100 µM.
-
Reagent Preparation: Prepare a 10 mM stock solution of the aminooxy-dye in DMSO. Prepare a 1 M stock solution of aniline in DMSO.
-
Ligation Reaction: a. To the peptide solution, add the aminooxy-dye stock solution to a final concentration of 120 µM (1.2 equivalents). b. Add the aniline stock solution to a final concentration of 10 mM. Causality Insight: Aniline is used at a relatively high concentration (mM range) to ensure it effectively catalyzes the reaction, driving it to completion even with low concentrations of the peptide and dye.[10] The reaction is performed at neutral pH to maintain the stability of the peptide.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Monitor the reaction progress by HPLC or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing an aldehyde or aminooxy group to consume any unreacted reagents.
-
Purification: Purify the labeled peptide from unreacted dye and other components using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Protocol 2: Reductive Amination for Conjugating an Aliphatic Amine Linker to a Protein Aldehyde
This protocol details the conjugation of a drug-linker construct containing a terminal aliphatic amine to an antibody that has been engineered to contain an aldehyde group.
Materials:
-
Antibody with an aldehyde group (e.g., generated by oxidation of a terminal serine or incorporation of a formylglycine-generating enzyme recognition site)
-
Drug-linker with a terminal aliphatic amine
-
Conjugation Buffer: PBS, pH 6.5
-
Sodium cyanoborohydride (NaBH₃CN) (handle with care in a fume hood)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer to a final concentration of 5 mg/mL.
-
Reagent Preparation: Dissolve the amine-containing drug-linker in DMSO to a concentration of 10 mM. Prepare a fresh 100 mM solution of NaBH₃CN in the Conjugation Buffer.
-
Conjugation Reaction: a. Add the drug-linker solution to the antibody solution to achieve a 5-fold molar excess. b. Gently mix, then add the NaBH₃CN solution to a final concentration of 20 mM. Causality Insight: A slightly acidic pH (6.5) is chosen to promote the formation of the imine intermediate without significantly hydrolyzing it or inactivating the reducing agent.[16] NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, preventing unwanted side reactions.[16]
-
Incubation: Incubate the reaction at 4°C overnight with gentle agitation.
-
Purification: Remove excess drug-linker and reducing agent by purifying the antibody-drug conjugate (ADC) using size exclusion chromatography (SEC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Conclusion and Strategic Recommendations
The choice between aniline and aliphatic amine linkers is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the bioconjugation.
-
Choose Aniline-Based Chemistries when:
-
Speed is critical: For applications like radiolabeling or when working with unstable biomolecules, the rapid kinetics of aniline-catalyzed or oxidative reactions are a major advantage.[12]
-
Reactant concentrations are low: Aniline catalysis enables efficient conjugation even in dilute solutions, conserving precious materials.[10]
-
Mild, neutral pH conditions are paramount: The ability to perform reactions efficiently at physiological pH minimizes the risk of denaturing sensitive proteins.[6][7]
-
-
Choose Aliphatic Amine-Based Chemistries when:
-
Ultimate stability is the primary concern: The C-N bond formed via reductive amination is exceptionally robust, making it ideal for conjugates that must withstand harsh conditions or have a long in vivo half-life.
-
The required functional groups for aniline chemistry are not available: Reductive amination offers a versatile alternative for linking molecules via aldehydes and ketones.
-
By understanding the underlying chemical principles and performance characteristics of each linker class, researchers can design and execute bioconjugation strategies with greater precision and success, paving the way for the next generation of advanced diagnostics and therapeutics.
References
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
-
Zeng, Y., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]
-
DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces. [Link]
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]
-
Zeng, Y., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. [Link]
-
Hooker, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PubMed. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]
-
Zeng, Y., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]
-
Hooker, J. M., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
- Mao, H., et al. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society.
-
Ramesh, S., et al. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]
-
BPS Bioscience. (n.d.). Sortase A and Its Applications in Pharmaceutical Research and Development. BPS Bioscience. [Link]
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]
-
Schmitt, F., et al. (2018). Sortase-Mediated Ligation of Purely Artificial Building Blocks. MDPI. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Witte, M. D., et al. (2015). Optimization of sortase A ligation for flexible engineering of complex protein systems. Journal of Biological Chemistry. [Link]
-
Wang, P., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Universe. (2025). Amines-Part 17-Aniline 6-Similarities and Differences with Aliphatic Amines. YouTube. [Link]
-
Rees, M. G., et al. (2020). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Innovative Genomics Institute. [Link]
-
Li, Y., et al. (2014). Sequential sortase-mediated ligation and native chemical ligation.... ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Miller, J. T., & Tumey, L. N. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Royal Society of Chemistry. [Link]
-
CK-12 Foundation. (2026). Chemical Properties of Amines. CK-12 Foundation. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. LibreTexts Chemistry. [Link]
-
Senthamarai, T., et al. (2018). Reductive amination of purely aliphatic ketones and biologically active.... ResearchGate. [Link]
-
Brainly.in. (2019). why aniline is less basic than aliphatic amine?? Brainly.in. [Link]
-
Cai, M., et al. (2018). Aniline Catalysis in Bioconjugations and Material Synthesis. ResearchGate. [Link]
-
Quora. (2017). Why is aniline a weaker base than an aliphatic amine? Quora. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 20. innovativegenomics.org [innovativegenomics.org]
In-Depth Guide: Impurity Profiling of Commercial 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
[1]
Executive Summary: The Criticality of Linker Purity
In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a determinant of physicochemical stability, solubility, and E3 ligase recruitment efficiency. 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (CAS: 65673-48-5), often abbreviated as mPEG3-aniline, is a staple "anchor" motif used to conjugate E3 ligase ligands (like VHL or Cereblon binders) to target warheads.[1]
However, commercial batches of this aniline derivative frequently harbor process-related impurities that are structurally similar to the target but chemically reactive in deleterious ways.[1] These impurities can lead to chain termination , dimerization , or off-target conjugation , compromising the integrity of the final PROTAC library.
This guide objectively compares analytical methodologies for identifying these impurities and provides a self-validating protocol for researchers to qualify their material before synthesis.
The Impurity Landscape: Origins and Impact
To detect impurities, one must first understand their genesis.[1][2] The synthesis of mPEG3-aniline typically proceeds via the alkylation of 4-nitrophenol with mPEG3-tosylate, followed by the reduction of the nitro group to an amine.
Common Impurities & Their Signatures
| Impurity Type | Origin | Structural Difference | Mass Shift (vs. Target) | Impact on PROTAC Synthesis |
| Nitro Precursor | Incomplete reduction | -NO₂ instead of -NH₂ | +30 Da | Inert to amide coupling; lowers yield; difficult to remove downstream.[1] |
| Azobenzene Dimer | Oxidation/Side reaction | Ar-N=N-Ar coupling | ~2x Mass - 2H | Highly colored (orange/red); co-elutes with product; acts as a "double-headed" impurity.[1] |
| mPEG Homologs | Polydispersity of SM | n=2 or n=4 PEG units | ±44 Da | alters linker length; affects ternary complex formation (cooperativity). |
| Phenolic Hydrolysis | Ether cleavage | Free 4-Aminophenol | Large Loss | Competes for conjugation; creates highly polar byproducts.[1] |
| Oxidized Aniline | Air oxidation | Quinone imines | +14/16 Da | Reacts with nucleophiles; causes progressive darkening of material.[1] |
Visualization: Synthesis & Impurity Pathways[1][3]
Figure 1: Synthetic route of mPEG3-aniline highlighting the origin of critical impurities.
Comparative Analysis of Detection Methods
Researchers often rely on a Certificate of Analysis (CoA) based on simple HPLC-UV.[1] This is insufficient for PEGylated anilines.[1] Below is a comparison of analytical approaches.
Method A: HPLC-UV (254 nm)[1]
-
Mechanism: Detects the aromatic aniline ring.[1]
-
Pros: Cheap, accessible, quantitative for the main peak.
-
Cons: Blind to PEG chain defects. If the PEG chain degrades (e.g., peroxide formation) but the ring remains intact, UV will not differentiate. It also struggles to distinguish homologs (n=3 vs n=4) which have identical chromophores.
-
Verdict: Suitable for purity estimation but not identity confirmation.[1]
Method B: LC-MS (Q-TOF or Orbitrap)[1]
-
Mechanism: Separates by hydrophobicity (LC) and identifies by Mass-to-Charge ratio (MS).[1]
-
Pros: The Gold Standard. Can detect the +30 Da shift of the nitro precursor and the ±44 Da shift of homologs. High sensitivity allows detection of <0.1% azo impurities.[1]
-
Cons: Requires expensive instrumentation.[1] Aniline ionization efficiency can vary depending on pH.[1]
-
Verdict: Mandatory for PROTAC linker qualification.[1]
Method C: 1H NMR (DMSO-d6)[1]
-
Mechanism: Proton environment mapping.[1]
-
Pros: Confirms the integral ratio of PEG protons (3.5-3.6 ppm) to Aromatic protons (6.5-6.8 ppm). Best for detecting residual solvents.[1]
-
Cons: Low Sensitivity. Impurities below 1-2% are often lost in the baseline noise.[1]
-
Verdict: Complementary to LC-MS for structural verification, not impurity profiling.
Summary Data Comparison
| Feature | HPLC-UV | LC-MS (HRMS) | 1H NMR |
| Primary Utility | Routine Purity % | Impurity Identification | Structural Confirmation |
| Homolog Resolution | Poor | Excellent (±44 Da) | Moderate (Integral analysis) |
| Nitro Detection | Good (Distinct UV max) | Excellent (+30 Da) | Good (Shifted Ar protons) |
| Sensitivity (LOD) | ~0.5% | <0.01% | ~1.0% |
| Cost per Run | Low | High | Medium |
Experimental Protocol: Self-Validating Impurity Profiling
This protocol uses LC-HRMS (High-Resolution Mass Spectrometry) to profile a commercial batch of mPEG3-aniline.[1] It includes a "self-validating" step using UV-MS correlation.[1]
Reagents & Equipment[4][5]
-
Instrument: Agilent 1290 Infinity II LC with 6545 Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Sample: 1 mg/mL in Water:MeCN (50:50).[1]
Step-by-Step Workflow
-
System Suitability: Inject a blank (MeCN) to ensure no carryover.[1]
-
Gradient Run:
-
Data Acquisition:
-
UV: Monitor at 254 nm (Aniline max) and 280-300 nm (Nitro/Azo absorbance).[1]
-
MS: Positive ESI mode, Mass range 100-1000 m/z.
-
-
Data Analysis (The Validation Step):
-
Peak 1 (Main): Extract XIC for m/z ~256.15 [M+H]+.
-
Peak 2 (Nitro Impurity): Extract XIC for m/z ~286.13 [M+H]+. Validation: Check if this peak has a UV max shifted to ~300 nm (characteristic of nitroarenes).
-
Peak 3 (Homologs): Extract XIC for m/z 212.12 (n=2) and 300.18 (n=4).
-
Analytical Decision Tree
Figure 2: Decision tree for identifying unknown peaks in mPEG3-aniline chromatograms.
References
-
Vertex AI Search . (2025).[1] Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health (NIH). 3
-
Sterling Pharma Solutions . (2025).[1][4] High-resolution mass spectrometry for impurity profiling. 5
-
PubChem . (2025).[1][4] 4-[2-(2-Methoxyethoxy)ethoxy]aniline Compound Summary. National Library of Medicine.[1] 4[6]
-
ResolveMass Laboratories . (2026). Impurity Profiling and Characterization for Generic Projects. 2[7]
-
Thermo Scientific . (2025).[1] Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. 8[6]
Sources
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[2-(2-Methoxyethoxy)ethoxy]aniline | C11H17NO3 | CID 572940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Reference Standards for Spectroscopic Analysis of PEG-Aniline Derivatives
The Standardization Gap: An Executive Summary
In the development of bioconjugates, PEG-aniline derivatives serve as critical intermediates, particularly for oxime ligation and oxidative coupling strategies. However, unlike common PEG-alcohols or PEG-amines, there is no single, universally accepted "Gold Standard" Certified Reference Material (CRM) for PEG-aniline macromolecules.
This guide addresses the "Standardization Gap" by defining a Composite Reference System . Rather than relying on a non-existent commercial standard, researchers must synthesize a validation framework using three distinct classes of reference materials. This approach ensures that the spectroscopic analysis—whether by NMR or UV-Vis—is anchored to NIST-traceable physical constants.
The Composite Reference System
To validate a PEG-aniline derivative, you must triangulate data from three sources. Do not rely on a single "standard" provided by a PEG supplier without internal verification.
| Reference Tier | Material Type | Role in Analysis | Recommended Standard |
| Tier 1: Functional | Small Molecule Aromatic Amine | Quantification. Establishes the molar extinction coefficient ( | Aniline (Sigma-Aldrich/NIST Traceable) or |
| Tier 2: Backbone | Unfunctionalized PEG (PEG-OH) | Structural Integrity. Validates the polymer backbone signal, polydispersity, and | NIST SRM 1923 (or equivalent GPC standards) matching the MW of your derivative. |
| Tier 3: Internal | NMR Internal Standard | Integration Reference. Provides a 1:1 proton count to quantify the Degree of Substitution (DoS). | 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone . Must be non-reactive and distinct from PEG signals. |
Method A: H NMR Spectroscopy (The Purity Gold Standard)
NMR is the definitive method for determining the Degree of Substitution (DoS) and End-Group Fidelity . However, it is prone to a critical error: misinterpreting
Expert Insight: The C Satellite Trap
Polyethylene glycol backbones generate massive signals at
-
Correction: Always acquire a spectrum of your Tier 2 Backbone Standard (PEG-OH) under identical conditions to subtract the satellite footprint.
Protocol: Quantitative NMR (qNMR) for PEG-Aniline
Objective: Calculate DoS with <2% error.
-
Sample Preparation:
-
Weigh 10–15 mg of PEG-aniline (dry powder) into a vial.
-
Weigh exactly 1.0 molar equivalent of Internal Standard (TCNB) . Note: Precision weighing is critical here.
-
Dissolve both in 0.6 mL of DMSO-
. -
Why DMSO? It prevents hydrogen/deuterium exchange of the amine protons and separates the PEG-OH signal (if unreacted) from the backbone.
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to 10 seconds. (Polymer end-groups have long relaxation times; short delays lead to under-integration). -
Scans: Minimum 64 (for <5k Da) or 128 (for >5k Da).
-
Pulse Angle: 90°.
-
-
Analysis:
-
Reference: Set TCNB aromatic singlet to known shift (approx
8.5 ppm). -
Target Signals:
-
Aniline Aromatics: Look for two doublets (AA'BB' system) in the
6.5–7.2 ppm range. -
PEG Backbone:
3.5–3.7 ppm.
-
-
Calculation:
(Where = Integral area, = Number of protons)
-
Method B: UV-Vis Spectroscopy (Routine Quantification)
While NMR provides structural detail, UV-Vis is superior for determining concentration in solution, provided you have established a valid extinction coefficient (
The "Blind" Polymer Problem
PEG itself is UV-transparent. PEG-aniline, however, has a distinct chromophore. The challenge is that the
Protocol: Extinction Coefficient Determination
Objective: Determine the specific
-
Baseline Correction: Prepare a 1 mM stock solution of Tier 1 Standard (Small Molecule Aniline) in your target buffer (e.g., PBS pH 7.4).
-
Conjugate Preparation: Prepare a gravimetrically precise stock of PEG-aniline.
-
Scan: Collect spectra from 220–350 nm.
-
Observation: Aniline typically shows
around 230 nm and 280 nm. -
Shift: Conjugation often causes a bathochromic (red) shift of 5–10 nm compared to free aniline.
-
-
Standard Curve:
-
Create a 5-point dilution series of the PEG-aniline.
-
Plot Absorbance (
) vs. Concentration (M). -
Validation: The
must be >0.99. The slope of this line is your specific .
-
Comparative Performance Guide
Use this table to select the appropriate validation method for your development stage.
| Feature | UV-Vis Spectroscopy | Colorimetric (Bratton-Marshall) | |
| Primary Use | Purity, End-group substitution % | Concentration determination | Trace impurity detection |
| Sensitivity | Low (~1-5% detection limit) | High (µM range) | Very High (nM range) |
| Specificity | Excellent (Chemical structure) | Moderate (Aromatic interference) | Excellent (Specific to aromatic amines) |
| Reference Standard | Internal Std (TCNB) + PEG-OH | Small Molecule Aniline | Aniline / Naphthylenediamine |
| Key Limitation | Requires mg quantities; | Cannot detect non-functionalized PEG | Destructive; requires chemical reaction |
| Throughput | Low (15-30 min/sample) | High (seconds/sample) | Medium (batch processing) |
Visualizations
Diagram 1: Analytical Decision Tree
A logic flow for characterizing a new batch of PEG-aniline.
Caption: Workflow for validating PEG-aniline quality using the Composite Reference System.
Diagram 2: The C Satellite Subtraction Method
Visualizing how to distinguish real signals from polymer artifacts.
Caption: Logic for subtracting PEG backbone satellites to ensure accurate integration of end-groups.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Polymers. Available at: [Link]
-
Roberts, M. J., et al. (2012). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews. Available at: [Link]
-
Hutanu, D. (2014). "Recent Applications of Mass Spectrometry in the Characterization of PEGylated Biopharmaceuticals." Analytical Chemistry. Available at: [Link]
- Bratton, A. C., & Marshall, E. K. (1939). "A New Coupling Component for Sulfanilamide Determination." Journal of Biological Chemistry.
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
[1][2]
Executive Summary: The "Trojan Horse" Risk
Do not treat this compound simply as a polymer or a generic organic. While Polyethylene Glycol (PEG) chains are generally biologically inert, this molecule consists of a toxic aniline head group attached to a lipophilic/hydrophilic PEG tail.
The Critical Hazard: The PEG chain acts as a permeation enhancer . It increases the solubility of the toxic aniline moiety in both water and lipids, potentially accelerating skin absorption beyond the rates of pure aniline. Once absorbed, the aniline group undergoes hepatic oxidation to phenylhydroxylamine, causing methemoglobinemia (oxidizing hemoglobin to a state where it cannot transport oxygen).
Immediate Action Required:
-
Zero Skin Contact: Standard exam gloves are likely insufficient for prolonged contact.
-
Fume Hood Mandatory: No open-bench handling.
-
Segregation: Incompatible with strong oxidizers (e.g., nitric acid).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation breakthrough dynamics of aromatic amines.
Hand Protection (Critical Control Point)
Standard 4-mil nitrile laboratory gloves provide <15 minutes of protection against aromatic amines before molecular permeation occurs, often without visible degradation of the glove.
| Glove Material | Thickness | Est. Breakthrough | Usage Protocol |
| Silver Shield / 4H (Laminate) | ~2.7 mil | > 480 min | Primary Barrier. Mandatory for spill cleanup or synthesis >30 mins.[1] |
| High-Grade Nitrile | > 8 mil | 30 - 60 min | Splash Guard Only. Acceptable for quick transfers (<5 min).[1] |
| Standard Latex | Any | Immediate Fail | DO NOT USE. Permeable to organics; risk of allergic reaction.[1] |
The "Double-Glove" Protocol:
-
Inner Layer: Silver Shield (Laminate) or extended-cuff Nitrile (if dexterity is paramount for micro-scale work).[1]
-
Outer Layer: Standard disposable Nitrile (changed immediately upon any splash). Rationale: The outer glove protects the expensive inner glove from abrasion and minor contamination; the inner glove prevents chemical permeation.
Eye & Face Protection[1][2][3][4][5]
-
Standard Operation: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because the oily nature of the PEG chain makes the liquid difficult to rinse if it creeps under glasses.
-
High Volume (>100mL): Face shield required over goggles.
Respiratory Protection[1][6]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Hood Failure): Full-face respirator with OV (Organic Vapor) cartridges (Black label).[1] N95 masks offer zero protection against aniline vapors.
Operational Protocol: Safe Handling Workflow
This workflow is designed to create a "closed loop" that prevents exposure during transfer and weighing.
Figure 1: Operational workflow emphasizing containment and segregation.
Detailed Methodology
-
Preparation: Place an absorbent pad (bench coat) in the fume hood. This captures the oily PEG-aniline if dripped, preventing it from smearing on the hood surface where it can be touched later.
-
Weighing:
-
Preferred: Bring the balance into the hood.
-
Alternative: Tare a sealable vial on the bench. Move vial to hood. Add compound via pipette. Cap vial. Move back to balance to weigh. Never open the stock bottle outside the hood.
-
-
Transfer: The PEG chain increases viscosity. Use positive displacement pipettes or glass syringes. Avoid standard air-displacement pipettes if possible, as viscous liquids can drip, contaminating the bench.
Emergency Response: Methemoglobinemia
If exposure occurs, speed is critical. The PEG tail facilitates rapid entry into the bloodstream.
| Exposure Route | Immediate Action | Medical Marker |
| Skin Contact | 1. Drench for 15 mins (Safety Shower). 2. Discard all leather/clothing (cannot be decontaminated). 3. Soap: Use lipophilic soap (e.g., dish soap) to remove the oily PEG residue. | Cyanosis: Blue lips/fingernails. |
| Eye Contact | Flush for 15 mins. Hold eyelids open. | Blurred vision, corneal clouding. |
| Inhalation | Move to fresh air.[2][3][4][5][6][7] Oxygen if trained. | Headache, dizziness, confusion. |
Medical Note: Provide the SDS to the ER. Specifically mention "Aniline Derivative – Risk of Methemoglobinemia." The antidote is typically Methylene Blue , but this must be administered by a physician.
Waste Disposal & Deactivation[2][10][11]
Core Principle: Aniline derivatives are incompatible with strong acids and oxidizers.
Figure 2: Decision logic for waste segregation to prevent incompatible reactions.
Disposal Steps:
-
Collection: Collect in amber glass or HDPE containers.
-
Labeling: Explicitly write "Contains Aniline Derivatives" on the hazardous waste tag. This alerts waste handlers to the toxicity risks.
-
Solid Waste: Pipette tips, gloves, and bench coats must be bagged in thick (2-mil+) polyethylene bags and treated as solid hazardous waste. Do not throw in regular trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572940, 4-[2-(2-Methoxyethoxy)ethoxy]aniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 4-[2-(2-Methoxyethoxy)ethoxy]aniline | C11H17NO3 | CID 572940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rowleybio.com [rowleybio.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.be [fishersci.be]
- 5. combi-blocks.com [combi-blocks.com]
- 6. carlroth.com [carlroth.com]
- 7. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
